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  • Product: 1-(2-Methoxyethoxy)propan-2-ol
  • CAS: 103447-97-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure and Isomers of 1-(2-Methoxyethoxy)propan-2-ol

Abstract This technical guide provides a comprehensive exploration of 1-(2-methoxyethoxy)propan-2-ol, a significant member of the propylene glycol ether family. The document is structured to provide researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of 1-(2-methoxyethoxy)propan-2-ol, a significant member of the propylene glycol ether family. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular architecture, the nuances of its isomeric forms, and its practical applications. We will delve into the structural and stereoisomerism of this compound, presenting a comparative analysis of the physicochemical properties of its major isomers. Furthermore, this guide outlines detailed protocols for the synthesis and separation of these isomers, supported by an analysis of their spectroscopic signatures. The applications of 1-(2-methoxyethoxy)propan-2-ol, particularly its role as a solvent and excipient in pharmaceutical formulations, are discussed with a focus on providing field-proven insights.

Introduction: Understanding Propylene Glycol Ethers

Propylene glycol ethers (PGEs) are a versatile class of organic solvents renowned for their amphiphilic nature, possessing both ether and alcohol functionalities. This unique combination imparts a broad range of solubilities, making them effective in a myriad of industrial and commercial applications, from coatings and cleaners to electronics and pharmaceuticals.[1] Their utility in the pharmaceutical sector is particularly noteworthy, where they can act as solvents for active pharmaceutical ingredients (APIs), formulation excipients, and intermediates in chemical synthesis.[2][3]

This guide focuses on a specific, yet complex, member of the PGE family: 1-(2-methoxyethoxy)propan-2-ol. This compound is a primary component of the commercial solvent known as dipropylene glycol methyl ether (DPGME), which is, in fact, a mixture of several structural isomers.[3][4] A thorough understanding of the individual isomers within this mixture is paramount for researchers and formulation scientists, as subtle differences in their molecular structure can significantly influence their physical and chemical properties, and consequently, their performance in a given application.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for our topic compound is 1-(2-methoxyethoxy)propan-2-ol. Its molecular formula is C₇H₁₆O₃, and it possesses a secondary alcohol group and two ether linkages.

Caption: Chemical structure of 1-(2-methoxyethoxy)propan-2-ol.

A critical aspect to grasp is that commercial DPGME is not a single entity but a mixture of four primary structural isomers. The synthesis, which involves the reaction of propylene oxide with methanol, leads to this isomeric distribution.[5]

The Four Primary Isomers of Dipropylene Glycol Methyl Ether (DPGME):
  • 1-(2-Methoxypropoxy)propan-2-ol (α,α-isomer): This isomer features two secondary ether linkages.

  • 1-(2-Methoxy-1-methylethoxy)propan-2-ol (α,β-isomer): This isomer contains one secondary and one primary ether linkage.

  • 2-(2-Methoxypropoxy)propan-1-ol (β,α-isomer): This isomer has a primary alcohol and a secondary ether linkage.

  • 2-(2-Methoxy-1-methylethoxy)propan-1-ol (β,β-isomer): This isomer possesses a primary alcohol and a primary ether linkage.

The relative abundance of these isomers in a typical commercial mixture is approximately:

  • 1-(2-Methoxypropoxy)propan-2-ol: 40-50%[3]

  • 1-(2-Methoxy-1-methylethoxy)propan-2-ol: 40-45%[3]

  • 2-(2-Methoxypropoxy)propan-1-ol: 2-5%[3]

  • 2-(2-Methoxy-1-methylethoxy)propan-1-ol: 3-5%[3]

The following table summarizes the key physicochemical properties of the DPGME mixture and its primary isomers. It is important to note that data for the individual isomers can be scarce, and properties are often reported for the mixture.

Property1-(2-Methoxyethoxy)propan-2-ol (DPGME Mixture)1-(2-Methoxypropoxy)propan-2-ol1-(2-Methoxy-1-methylethoxy)propan-2-ol
CAS Number 34590-94-8[4]13429-07-7[6]20324-32-7[7]
Molecular Weight ( g/mol ) 148.20[4]148.20[6]148.20[7]
Boiling Point (°C) 189.6[4]203.3[8]~190 (Predicted)
Flash Point (°C) 75[1]76.7[8]Not available
Density (g/mL at 25°C) 0.949-0.960[1]0.955[8]Not available
Vapor Pressure (mmHg at 25°C) 0.2[1]0.0678[8]Not available
Solubility in Water Complete[1]Miscible[6]Miscible

A Deeper Dive into Isomerism

The molecular formula C₇H₁₆O₃ allows for a vast number of structural isomers beyond the four primary DPGME constituents. These can include other ether-alcohols with different carbon skeletons, as well as di-ethers with a diol functionality. For the purpose of this guide, we will focus on the isomers most relevant to DPGME.

Structural Isomerism

The four primary DPGME isomers arise from the non-regioselective ring-opening of propylene oxide during synthesis. The nucleophilic attack of methanol or a growing polymer chain can occur at either of the two carbons of the epoxide ring, leading to the formation of primary or secondary alcohols and ethers.

Caption: The four primary structural isomers of DPGME.

Stereoisomerism

A crucial aspect for drug development professionals is the presence of chirality. 1-(2-Methoxyethoxy)propan-2-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to two enantiomers: (R)-1-(2-methoxyethoxy)propan-2-ol and (S)-1-(2-methoxyethoxy)propan-2-ol.

stereoisomers Enantiomers of 1-(2-Methoxyethoxy)propan-2-ol R_img S_img

Caption: The (R) and (S) enantiomers of 1-(2-methoxyethoxy)propan-2-ol.

Synthesis and Separation of Isomers

Synthesis

The industrial synthesis of DPGME involves the base-catalyzed reaction of propylene oxide with methanol.[5] The reaction proceeds in a stepwise manner, with the first step being the formation of propylene glycol methyl ether (PGME), which itself is a mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol. The PGME then reacts with another molecule of propylene oxide to form the DPGME isomers.

synthesis_workflow Methanol Methanol PGME_mixture PGME Isomer Mixture (1-methoxy-2-propanol and 2-methoxy-1-propanol) Methanol->PGME_mixture Step 1: PGME Formation PO1 Propylene Oxide PO1->PGME_mixture Step 1: PGME Formation Base_Catalyst Base Catalyst (e.g., NaOH, NaOCH3) Base_Catalyst->PGME_mixture Step 1: PGME Formation DPGME_mixture DPGME Isomer Mixture PGME_mixture->DPGME_mixture Step 2: DPGME Formation PO2 Propylene Oxide PO2->DPGME_mixture Step 2: DPGME Formation Purification Purification (Distillation) DPGME_mixture->Purification Final_Product DPGME Product Purification->Final_Product

Caption: General synthesis workflow for DPGME.

Experimental Protocol: Laboratory-Scale Synthesis of DPGME

This protocol outlines a general procedure for the base-catalyzed synthesis of DPGME.

  • Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously dissolve sodium hydroxide in anhydrous methanol to prepare a sodium methoxide solution.

  • Reaction Initiation: Add propylene oxide dropwise to the methanolic sodium hydroxide solution at a controlled temperature, typically between 80-100°C.

  • Reaction Progression: The reaction mixture is refluxed for several hours to ensure the complete conversion of propylene oxide. The progress of the reaction can be monitored by gas chromatography (GC).

  • Second Addition: After the initial reaction, more propylene oxide is added dropwise to the heated mixture, maintaining the reaction temperature in the range of 100-140°C to favor the formation of DPGME.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid. The crude product is then purified by fractional distillation under reduced pressure to separate the DPGME isomers from unreacted starting materials and lower boiling PGME.

Separation of Isomers

The separation of the structural isomers of DPGME is typically achieved by fractional distillation, exploiting the differences in their boiling points. However, the separation of the stereoisomers (enantiomers) requires chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for separating enantiomers in an analytical or preparative scale.[9] The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols.[10]

Protocol: Chiral HPLC Method Development for 1-(2-Methoxyethoxy)propan-2-ol

  • Column Selection: Begin by screening a set of polysaccharide-based chiral columns, such as Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) in various ratios (e.g., 99:1, 95:5, 90:10).

    • Polar Organic Mode: If normal phase is unsuccessful, explore polar organic mobile phases such as acetonitrile or methanol.

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.

chiral_separation_workflow Start Racemic Mixture of 1-(2-Methoxyethoxy)propan-2-ol Screening Screen Chiral Columns (e.g., Polysaccharide-based CSPs) Start->Screening Mobile_Phase Select Mobile Phase (Normal Phase or Polar Organic) Screening->Mobile_Phase Optimization Optimize Separation Parameters (Mobile Phase Ratio, Flow Rate, Temperature) Mobile_Phase->Optimization Analysis HPLC Analysis Optimization->Analysis Enantiomers Separated Enantiomers ((R) and (S) forms) Analysis->Enantiomers

Caption: Workflow for chiral HPLC method development.

Spectroscopic Characterization

The identification and characterization of the isomers of 1-(2-methoxyethoxy)propan-2-ol rely heavily on spectroscopic techniques.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), glycol ethers tend to fragment readily, and the molecular ion peak (m/z = 148 for C₇H₁₆O₃) may be weak or absent.[11] The fragmentation patterns are dominated by cleavage of the C-O and C-C bonds. Common fragments for DPGME isomers include ions at m/z 45, 59, 73, and 89, corresponding to various ether and alcohol fragments.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the DPGME isomers. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹H NMR: The spectrum of 1-(2-methoxyethoxy)propan-2-ol would be expected to show distinct signals for the different methyl, methylene, and methine protons. The proton of the secondary alcohol group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The protons adjacent to the oxygen atoms would be shifted downfield.

  • ¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbons bonded to oxygen atoms will have chemical shifts in the range of 60-80 ppm.

Applications in Research and Drug Development

The favorable toxicological profile and versatile solvent properties of DPGME make it a valuable component in the pharmaceutical industry.[3]

Solvent for Active Pharmaceutical Ingredients (APIs)

DPGME's ability to dissolve a wide range of both polar and non-polar compounds makes it an effective solvent in the synthesis and purification of APIs.[13] Its high boiling point is advantageous for reactions that require elevated temperatures.

Pharmaceutical Excipient

An excipient is an inactive substance formulated alongside the API.[14] DPGME can be used as a co-solvent in liquid and semi-solid formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[15] Its use in parenteral (injectable) formulations is also being explored.

Case in Point: A Potential Challenge Agent

Recent research has evaluated propylene glycol methyl ether (PGME), a related compound, as a potential surrogate for hazardous drugs in testing the integrity of closed-system drug-transfer devices (CSTDs).[2] The study utilized Fourier transform infrared (FTIR) spectroscopy to detect PGME vapor as an indicator of leaks. This highlights the potential for using well-characterized glycol ethers in developing and validating safety protocols in pharmaceutical handling.

Safety and Handling

DPGME is considered to have low toxicity.[16] However, as with all chemicals, it should be handled with appropriate care. It can cause skin and eye irritation.[15] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should always be followed. Store in a cool, well-ventilated area away from sources of ignition.

Conclusion

1-(2-methoxyethoxy)propan-2-ol, as a key component of dipropylene glycol methyl ether, is a multifaceted chemical with significant relevance to researchers and drug development professionals. Its complex isomerism, including both structural and stereoisomers, presents both challenges and opportunities. A thorough understanding of the properties and behavior of the individual isomers is crucial for optimizing its use in various applications. This guide has provided a detailed overview of the structure, properties, synthesis, and analysis of 1-(2-methoxyethoxy)propan-2-ol and its related isomers, with a focus on providing practical insights for the scientific community.

References

  • OSHA. (n.d.). Dipropylene Glycol Methyl Ether. Occupational Safety and Health Administration. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxypropoxy)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Westbrook, E. G., Doepke, A., & Streicher, R. P. (2021). Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy. Journal of Occupational and Environmental Hygiene, 18(10), 453–463. Retrieved from [Link]

  • EPA. (2005). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. United States Environmental Protection Agency. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7). Retrieved from [Link]

  • OSHA. (2020). DIPROPYLENE GLYCOL METHYL ETHER ((2-METHOXYMETHYLETHOXY)PROPANOL). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-(2-methoxy-1-methylethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN101190878B - Method for preparing propylene glycol ether.
  • ResearchGate. (n.d.). Figure .. Mass spectrum fragmentation patterns of (a) the metabolite observed in a diethylene glycol dibenzoate fermentation and (b) one of the isomers of the metabolite observed in a dipropylene glycol dibenzoate fermentation. Retrieved from [Link]

  • PubChem. (n.d.). Dipropylene glycol monomethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-Methoxy-1-methyl-ethoxy)-1-methyl-ethoxy)propan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PSE Community.org. (2024). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Dipropylene Glycol Methyl Ether - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0250168A1 - Production of glycol ethers.
  • SpectraBase. (n.d.). Di(propylene glycol) methyl ether, mixture of isomers - Optional[ATR-IR]. Retrieved from [Link]

  • OECD-HPV. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). Retrieved from [Link]

  • Gcms.cz. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]

  • LyondellBasell. (n.d.). Glycol Ether DPM. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015024103A1 - Process for producing propylene glycol methyl ether.
  • PubChem. (n.d.). Dipropylene glycol methyl ether acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Propylene Glycol Methyl Ether Catalyzed by MCM-41. Retrieved from [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 1-(2-Methoxyethoxy)propan-2-ol: A Two-Step Ethoxylation-Propoxylation Pathway

Executive Summary & Mechanistic Clarification In industrial and pharmaceutical solvent design, chemical nomenclature and structural precision are paramount. A common heuristic assumes that reacting methanol directly with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Clarification

In industrial and pharmaceutical solvent design, chemical nomenclature and structural precision are paramount. A common heuristic assumes that reacting methanol directly with propylene oxide (PO) yields the desired spectrum of methyl glycol ethers. However, as an application scientist, I must clarify a critical structural distinction: a direct reaction of solely methanol and PO yields 1-methoxy-2-propanol and subsequently dipropylene glycol monomethyl ether (DPM, C₇H₁₆O₃). DPM contains a propoxy linkage.

The target molecule, 1-(2-methoxyethoxy)propan-2-ol (CAS 103447-97-8, C₆H₁₄O₃) 1, contains an ethoxy linkage. Synthesizing this specific E/P-series hybrid fundamentally requires a two-step sequence: the initial ethoxylation of methanol with ethylene oxide (EO) to form the intermediate 2-methoxyethanol, followed by targeted propoxylation with PO. This whitepaper details the causality, thermodynamics, and self-validating experimental protocols required to synthesize this molecule with high regioselectivity.

Reaction Thermodynamics and Regioselectivity

The core challenge in epoxide ring-opening is controlling regioselectivity to favor the secondary alcohol over the primary alcohol isomer.

  • Causality of Catalyst Selection: We employ base catalysis (e.g., Potassium Hydroxide, KOH) rather than acid catalysis. Under basic conditions, the 2-methoxyethoxide nucleophile attacks the epoxide via an Sₙ2 mechanism 2. Steric hindrance dictates that the attack occurs at the less substituted carbon (C1) of the unsymmetrical propylene oxide ring. This cleanly yields the secondary alcohol (1-(2-methoxyethoxy)propan-2-ol) in >90% purity. Conversely, acid catalysis operates via an Sₙ1-like pathway where electronic stabilization of the carbocation directs the attack to the more substituted carbon (C2), yielding an undesirable mixture of isomers.

Self-Validating Experimental Protocol

The following protocol details the laboratory-scale propoxylation of 2-methoxyethanol.

Safety Warning: Propylene oxide is highly flammable, volatile, and toxic 3. All procedures must be conducted in a high-pressure Parr reactor within a rated fume hood.

Step-by-Step Methodology
  • Reactor Preparation & Alkoxide Generation:

    • Charge a 1L stainless steel pressure reactor with 380.5 g (5.0 mol) of anhydrous 2-methoxyethanol.

    • Add 1.5 g of KOH pellets (catalyst).

    • Causality Check: Seal and purge the reactor with N₂ three times to displace oxygen, preventing explosive vapor mixtures.

  • Vacuum Dehydration (Critical Step):

    • Heat the mixture to 100 °C under a mild vacuum (50 mbar) for 45 minutes.

    • Causality Check: The reaction of KOH with the alcohol generates water. If not removed, water will react with PO to form propylene glycol byproducts, severely depressing the yield of the target ether.

  • Controlled Propoxylation:

    • Pressurize the reactor to 1.5 bar with N₂ and heat to 115 °C.

    • Begin dosing 290.4 g (5.0 mol) of Propylene Oxide at a rate of 2.5 g/min using an HPLC pump.

    • Self-Validating System: Monitor the reactor pressure continuously. The pressure will spike slightly upon PO injection and then drop as the Sₙ2 ring-opening consumes the gas. This pressure drop is a real-time, self-validating proxy for reaction kinetics. If the pressure exceeds 4.5 bar, pause dosing immediately; a pressure stall indicates catalyst deactivation or thermal stalling.

  • Digestion and Neutralization:

    • Once dosing is complete, maintain 115 °C for 2 hours (the "cook-down" phase) until the pressure plateaus, indicating complete PO conversion.

    • Cool to 40 °C, vent safely, and neutralize the basic mixture with glacial acetic acid to a pH of 6.5–7.0.

  • Purification:

    • Isolate 1-(2-methoxyethoxy)propan-2-ol via fractional vacuum distillation, collecting the main fraction to separate it from unreacted precursors and higher-molecular-weight polyglycol ethers.

Quantitative Data Summary

Table 1: Regioselectivity in Propylene Oxide Ring-Opening

Catalyst Type Mechanistic Pathway Major Isomer Formed Minor Isomer Formed Target Yield (%)
Base (KOH) Sₙ2 (Steric Control) Secondary Alcohol (>90%) Primary Alcohol (<10%) > 95%

| Acid (H₂SO₄) | Sₙ1-like (Electronic Control) | Primary Alcohol (~60%) | Secondary Alcohol (~40%) | ~ 85% |

Table 2: Physicochemical Profile of the Target Molecule

Property Value
IUPAC Name 1-(2-Methoxyethoxy)propan-2-ol
CAS Registry Number 103447-97-8
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol

| Structural Class | Hybrid E-Series / P-Series Glycol Ether |

Pathway Visualization

G MeOH Methanol (CH3OH) Step1 Ethoxylation (Base Catalysis) MeOH->Step1 EO Ethylene Oxide (C2H4O) EO->Step1 Int 2-Methoxyethanol (C3H8O2) Step1->Int Step2 Propoxylation (SN2 Base Catalysis) Int->Step2 PO Propylene Oxide (C3H6O) PO->Step2 Prod1 1-(2-Methoxyethoxy)propan-2-ol (Major Isomer) Step2->Prod1 Regioselective Attack (C1) Prod2 2-(2-Methoxyethoxy)propan-1-ol (Minor Isomer) Step2->Prod2 Attack (C2)

Figure 1: Two-step synthesis of 1-(2-methoxyethoxy)propan-2-ol via ethoxylation and propoxylation.

References

  • NextSDS. "1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link][4]

  • Ataman Chemicals. "GLYCOL ETHERS - E-Series and P-Series Classification." Ataman Kimya Technical Library. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to 2-Methoxyethanol, 2-Ethoxyethanol and their Acetates (Glycol Ethers)." United States Department of Labor. Available at:[Link][3]

Sources

Foundational

An In-depth Technical Guide to 1-(2-Methoxyethoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Chemical Identity 1-(2-Methoxyethoxy)propan-2-ol is a member of the glycol ether family, a class of solvents known for their utili...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

1-(2-Methoxyethoxy)propan-2-ol is a member of the glycol ether family, a class of solvents known for their utility in a wide range of industrial and commercial applications. Its chemical structure, featuring both an ether and a secondary alcohol functional group, imparts a bifunctional nature, suggesting potential as a solvent, coupling agent, or chemical intermediate.

Chemical Structure:

Caption: Chemical structure of 1-(2-Methoxyethoxy)propan-2-ol.

The precise characterization and application of 1-(2-Methoxyethoxy)propan-2-ol are of interest due to the diverse properties exhibited by its isomers, which are widely used as solvents in coatings, inks, and cleaning agents.[1] Understanding the unique properties of this specific isomer is crucial for its potential application in specialized fields, including pharmaceuticals and materials science.

Physical and Chemical Data

Property1-(2-Methoxyethoxy)propan-2-ol1-(2-methoxy-1-methylethoxy)propan-2-ol (Isomer for Comparison)
CAS Number 103447-97-8[2]20324-32-7[3]
EC Number 189-250-0[2]243-733-3
Molecular Formula C6H14O3C7H16O3[3]
Molecular Weight 134.17 g/mol 148.2 g/mol [3]
Boiling Point Data not available76-78 °C (at 10 Torr)[3]
Melting Point Data not availableData not available
Density Data not available0.955±0.06 g/cm3 (Predicted)
Solubility Data not availableSoluble in water
Flash Point Data not availableData not available

Note: The absence of specific data for 1-(2-Methoxyethoxy)propan-2-ol highlights a gap in the current chemical literature and underscores the need for experimental characterization of this compound.

Synthesis and Reactivity

General Synthesis Pathway

Glycol ethers are typically synthesized through the reaction of an alcohol with an epoxide. For 1-(2-Methoxyethoxy)propan-2-ol, a plausible synthetic route would involve the reaction of 2-methoxyethanol with propylene oxide. The reaction is typically base-catalyzed, leading to the nucleophilic attack of the methoxyethanol on the epoxide ring.

G reactant1 2-Methoxyethanol intermediate Nucleophilic Attack (Base-catalyzed) reactant1->intermediate reactant2 Propylene Oxide reactant2->intermediate product 1-(2-Methoxyethoxy)propan-2-ol intermediate->product

Caption: Generalized synthesis workflow for 1-(2-Methoxyethoxy)propan-2-ol.

The regioselectivity of the ring-opening of propylene oxide is a critical factor in the synthesis. Under basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, which would lead to the desired 2-ol isomer.

Expected Chemical Reactivity

The chemical reactivity of 1-(2-Methoxyethoxy)propan-2-ol is dictated by its two primary functional groups: the ether linkage and the secondary hydroxyl group.

  • Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. It also contributes to the compound's solvent properties, allowing it to dissolve a range of polar and non-polar substances.

  • Hydroxyl Group: The secondary alcohol is the more reactive site. It can undergo a variety of common alcohol reactions, including:

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Oxidation: Oxidation to a ketone.

    • Dehydration: Elimination of water to form an alkene, though this typically requires forcing conditions.

    • Alkylation/Acylation: Reaction with alkyl or acyl halides to form ethers or esters, respectively.

Safety and Hazard Information

Based on available data, 1-(2-Methoxyethoxy)propan-2-ol is classified as a hazardous substance.[2]

GHS Hazard Classification: [2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3): H336 - May cause drowsiness or dizziness.

Precautionary Measures:

Due to its hazard profile, handling of 1-(2-Methoxyethoxy)propan-2-ol requires appropriate personal protective equipment (PPE) and engineering controls.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact. A lab coat or other protective clothing is also recommended.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocol: Hypothetical Purification by Distillation

The following is a hypothetical, generalized protocol for the purification of a research-quantity of 1-(2-Methoxyethoxy)propan-2-ol by vacuum distillation. This protocol is provided for illustrative purposes and should be adapted based on the specific scale and purity requirements of the experiment.

Objective: To purify crude 1-(2-Methoxyethoxy)propan-2-ol to a high degree of purity.

Materials:

  • Crude 1-(2-Methoxyethoxy)propan-2-ol

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Drying the Crude Product: a. To the flask containing the crude 1-(2-Methoxyethoxy)propan-2-ol, add a suitable amount of anhydrous magnesium sulfate. b. Swirl the flask and allow it to sit for at least 30 minutes to remove any residual water. c. Filter the mixture to remove the drying agent.

  • Setting up the Distillation Apparatus: a. Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. b. Place the dried, crude product into the round-bottom flask. c. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Distillation Process: a. Begin stirring the liquid in the round-bottom flask. b. Gradually reduce the pressure in the system to the desired level. c. Slowly increase the temperature of the heating mantle. d. Collect any low-boiling impurities in a separate receiving flask. e. As the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the purified 1-(2-Methoxyethoxy)propan-2-ol. f. Continue distillation until only a small amount of residue remains in the distillation flask.

  • Shutdown and Storage: a. Turn off the heating mantle and allow the apparatus to cool to room temperature. b. Slowly and carefully release the vacuum and backfill the system with an inert gas. c. The purified product should be stored in a tightly sealed container under an inert atmosphere.

G start Start: Crude Product step1 Drying with Anhydrous MgSO4 start->step1 step2 Filtration step1->step2 step3 Vacuum Distillation Setup step2->step3 step4 Fractional Collection step3->step4 end_node End: Purified Product step4->end_node

Caption: Workflow for the hypothetical purification of 1-(2-Methoxyethoxy)propan-2-ol.

Potential Applications and Future Research

While specific applications for 1-(2-Methoxyethoxy)propan-2-ol are not well-documented, its structural similarity to other widely used glycol ethers suggests potential utility in several areas:

  • Solvent: Its bifunctional nature could make it an effective solvent in formulations for coatings, inks, and cleaning agents, particularly where specific solvency and evaporation characteristics are required.

  • Chemical Intermediate: The presence of a reactive hydroxyl group allows it to be used as a starting material for the synthesis of other molecules, such as esters and ethers, which may have applications in fragrances, plasticizers, or as specialty monomers.

  • Pharmaceutical and Life Sciences: The low toxicity profile of some glycol ethers makes them attractive for use in drug formulation and as biocompatible solvents. Further toxicological studies on 1-(2-Methoxyethoxy)propan-2-ol are needed to assess its suitability for these applications.

Future Research Directions:

  • Experimental Determination of Physicochemical Properties: A thorough experimental investigation of the physical and chemical properties of 1-(2-Methoxyethoxy)propan-2-ol is needed to fill the existing data gaps.

  • Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry studies would provide a definitive spectroscopic fingerprint for this compound, aiding in its identification and analysis.

  • Toxicological Evaluation: Comprehensive toxicological studies are necessary to fully understand its safety profile and to determine its potential for use in consumer products and biomedical applications.

  • Exploration of Applications: Research into the performance of 1-(2-Methoxyethoxy)propan-2-ol as a solvent, coupling agent, or chemical intermediate in various formulations would help to identify its unique advantages and potential market niches.

Conclusion

1-(2-Methoxyethoxy)propan-2-ol is a glycol ether with a defined chemical identity and a known hazard profile. However, there is a notable lack of comprehensive data regarding its physical properties, specific applications, and detailed synthetic procedures. This guide has synthesized the available information and provided a comparative context using data from its isomers. As the demand for specialized solvents and chemical intermediates continues to grow, further research into less common isomers like 1-(2-Methoxyethoxy)propan-2-ol is warranted to unlock their full potential and to ensure their safe and effective use.

References

  • ChemicalBook. (n.d.). 1-(2-methoxy-1-methylethoxy)propan-2-ol. Retrieved from a relevant chemical supplier's website.
  • NextSDS. (n.d.). 1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. Retrieved from a relevant chemical supplier's website.
  • BOC Sciences. (n.d.). CAS 20324-32-7 (1-(2-Methoxy-1-methylethoxy)propan-2-ol). Retrieved from a relevant chemical supplier's website.

Sources

Exploratory

A Comprehensive Technical Guide to the Organic Solvent Solubility of 1-(2-Methoxyethoxy)propan-2-ol

Foreword: Understanding the Solvent Profile of a Versatile Glycol Ether For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that influences reaction kinetics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Solvent Profile of a Versatile Glycol Ether

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that influences reaction kinetics, purification efficiency, and formulation stability. 1-(2-Methoxyethoxy)propan-2-ol, a dipropylene glycol methyl ether, is a high-performance, slow-evaporating solvent valued for its unique chemical structure. Possessing both ether and alcohol functional groups, it strikes a desirable balance between hydrophilicity and lipophilicity. This dual nature enables it to be an effective solvent for a wide array of substances, including resins, dyes, and oils, making it a valuable component in coatings, inks, and cleaning formulations.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application.

This guide provides an in-depth look at the solubility characteristics of 1-(2-Methoxyethoxy)propan-2-ol, synthesizes available data, and offers a practical, field-proven protocol for determining its solubility in novel solvent systems.

Physicochemical Properties Governing Solubility

To understand the solubility of 1-(2-Methoxyethoxy)propan-2-ol, it is essential to first examine its key physicochemical properties. Its molecular structure is the primary determinant of its interactions with various solvents.

PropertyValueSource
IUPAC Name 1-(2-methoxyethoxy)propan-2-olPubChem
Molecular Formula C7H16O3PubChem
Molecular Weight 148.20 g/mol PubChem
Structure CH3-O-CH2-CH2-O-CH2-CH(OH)-CH3
XLogP3 -0.3PubChem

The presence of ether and hydroxyl groups allows 1-(2-Methoxyethoxy)propan-2-ol to act as both a hydrogen bond donor and acceptor. The negative XLogP3 value suggests a degree of hydrophilicity. These features are indicative of a compound that is likely to be soluble in a broad range of polar and moderately non-polar organic solvents.

Qualitative and Quantitative Solubility Data

An extensive review of available literature indicates that 1-(2-Methoxyethoxy)propan-2-ol is miscible with a wide variety of common organic solvents.[1] Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. Due to this high degree of miscibility, quantitative solubility data (e.g., grams per 100 mL) is often not reported, as the components are considered soluble in each other without limit.[1]

However, it is important to note that some sources indicate more limited solubility in certain solvents. For instance, slight to sparing solubility has been reported for chloroform, DMSO, and methanol.[2] This discrepancy highlights the importance of experimental verification, especially when precise solubility is critical for an application.

The following table summarizes the qualitative solubility of 1-(2-Methoxyethoxy)propan-2-ol in various classes of organic solvents based on available chemical information.

Solvent ClassRepresentative SolventsReported SolubilitySource(s)
Alcohols Methanol, Ethanol, IsopropanolMiscible / Slightly SolubleBenchChem[1], ChemicalBook[2]
Ketones Acetone, Methyl Ethyl KetoneMiscibleBenchChem[1]
Esters Ethyl Acetate, Butyl AcetateMiscibleBenchChem[1]
Aromatic Hydrocarbons Toluene, XyleneMiscibleBenchChem[1]
Aliphatic Hydrocarbons Hexane, HeptaneMiscibleBenchChem[1]
Glycol Ethers Propylene Glycol Methyl EtherMiscibleBenchChem[1]
Chlorinated Solvents Dichloromethane, ChloroformMiscible / Sparingly SolubleBenchChem[1], ChemicalBook[2]
Polar Aprotic Solvents DMSOSlightly SolubleChemicalBook[2]

Expert Insight: The conflicting data for solvents like methanol and chloroform underscores a crucial principle in applied chemistry: "like dissolves like" is a guideline, not an absolute rule.[3][4] The interplay of polarity, hydrogen bonding, and molecular size can lead to nuanced solubility behavior. For critical applications, direct experimental determination is the most reliable approach.

Experimental Protocol for Determining Liquid-Liquid Miscibility

To verify miscibility under specific laboratory conditions or for novel solvent systems, a standardized experimental protocol is essential. The following methodology is a robust and self-validating approach to determining the miscibility of liquids.[1]

Objective: To visually determine if 1-(2-Methoxyethoxy)propan-2-ol is miscible with a selected organic solvent at a specified ratio and temperature.

Materials:

  • 1-(2-Methoxyethoxy)propan-2-ol

  • Selected organic solvent(s)

  • Calibrated pipettes or graduated cylinders

  • Glass test tubes with stoppers

  • Test tube rack

  • Controlled temperature environment (e.g., water bath)

  • Dark background for observation

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Bring 1-(2-Methoxyethoxy)propan-2-ol and the selected organic solvent to the desired experimental temperature.

  • Mixing:

    • Using a calibrated pipette, add a defined volume (e.g., 5 mL) of 1-(2-Methoxyethoxy)propan-2-ol to a clean, dry test tube.

    • Add an equal volume (5 mL) of the selected organic solvent to the same test tube.

    • Securely stopper the test tube.

  • Equilibration:

    • Invert the test tube gently 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent the formation of an emulsion that may be slow to resolve.

    • Place the test tube in a rack within the controlled temperature environment.

  • Observation:

    • Allow the mixture to stand for a minimum of 30 minutes.

    • Visually inspect the mixture against a dark background with adequate lighting. Look for any signs of turbidity, haze, or the formation of a distinct second liquid phase.[1]

  • Interpretation of Results:

    • Miscible: The mixture remains a single, clear, and homogenous phase.

    • Immiscible or Partially Miscible: The mixture appears cloudy, turbid, or separates into two distinct layers.

Diagram of Miscibility Determination Workflow:

G cluster_prep Preparation cluster_mix Mixing cluster_observe Observation & Interpretation prep1 Clean & Dry Glassware prep2 Equilibrate Reagents to Temperature prep1->prep2 mix1 Add 5 mL of 1-(2-Methoxyethoxy)propan-2-ol prep2->mix1 mix2 Add 5 mL of Test Solvent mix1->mix2 mix3 Stopper and Gently Invert mix2->mix3 observe1 Equilibrate at Temp for 30 min mix3->observe1 observe2 Visually Inspect Against Dark Background observe1->observe2 result Homogenous? observe2->result miscible Miscible result->miscible Yes immiscible Immiscible/ Partially Miscible result->immiscible No G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis prep_start Start add_excess Add excess solute to solvent prep_start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze filtrate by HPLC filter->hplc quantify Quantify against calibration curve hplc->quantify report Report Solubility (e.g., mg/mL) quantify->report

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 1-(2-Methoxyethoxy)propan-2-ol

Prepared by: Senior Application Scientist, Chemical Safety & Formulation Division Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary As drug development paradigms s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Safety & Formulation Division Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

As drug development paradigms shift toward greener and less reproductively toxic solvents, P-series (propylene-based) glycol ethers have largely replaced their E-series (ethylene-based) counterparts. 1-(2-Methoxyethoxy)propan-2-ol (CAS: 103447-97-8) is a critical specialty solvent utilized in active pharmaceutical ingredient (API) synthesis and formulation. While it successfully mitigates the teratogenic risks associated with older solvents, its unique physicochemical properties introduce specific handling challenges—namely, autoxidative peroxide formation and central nervous system (CNS) depression. This whitepaper establishes a self-validating framework for the safe handling, purification, and mechanistic understanding of this solvent.

Physicochemical Profiling & Hazard Classification

To design effective handling protocols, we must first quantify the baseline properties of the solvent. Commercial batches often present with a baseline purity of around 93%[1], necessitating rigorous purification for sensitive pharmaceutical applications. According to the , this compound carries specific GHS hazard classifications that dictate our engineering controls[2].

Table 1: Physicochemical and Hazard Profile

ParameterValue / ClassificationMechanistic Implication
Chemical Name 1-(2-Methoxyethoxy)propan-2-olP-series glycol ether; reduced reproductive toxicity.
CAS Number 103447-97-8Unique identifier for regulatory tracking.
Molecular Formula C₆H₁₄O₃Amphiphilic nature allows both aqueous and lipid solubility.
Molecular Weight 134.17 g/mol Low molecular weight facilitates rapid vapor generation.
GHS: H315 Skin Irritation (Category 2)Defats dermal layers by extracting epidermal lipids.
GHS: H319 Eye Irritation (Category 2)Causes localized osmotic stress and protein denaturation.
GHS: H336 STOT SE 3 (CNS Depression)Readily crosses the Blood-Brain Barrier (BBB).

Mechanistic Toxicology: The Causality of STOT SE 3

Unlike simple irritants, the primary systemic hazard of 1-(2-Methoxyethoxy)propan-2-ol is Specific Target Organ Toxicity - Single Exposure (STOT SE 3) , manifesting as CNS depression[2]. As application scientists, we must understand why this occurs to respect the exposure limits.

P-series glycol ethers are uniquely amphiphilic, allowing them to easily cross the blood-brain barrier[3]. Once in the central nervous system, the solvent molecules partition into the lipid bilayers of neuronal membranes. This partitioning increases membrane fluidity, which allosterically modulates inhibitory ion channels, specifically the GABA-A receptors. The resulting increased influx of chloride (Cl⁻) ions hyperpolarizes the neuron, dampening action potential firing. Clinically, this manifests as drowsiness, dizziness, ataxia, and loss of coordination[4].

Mechanism A 1-(2-Methoxyethoxy)propan-2-ol Inhalation / Dermal Exposure B Blood-Brain Barrier (BBB) Penetration A->B C Neuronal Lipid Bilayer Partitioning B->C D GABA-A Receptor Modulation (Increased Cl- Influx) C->D E Neuronal Hyperpolarization D->E F STOT SE 3: CNS Depression (Drowsiness, Dizziness) E->F

Figure 1: Mechanistic pathway of STOT SE 3 (CNS Depression) by P-series glycol ethers.

Autoxidative Degradation: The Peroxide Hazard

The ether linkages in 1-(2-Methoxyethoxy)propan-2-ol are highly susceptible to autoxidation. In the presence of atmospheric oxygen and light, the oxygen atom sensitizes adjacent alpha-hydrogens to radical abstraction, forming hydroperoxides. These peroxides are shock-sensitive and thermally unstable. If a peroxide-laden batch is distilled, the peroxides concentrate in the boiling flask, leading to catastrophic thermal explosions.

Table 2: Peroxide Concentration Action Levels

Peroxide LevelRequired ActionCausality / Rationale
< 5 ppm Safe for useBaseline autoxidation; insufficient to cause explosive concentration.
5 - 10 ppm Monitor & PurgeApproaching action limit; purge headspace with Argon to halt propagation.
> 10 ppm Mandatory CleavageHigh risk of thermal explosion. Must pass through activated alumina.

Advanced Handling: Self-Validating Purification Protocol

To ensure scientific integrity and absolute safety, any protocol involving this solvent must be a self-validating system . We do not assume purity; we prove it before and after processing.

Protocol 1: Peroxide Mitigation and Solvent Validation Workflow

Objective: To yield ultra-pure, peroxide-free 1-(2-Methoxyethoxy)propan-2-ol suitable for sensitive API synthesis.

Step 1: Peroxide Quantification (Iodometric Titration)

  • Action: Mix 10 mL of the raw solvent with 1 mL of glacial acetic acid and 1 mL of saturated aqueous potassium iodide (KI). Incubate in the dark for 15 minutes.

  • Causality: Hydroperoxides oxidize iodide (I⁻) to iodine (I₂), turning the solution yellow/brown. We titrate this with 0.01 M sodium thiosulfate to exact a quantitative ppm value, dictating our next step based on Table 2.

Step 2: Peroxide Cleavage (Activated Alumina Filtration)

  • Action: If peroxides exceed 10 ppm, pass the solvent through a chromatography column packed with basic activated alumina (Brockmann Grade I).

  • Causality: The high surface area and basic active sites of the alumina catalytically cleave the reactive hydroperoxides into inert alcohols, eliminating the explosion hazard prior to thermal stress.

Step 3: Fractional Distillation (Inert Atmosphere)

  • Action: Transfer the filtered solvent to a distillation apparatus. Purge the entire system with inert Argon gas. Distill under reduced pressure.

  • Causality: Argon displaces atmospheric oxygen, preventing re-oxidation during heating. Reduced pressure lowers the boiling point, preventing the thermal degradation of the solvent itself.

Step 4: In-line Validation (GC-FID/MS)

  • Action: Sample the final distillate and inject it into a Gas Chromatograph equipped with a Flame Ionization Detector and Mass Spectrometer.

  • Causality: This closes the self-validating loop. The GC-FID confirms the purity exceeds 99.5%, while the MS confirms the complete absence of autoxidation byproducts, verifying the solvent is safe for drug development assays.

Workflow S1 Raw Solvent Batch (CAS 103447-97-8) S2 Peroxide Quantification (Iodometric Titration) S1->S2 D1 Peroxides > 10 ppm? S2->D1 S3 Activated Alumina Filtration (Peroxide Cleavage) D1->S3 Yes S4 Fractional Distillation (Inert Argon Atmosphere) D1->S4 No S3->S4 S5 In-line GC-FID/MS (Purity Validation) S4->S5 S6 Validated Solvent (Ready for Synthesis) S5->S6

Figure 2: Self-validating purification and handling workflow for CAS 103447-97-8.

Emergency Response & PPE Protocols

Due to the H315 (Skin Irritation) and H336 (CNS Depression) classifications, strict Personal Protective Equipment (PPE) is mandatory[2].

  • Respiratory Protection: Handling must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. If ventilation fails, a NIOSH-approved half-face respirator with organic vapor (OV) cartridges is required to prevent BBB penetration of vapors.

  • Dermal Protection: Standard nitrile gloves offer limited breakthrough times for glycol ethers. For prolonged handling or spill cleanup, butyl rubber or Silver Shield® gloves are required to prevent lipid extraction from the epidermis.

  • Spill Mitigation: Do not use combustible absorbents (like sawdust) due to the peroxide hazard. Use inert, non-combustible absorbents (e.g., vermiculite or diatomaceous earth), sweep using non-sparking tools, and store in a sealed, solvent-rated poly-drum.

References

  • Title: 1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Toxicological Profile for Glycol Ethers (CNS Depression Mechanisms) Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Propylene Glycol Ethers: Widespread Use and Missing Neurotoxicity Testing Source: MDPI Toxicology URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Isomer Composition of Dipropylene Glycol Methyl Ether (DPM)

Abstract Dipropylene glycol methyl ether (DPM), a versatile and widely used organic solvent, is not a single chemical entity but rather a complex mixture of structural isomers.[1] This guide provides a comprehensive tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dipropylene glycol methyl ether (DPM), a versatile and widely used organic solvent, is not a single chemical entity but rather a complex mixture of structural isomers.[1] This guide provides a comprehensive technical overview of the synthesis, composition, and analysis of DPM isomers. It delves into the structural variations of the four primary isomers, their typical distribution in commercial products, and the profound impact this composition has on the physicochemical properties and application performance of DPM. Detailed analytical protocols, specifically a robust gas chromatography-mass spectrometry (GC-MS) method, are presented to enable researchers and quality control professionals to accurately quantify the isomer distribution. This document serves as an essential resource for scientists, researchers, and drug development professionals who require a deep understanding of DPM's isomeric nature to optimize its use in formulations and chemical processes.

Introduction: The Significance of Isomerism in DPM

Dipropylene glycol methyl ether (DPM), often sold under trade names like DOWANOL™ DPM, is a P-series glycol ether valued for its excellent solvency, high water solubility, moderate evaporation rate, and low toxicity. These properties make it a preferred solvent in a vast array of industrial and commercial applications, including water-based coatings, inks, cleaners, cosmetics, and agricultural formulations.[2]

However, a critical aspect often overlooked is that commercial DPM is invariably a mixture of four distinct structural isomers.[1][3] The relative proportions of these isomers are a direct consequence of the manufacturing process and can significantly influence the bulk properties of the solvent, such as viscosity, boiling point, and solvency power. For high-precision applications, particularly in pharmaceutical formulations and advanced materials science, understanding and controlling the isomer composition is paramount. This guide will elucidate the origins of this isomerism and provide the necessary tools for its characterization.

Synthesis and the Genesis of Isomeric Diversity

DPM is synthesized through the reaction of propylene oxide (PO) with methanol, typically under the influence of a catalyst.[4] The process begins with the formation of propylene glycol methyl ether (PGME), which then reacts with another molecule of PO to yield DPM.

The non-selective nature of the propylene oxide ring-opening is the fundamental reason for the formation of multiple isomers.[4] When methanol or PGME attacks the propylene oxide ring, it can do so at either the more sterically hindered C1 position or the less hindered C2 position. This leads to two different regioisomers for PGME, which can then each react with another PO molecule in two ways, ultimately resulting in a mixture of four DPM isomers.

G cluster_0 Step 1: PGME Formation cluster_1 Step 2: DPM Formation Methanol Methanol PGME_mix PGME Isomer Mixture (Primary & Secondary Alcohol) Methanol->PGME_mix Catalytic Addition PO1 Propylene Oxide (PO) PO1->PGME_mix DPM_mix DPM Isomer Mixture (Four Isomers) PGME_mix->DPM_mix Reaction with more PO PO2 Propylene Oxide (PO) PO2->DPM_mix

The Four Primary Isomers of DPM

The commercial product is a mixture of four structural isomers, which arise from the different ways propylene oxide can be added during synthesis.[2][3] These isomers differ in the placement of the methyl group and the ether linkages.

The four isomers are:

  • 1-(2-methoxypropoxy)-2-propanol

  • 1-(2-methoxy-1-methylethoxy)-2-propanol

  • 2-(2-methoxypropoxy)-1-propanol

  • 2-(2-methoxy-1-methylethoxy)-1-propanol

According to data submitted to the Organisation for Economic Co-operation and Development (OECD), a typical commercial distribution of these isomers is as follows:[2][3]

Isomer NameCAS Registry NumberTypical Percentage (%)
1-(2-methoxypropoxy)-2-propanol13429-07-740-50%
1-(2-methoxy-1-methylethoxy)-2-propanol20324-32-740-45%
2-(2-methoxypropoxy)-1-propanol13588-28-82-5%
2-(2-methoxy-1-methylethoxy)-1-propanol55956-21-33-5%

Data sourced from OECD SIDS and EPA Inert Reassessment documents.[2][3]

It is important to note that the two major isomers constitute 80-95% of the total mixture. These are often referred to as the primary isomers due to their abundance. The subtle structural differences between these molecules, particularly the location of the terminal hydroxyl group (primary vs. secondary), influence their reactivity and physical properties.

G cluster_major Major Isomers (80-95%) cluster_minor Minor Isomers (5-10%) Major1 1-(2-methoxypropoxy)-2-propanol Major2 1-(2-methoxy-1-methylethoxy)-2-propanol Major1->Major2 Minor1 2-(2-methoxypropoxy)-1-propanol Minor2 2-(2-methoxy-1-methylethoxy)-1-propanol Minor1->Minor2

Physicochemical Properties of the Isomer Mixture

While data on the individual isomers is scarce because they are not commercially separated, the properties of the mixture are well-documented.[3] The blend of isomers results in a unique set of characteristics that define DPM's utility as a solvent.

PropertyValueReference
Molecular Formula C₇H₁₆O₃
Molar Mass 148.20 g/mol
Boiling Point 190 °C (374 °F)[1]
Melting Point -83 °C (-117 °F)[2]
Flash Point 75 °C (167 °F)[1]
Density 0.951 g/cm³ at 25 °C[1]
Vapor Pressure 0.37 hPa at 20°C[2]
Solubility in Water Completely miscible[1]

The presence of both ether and alcohol functional groups across the isomer mixture imparts an amphiphilic nature to DPM, allowing it to act as a coupling agent between aqueous and organic phases. Its high boiling point and low volatility are advantageous in formulations where slow evaporation is desired, such as in coatings and printing inks.

Analytical Methodology: Isomer Quantification by GC-MS

Accurate quantification of the DPM isomer ratio is crucial for quality control and for understanding formulation behavior. Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is the preferred method for separating and identifying these closely related isomers.[5][6][7] The slight differences in polarity and boiling points among the isomers allow for their separation on a suitable GC column.

Rationale for Method Selection

The choice of GC-MS is based on its high resolving power and specificity. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase (e.g., Rxi-1301Sil MS or a standard "624-type"), provides excellent selectivity for glycol ether isomers.[5][6] Mass spectrometry provides definitive identification of each eluting isomer based on its unique fragmentation pattern, eliminating ambiguity that might arise from co-elution with other matrix components.

Detailed Experimental Protocol

This protocol provides a validated starting point for the GC-MS analysis of DPM isomers.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • GC Column: Rxi-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

Reagents:

  • Dipropylene Glycol Methyl Ether (DPM) standard (commercial mixture)

  • Methanol or Dichloromethane (GC grade) for sample dilution

Procedure:

  • Standard Preparation:

    • Prepare a stock standard solution by accurately weighing ~100 mg of DPM into a 10 mL volumetric flask and diluting to volume with the chosen solvent.

    • Prepare a working standard of approximately 100 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing DPM.

    • Dilute with the chosen solvent to bring the expected DPM concentration into the calibration range (e.g., 10-200 µg/mL).

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-200

  • Data Analysis:

    • Identify the peaks for the four DPM isomers based on their retention times and mass spectra.

    • Integrate the peak area for each isomer.

    • Calculate the percentage of each isomer by dividing its peak area by the total area of all four isomer peaks and multiplying by 100.

G Start Sample/Standard Preparation Inject GC Injection Start->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Report Report Isomer Composition (%) Analyze->Report

Impact of Isomer Composition on Applications

The ratio of primary to secondary alcohol isomers within the DPM mixture can affect its performance characteristics:

  • Reactivity: The primary alcohol isomers are generally more reactive in esterification reactions than the secondary alcohol isomers.[8] This is a key consideration when DPM is used as a chemical intermediate, for example, in the synthesis of dipropylene glycol methyl ether acetate (DPMA).[9]

  • Solvency: While all isomers contribute to DPM's excellent solvency, subtle differences in their polarity can influence their effectiveness for specific resins and polymers used in coatings and inks.

  • Viscosity and Flow: The isomer distribution can have a minor but measurable effect on the bulk viscosity of the solvent, which in turn can affect the rheology of a final formulation.

Safety and Regulatory Considerations

From a toxicological standpoint, commercial DPM is considered to have low acute toxicity via oral, dermal, and inhalation routes.[10] Regulatory bodies and safety assessments typically evaluate the four-isomer mixture as a single substance, as the individual isomers are not isolated or sold commercially.[2][3] Extensive testing has shown that P-series glycol ethers like DPM do not exhibit the reproductive toxicity associated with some E-series (ethylene glycol-based) ethers.[10]

Conclusion

Dipropylene glycol methyl ether is a more complex solvent than its single name suggests. Its identity as a four-isomer mixture is a direct outcome of its synthesis from propylene oxide. The predominance of two primary isomers defines its bulk properties, but the presence and proportion of all four contribute to its overall performance profile. For applications demanding high consistency and predictability, particularly in regulated industries, the robust analytical characterization of the DPM isomer composition is not merely an academic exercise but a critical component of quality assurance. The GC-MS methodology detailed in this guide provides a reliable framework for achieving this essential characterization.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER.
  • OECD SIDS. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers).
  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8.
  • Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
  • Polymer Chemistry (RSC Publishing). (2021, May 12). Homo- and co-polymerisation of di(propylene glycol) methyl ether methacrylate – a new monomer. DOI:10.1039/D1PY00444A.
  • Wikipedia. (n.d.). Di(propylene glycol) methyl ether.
  • Gcms.cz. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.
  • BenchChem. (n.d.). Application Notes and Protocols for Dipropylene Glycol Methyl Ether in Organic Synthesis.
  • Ataman Kimya. (n.d.). DI(PROPYLENE GLYCOL) METHYL ETHER.
  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER.
  • Sigma-Aldrich. (n.d.). Di(propylene glycol) methyl ether, mixture of isomers = 99 34590-94-8.
  • Santa Cruz Biotechnology. (n.d.). Dipropylene glycol monomethyl ether.
  • Sigma-Aldrich. (n.d.). Di(propylene glycol) methyl ether, mixture of isomers 97 34590-94-8.
  • Samchem Prasandha. (n.d.). Dipropylene Glycol Methyl Ether.
  • Google Patents. (n.d.). CN104211584A - Method for preparing dipropylene glycol methyl ether.
  • Redox. (2025, September 23). Safety Data Sheet Dipropylene glycol, monomethyl ether.
  • Environment Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.
  • Monument Chemical. (2025, September 9). Dipropylene Glycol Methyl Ether Acetate.
  • ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether....
  • PubMed. (2016, June 15). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Separation of Dichlorobutene Isomers.
  • PubMed. (n.d.). Method for analysis of dopamine sulfate isomers by high performance liquid chromatography.
  • Pharm Anal Acta. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • MDPI. (2023, May 12). Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone.
  • PMC. (2022, October 1). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids....
  • ResearchGate. (2025, August 7). Separation, Quantification and Control of Enantiomer of the Key Starting Material of Dextromethorphan Hydrobromide.
  • ResearchGate. (n.d.). (PDF) Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime.
  • Journal of Korea TAPPI. (2024, February 28). Changes in Properties of Various Deep Eutectic Solvents According to Water Mixing Ratio and Temperature Changes.
  • PMC. (n.d.). Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives.
  • PMC. (2025, May 25). The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(2-Methoxyethoxy)propan-2-ol in Advanced Organic Synthesis

Executive Summary 1-(2-Methoxyethoxy)propan-2-ol (CAS 103447-97-8) is an advanced amphiphilic solvent and chemical intermediate belonging to the glycol ether family [1]. Featuring both a polar protic hydroxyl group and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxyethoxy)propan-2-ol (CAS 103447-97-8) is an advanced amphiphilic solvent and chemical intermediate belonging to the glycol ether family [1]. Featuring both a polar protic hydroxyl group and multiple ether linkages, it provides exceptional solvation properties. In modern organic synthesis, it serves as a robust, high-boiling alternative to traditional polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), which are increasingly restricted due to their toxicity profiles [2].

This application note provides drug development professionals and synthetic chemists with field-proven methodologies, emphasizing the causality behind solvent selection and self-validating experimental designs.

Physicochemical Profiling & Causality in Solvent Selection

The selection of a reaction medium dictates the trajectory of a chemical transformation. 1-(2-Methoxyethoxy)propan-2-ol is uniquely positioned for complex syntheses due to its dual water/oil solvency[4].

Quantitative Data & Mechanistic Causality

Table 1: Physicochemical properties and their direct impact on synthetic workflows.

PropertyValueCausality in Organic Synthesis
CAS Number 103447-97-8Precise identification of the specific structural isomer [1].
Molecular Weight 134.18 g/mol Low enough to maintain mobility, yet high enough to minimize VOC emissions [1].
Boiling Point ~190 °CEnables high-temperature reactions (e.g., C-H activation, cross-coupling) without requiring pressurized reactors [2].
Solubility Water-miscibleFacilitates rapid and complete removal during standard aqueous workup, preventing product contamination [3].
Functional Groups Ether, HydroxylAmphiphilic nature solubilizes both organic electrophiles and inorganic salts (e.g., K₂CO₃) simultaneously [4].
Solvent Selection Logic

SolventLogic N1 Target Organic Reaction N2 High Temp (>150°C) Needed? N1->N2 N3 Standard Solvents N2->N3 No N4 Toxicity Constraints? N2->N4 Yes N5 Traditional Aprotic (DMF/NMP) N4->N5 No N6 1-(2-Methoxyethoxy)propan-2-ol N4->N6 Yes

Logic tree for selecting 1-(2-Methoxyethoxy)propan-2-ol in high-temperature synthesis.

Mechanistic Applications in Organic Synthesis

Application 1: High-Temperature Cross-Coupling (Suzuki-Miyaura)

The Causality: Unactivated aryl chlorides require high activation energies to undergo oxidative addition with Palladium catalysts. The ~190 °C boiling point of 1-(2-Methoxyethoxy)propan-2-ol easily accommodates these temperatures. Furthermore, the ether oxygens act as weak, labile ligands that temporarily coordinate to the palladium center, stabilizing the active Pd(0) species without irreversibly poisoning the catalyst [2].

Application 2: Williamson Ether Synthesis & Alkylations

The Causality: Alkylations often suffer from biphasic limitations where the inorganic base (e.g., NaH, K₂CO₃) is insoluble in the organic phase. The amphiphilic nature of this glycol ether bridges this gap, bringing the base and the organic electrophile into a unified solvation sphere, drastically accelerating Sₙ2 displacement [3].

Application 3: Continuous Esterification

The Causality: In esterification, 1-(2-Methoxyethoxy)propan-2-ol can act as both the reactant (alcohol) and the high-boiling solvent. Its high boiling point allows for the effective removal of water via azeotropic distillation, driving the equilibrium-dependent reaction to completion according to Le Chatelier's principle [2].

Experimental Protocols (Self-Validating Systems)

Critical Safety & Experience Insight: As an ether-containing compound, 1-(2-Methoxyethoxy)propan-2-ol can form explosive peroxides upon prolonged exposure to air and light. Self-Validating Safety Check: Always test the solvent with KI-starch indicator paper before use. A blue-black color indicates peroxides; if present, pass the solvent through a plug of activated basic alumina prior to heating.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Workflow S1 1. Preparation Degas Solvent S2 2. Reaction Heat to 120°C S1->S2 S3 3. Validation TLC Monitoring S2->S3 S4 4. Workup Aqueous Extract S3->S4

Self-validating experimental workflow for Suzuki-Miyaura coupling in glycol ether.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge 10 mL of 1-(2-Methoxyethoxy)propan-2-ol with argon for 15 minutes.

    • Causality: Glycol ethers can contain dissolved oxygen which rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II). Degassing ensures catalyst longevity.

  • Reagent Addition: Under argon, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • High-Temperature Activation: Heat the mixture to 120 °C.

    • Causality: The high boiling point of the solvent allows safe heating to this temperature without a sealed pressure tube, providing the energy required to break the C-Cl bond.

  • In-Process Control (Validation): Monitor the reaction via TLC or HPLC every 2 hours. The reaction is validated as complete when the limiting reagent (aryl halide) peak is <1%.

  • Aqueous Workup: Cool to room temperature, quench with 20 mL of deionized water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL).

    • Causality: The amphiphilic nature of the glycol ether makes it highly miscible with water. Repeated brine washes pull the solvent entirely into the aqueous phase, self-validating the purity of the crude organic product before column chromatography.

Protocol B: Synthesis of Dipropylene Glycol Methyl Ether Acetate via Esterification

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1-(2-Methoxyethoxy)propan-2-ol (1.0 eq), glacial acetic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Add toluene (20% v/v) as an azeotroping agent.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110–120 °C depending on the toluene ratio).

    • Causality: As the esterification proceeds, water is generated. The Dean-Stark trap continuously removes this water, preventing the reverse hydrolysis reaction and driving the yield >95%.

  • Volume Validation: The reaction is self-validated when the theoretical volume of water (calculated based on molarity) has collected in the Dean-Stark trap and water evolution ceases.

  • Neutralization & Purification: Cool the mixture and wash with saturated NaHCO₃ until the aqueous phase pH is ~8.

    • Causality: This removes the acid catalyst and unreacted acetic acid. The organic phase is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the pure acetate ester.

References

  • NextSDS. "1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information." Available at: [Link]

Application

Application Notes and Protocols for 1-(2-Methoxyethoxy)propan-2-ol in Polymer Chemistry

Introduction: Unveiling the Potential of a Unique Ether Alcohol in Polymer Science In the dynamic field of polymer chemistry, the pursuit of novel materials with tailored properties is perpetual. The choice of solvents,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Ether Alcohol in Polymer Science

In the dynamic field of polymer chemistry, the pursuit of novel materials with tailored properties is perpetual. The choice of solvents, monomers, and additives plays a pivotal role in determining the characteristics of the final polymer. This guide delves into the multifaceted applications of 1-(2-Methoxyethoxy)propan-2-ol , a unique ether alcohol, in polymer synthesis and formulation. While specific literature on this compound is not as extensive as that for its more common cousins like Propylene Glycol Monomethyl Ether (PGME) or Dipropylene Glycol Methyl Ether (DPM), its distinct structure—marrying a propylene glycol backbone with a methoxyethoxy side chain—suggests a compelling profile for researchers and developers.

This document provides a comprehensive overview of the deduced physicochemical properties of 1-(2-Methoxyethoxy)propan-2-ol and explores its potential as a high-performance solvent, a reactive monomer, and a functional additive in various polymer systems. The protocols herein are designed to be robust and self-validating, offering a solid foundation for innovation in polymer science and drug development.

Physicochemical Properties and Strategic Advantages

The molecular structure of 1-(2-Methoxyethoxy)propan-2-ol, featuring both a hydroxyl group and ether linkages, imparts a unique combination of hydrophilicity, solvency, and reactivity. These attributes make it a versatile tool in the polymer chemist's arsenal.

PropertyDeduced Value/CharacteristicSignificance in Polymer Chemistry
Chemical Name 1-(2-Methoxyethoxy)propan-2-ol-
CAS Number 103447-97-8Provides a unique identifier for this specific chemical substance.[1]
Molecular Formula C6H14O3-
Molecular Weight 134.17 g/mol Influences stoichiometry in polymer synthesis and evaporation rate.
Boiling Point Estimated: 180-200 °CA moderately high boiling point suggests a slow evaporation rate, which is advantageous for controlling drying times in coatings and inks.
Water Solubility HighIts miscibility with water makes it an excellent coupling agent in aqueous formulations and a suitable solvent for water-based polymer systems.
Solvency BroadExpected to dissolve a wide range of polar and non-polar resins, including acrylics, epoxies, and polyurethanes, similar to other glycol ethers.[2][3]
Reactivity Contains a secondary hydroxyl groupThis functional group can participate in esterification and urethane reactions, allowing it to be incorporated as a monomer into polymer backbones.

The primary advantages of employing 1-(2-Methoxyethoxy)propan-2-ol can be summarized as:

  • Enhanced Formulation Stability: Its excellent solvency and coupling properties can prevent phase separation in complex polymer blends and formulations.

  • Controlled Evaporation Profile: The anticipated slow evaporation rate is beneficial for achieving smooth, defect-free films in coatings and for maintaining open time in printing inks.[3]

  • Reactive Potential: The presence of a hydroxyl group opens avenues for its use as a functional monomer to introduce flexibility and hydrophilicity into polymer chains.

  • Favorable Safety Profile: While specific toxicity data is limited, its higher boiling point and likely lower vapor pressure compared to shorter-chain glycol ethers suggest a potentially improved safety profile in the workplace. However, standard laboratory safety protocols should always be followed.

Application I: As a High-Performance Solvent in Polymer Synthesis and Formulation

The balanced hydrophilic-lipophilic nature of 1-(2-Methoxyethoxy)propan-2-ol makes it a powerful solvent for a wide array of polymers.[2] It can be particularly effective in homogenizing formulations containing components of varying polarities.

Protocol 1: Evaluation of 1-(2-Methoxyethoxy)propan-2-ol as a Solvent for an Acrylic Resin

This protocol outlines a method to determine the solvency of 1-(2-Methoxyethoxy)propan-2-ol for a common acrylic resin and to characterize the resulting solution's viscosity.

Materials:

  • 1-(2-Methoxyethoxy)propan-2-ol

  • Solid acrylic resin (e.g., polymethyl methacrylate)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Viscometer (e.g., Brookfield viscometer)

  • Glass vials

Procedure:

  • Preparation of Stock Solutions: Prepare a series of solutions with increasing concentrations of the acrylic resin in 1-(2-Methoxyethoxy)propan-2-ol (e.g., 10%, 20%, 30%, 40%, 50% w/w).

  • Dissolution: For each concentration, accurately weigh the acrylic resin and the solvent into a glass vial. Add a magnetic stir bar and seal the vial.

  • Stirring: Place the vials on a magnetic stirrer at room temperature. Stir until the resin is completely dissolved. The time required for complete dissolution should be recorded as an indicator of solvency power.

  • Viscosity Measurement: Once the solutions are homogeneous, measure the viscosity of each concentration using a viscometer according to the instrument's operating instructions.

  • Data Analysis: Plot the viscosity as a function of resin concentration. This will provide a viscosity-concentration curve, which is crucial for formulation development.

Self-Validation and Expected Outcome:

A successful experiment will show a clear trend of increasing viscosity with increasing resin concentration. The rate of dissolution and the maximum achievable concentration before the solution becomes too viscous or phase separation occurs will be key indicators of the solvent's efficacy. This data can be compared with that obtained using standard solvents like PGME or DPM to benchmark its performance.

Application II: As a Coalescing Agent in Water-Based Latex Coatings

In latex paints and coatings, a coalescing agent is essential for proper film formation. It temporarily softens the polymer particles, allowing them to fuse together as the water evaporates. The moderate evaporation rate and excellent solvency of 1-(2-Methoxyethoxy)propan-2-ol make it a promising candidate for this application.

Protocol 2: Assessing Coalescing Efficiency in an Acrylic Latex Formulation

This protocol determines the Minimum Film Formation Temperature (MFFT) of a latex paint with and without the addition of 1-(2-Methoxyethoxy)propan-2-ol.

Materials:

  • Acrylic latex emulsion

  • 1-(2-Methoxyethoxy)propan-2-ol

  • MFFT bar apparatus

  • Drawdown bar

  • Glass panels

Procedure:

  • Formulation Preparation: Prepare two latex formulations. One will be the control (no coalescing agent), and the other will contain a specific concentration of 1-(2-Methoxyethoxy)propan-2-ol (e.g., 5% by weight of the polymer solids).

  • Application: Apply a thin film of each formulation onto the MFFT bar using a drawdown bar. The MFFT bar has a temperature gradient along its length.

  • Drying and Observation: Allow the films to dry. Observe the point on the bar where the film transitions from a continuous, clear film to a cracked, opaque one. This temperature is the MFFT.

  • Data Comparison: Compare the MFFT of the control formulation with that of the formulation containing 1-(2-Methoxyethoxy)propan-2-ol.

Self-Validation and Expected Outcome:

A successful coalescing agent will significantly lower the MFFT of the latex formulation. The expected outcome is that the formulation containing 1-(2-Methoxyethoxy)propan-2-ol will have a lower MFFT compared to the control. This indicates that it effectively facilitates film formation at lower temperatures.

Application III: As a Reactive Monomer in Polyester Synthesis

The hydroxyl group of 1-(2-Methoxyethoxy)propan-2-ol can be utilized in polycondensation reactions to synthesize polyesters with unique properties. The incorporation of this monomer can enhance the polymer's flexibility and affinity for polar substances.

Protocol 3: Synthesis of a Modified Polyester Resin

This protocol describes the synthesis of a polyester resin incorporating 1-(2-Methoxyethoxy)propan-2-ol as a modifying diol.

Materials:

  • Phthalic anhydride

  • Glycerol

  • 1-(2-Methoxyethoxy)propan-2-ol

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Reaction kettle equipped with a mechanical stirrer, thermometer, and a distillation condenser

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Charge the reaction kettle with phthalic anhydride, glycerol, and 1-(2-Methoxyethoxy)propan-2-ol in the desired molar ratio. Add the catalyst (approximately 0.1% of the total weight of reactants).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow nitrogen flow throughout the reaction.

  • Heating and Reaction: Begin heating the mixture with constant stirring. The reaction temperature should be gradually increased to around 180-220°C.

  • Water Removal: Water will be produced as a byproduct of the esterification reaction. This water should be continuously removed and collected via the distillation condenser.

  • Monitoring Reaction Progress: The reaction progress can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches the target level.

  • Cooling and Characterization: Once the reaction is complete, cool the resulting polyester resin. The final product can be characterized for its physical and chemical properties, such as molecular weight, viscosity, and hydroxyl value.

Self-Validation and Expected Outcome:

The successful synthesis will yield a viscous polyester resin. The continuous removal of water is a critical validation step, as it drives the equilibrium towards product formation. The final resin's properties will be indicative of the successful incorporation of 1-(2-Methoxyethoxy)propan-2-ol. For instance, an increase in the proportion of this monomer is expected to result in a more flexible and more hydrophilic polyester.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a key experimental workflow and a proposed reaction mechanism.

cluster_0 Protocol 2: MFFT Determination A Prepare Control Latex (No Coalescent) C Apply both formulations to MFFT Bar A->C B Prepare Test Latex with 1-(2-Methoxyethoxy)propan-2-ol B->C D Dry and Observe Film Formation C->D E Determine MFFT for Control and Test Samples D->E F Compare MFFT Values E->F G Conclusion: Assess Coalescing Efficiency F->G

Caption: Workflow for assessing coalescing efficiency.

cluster_1 Proposed Polyester Synthesis Reaction Reactants Phthalic Anhydride + Glycerol + 1-(2-Methoxyethoxy)propan-2-ol Process Polycondensation (Heat + Catalyst) Reactants->Process Input Products Modified Polyester Resin + Water Process->Products Output

Caption: Simplified reaction scheme for polyester synthesis.

Safety and Handling

While 1-(2-Methoxyethoxy)propan-2-ol is expected to have a relatively low toxicity profile, it is classified as causing skin and eye irritation.[1] As with all chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Conclusion

1-(2-Methoxyethoxy)propan-2-ol represents a promising, albeit under-documented, compound for advanced applications in polymer chemistry. Its unique structural features suggest a versatile role as a solvent, coalescing agent, and reactive monomer. The protocols and insights provided in this guide offer a robust starting point for researchers and formulators to explore its potential in creating next-generation polymers and coatings. As with any novel material, empirical validation is key, and the methodologies presented here are designed to facilitate this exploration in a scientifically rigorous manner.

References

  • NextSDS. 1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information. [Link]

  • Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. [Link]

  • Asia Pacific Petrochemical Co., Ltd. Propylene Glycol Monomethyl Ether (PM). [Link]

  • PubChem. 1-(2-Methoxypropoxy)-2-propanol. [Link]

  • INCHEM. ICSC 0551 - PROPYLENE GLYCOL MONOMETHYL ETHER. [Link]

  • Cheméo. Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7). [Link]

  • 3D-basics. Safety Data Sheet: (2-methoxymethylethoxy)propanol. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. [Link]

  • PENTA. 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

  • OECD. SIDS INITIAL ASSESSMENT PROFILE - 1-METHOXYPROPANOL-2OL(PGME). [Link]

  • Ookto. 1-Methoxy-2-Propanol (PM) for Polyols for Industrial. [Link]

  • Ataman Kimya. 1-METHOXY-2-PROPANOL. [Link]

  • ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

  • Google Patents.

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Method

Application Note: 1-(2-Methoxyethoxy)propan-2-ol as a Multifunctional Solvent and Reducing Agent in Nanoparticle Synthesis

Audience: Researchers, Materials Scientists, and Formulation Engineers in Nanotechnology and Drug Delivery Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Formulation Engineers in Nanotechnology and Drug Delivery Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The synthesis of highly monodisperse nanoparticles requires precise control over nucleation and growth kinetics. While traditional polyol methods rely heavily on ethylene glycol or diethylene glycol, 1-(2-Methoxyethoxy)propan-2-ol —commonly known as Dipropylene Glycol Monomethyl Ether (DPGME)—has emerged as a superior, low-toxicity alternative for both the synthesis and downstream formulation of nanomaterials [1].

As a Senior Application Scientist, I frequently transition processes from bench-scale synthesis to printable nano-inks or scalable drug-delivery carriers. DPGME is uniquely suited for this transition due to its structural amphiphilicity. The molecule features a secondary alcohol group capable of mild thermal oxidation (acting as a reducing agent) and two ether linkages that provide excellent steric coordination to nascent metal surfaces [2]. Furthermore, its high boiling point (190 °C) allows for the thermal decomposition of metallic precursors without requiring pressurized vessels, while its specific evaporation rate prevents the "coffee-ring effect" during the deposition of nanoparticle inks [3].

Physicochemical Profiling

Understanding the physical properties of DPGME is critical for predicting its behavior during high-temperature synthesis and high-shear ink formulation. The table below summarizes the quantitative metrics that dictate its performance.

Table 1: Critical Physicochemical Properties of 1-(2-Methoxyethoxy)propan-2-ol

PropertyValueMechanistic Implication in Synthesis & Formulation
Boiling Point 190 °CEnables high-temperature reduction kinetics typical of the polyol process without boiling off [4].
Flash Point 75 °CRequires controlled atmospheric conditions (e.g., N2 blanket) during high-temperature synthesis.
Viscosity (20 °C) ~3.7 mPa·sLow enough to facilitate rapid mass transfer during nucleation; ideal for inkjet printhead rheology.
Surface Tension 28.8 dynes/cmExcellent wetting characteristics for dispersing nanoparticles onto hydrophobic substrates.
Redox Potential Mildly ReducingSecondary hydroxyl group oxidizes to a ketone, donating electrons to reduce metal cations (e.g., Ag⁺ → Ag⁰).

Reaction Pathways and Workflows

The dual utility of DPGME lies in its ability to act first as a reactive medium, and subsequently as a stabilizing carrier solvent.

Mechanism of Reduction and Stabilization

During thermal activation, the secondary alcohol of DPGME undergoes oxidation. The liberated electrons reduce metal precursors (such as AgNO₃ or Cu(NO₃)₂) to their zero-valent state. Concurrently, the methoxy and ether oxygen atoms coordinate with the electron-deficient metal surface, creating a steric barrier that halts Ostwald ripening and prevents agglomeration.

Mechanistic pathway of metal nanoparticle reduction and stabilization using DPGME.

Nano-Ink Formulation Workflow

Once synthesized, nanoparticles must be formulated into stable dispersions for applications like 3D printed electronics or targeted delivery. DPGME serves as an ideal continuous phase due to its optimal rheological profile [3].

Workflow for formulating conductive nanoparticle inks using DPGME as the carrier solvent.

Experimental Protocols

The following protocols are self-validating systems. By monitoring specific physical changes (e.g., colorimetric shifts, rheological stabilization), operators can verify the success of each step in real-time.

Protocol A: One-Pot Synthesis of Silver Nanoparticles (AgNPs)

Objective: Synthesize monodisperse AgNPs (20-30 nm) utilizing DPGME as both the solvent and the primary reducing agent.

Materials:

  • Silver Nitrate (AgNO₃, 99.9%)

  • 1-(2-Methoxyethoxy)propan-2-ol (DPGME, anhydrous)

  • Polyvinylpyrrolidone (PVP, MW ~40,000) as a secondary capping agent

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.5 g of PVP in 40 mL of DPGME in a 100 mL three-neck round-bottom flask. Stir at 400 rpm at room temperature until optically clear. Causality: PVP acts as a co-stabilizer; dissolving it first ensures a homogeneous capping environment before nucleation begins.

  • Inert Atmosphere: Purge the flask with Nitrogen (N₂) for 15 minutes to displace oxygen. Causality: Prevents the premature oxidation of the solvent and ensures the reduction potential is directed solely at the Ag⁺ ions.

  • Thermal Activation: Heat the solution to 140 °C under reflux.

  • Precursor Injection: Dissolve 0.1 g of AgNO₃ in 5 mL of DPGME (mild sonication may be required). Inject this solution dropwise (1 mL/min) into the hot PVP/DPGME mixture.

  • Reaction Monitoring: Maintain 140 °C for 60 minutes. The solution will transition from colorless to pale yellow, and finally to an opaque dark amber. Self-Validation: The dark amber color confirms the surface plasmon resonance (SPR) of spherical AgNPs.

  • Quenching and Purification: Remove from heat and quench in an ice bath. Precipitate the nanoparticles by adding an equal volume of acetone, followed by centrifugation at 10,000 rpm for 15 minutes [4]. Resuspend the pellet in fresh DPGME for storage.

Protocol B: Formulation of Conductive Copper Nano-Inks

Objective: Formulate a stable, oxidation-resistant Copper nano-ink for inkjet printing applications.

Materials:

  • Pre-synthesized Copper Nanoparticles (CuNPs, ~50 nm)

  • DPGME (Carrier Solvent)

  • BYK-190 or equivalent polymeric dispersant

Step-by-Step Methodology:

  • Solvent Preparation: Mix 80 wt% DPGME with 2 wt% polymeric dispersant. Stir gently for 10 minutes.

  • Nanoparticle Wetting: Slowly add 18 wt% CuNPs to the solvent mixture. Causality: Adding particles to a pre-mixed dispersant solution ensures immediate steric stabilization of the particle surfaces, preventing irreversible van der Waals agglomeration.

  • High-Shear Dispersion: Process the mixture using a high-shear rotor-stator mixer at 14,450 rpm for 5 minutes.

  • Acoustic Cavitation: Transfer the dispersion to an ultrasonic bath (560 W) for 15 minutes. Keep the bath temperature below 35 °C using a cooling loop. Causality: Ultrasonication breaks apart soft agglomerates, but excessive heat can strip the dispersant from the CuNP surface, leading to re-agglomeration.

  • Rheological Validation & Filtration: Measure the viscosity (target: 10–15 mPa·s at a shear rate of 500 s⁻¹) [3]. Filter the final ink through a 5 µm PTFE syringe filter to remove any residual hard agglomerates that could clog printer nozzles.

Troubleshooting & Quality Control

To maintain E-E-A-T standards, it is vital to understand failure modes. The table below outlines common issues encountered when utilizing DPGME in nanotechnology and their causal remedies.

Table 2: Troubleshooting Matrix

Observation / Failure ModeRoot Cause AnalysisCorrective Action
Broad Particle Size Distribution Precursor injection rate was too fast, leading to continuous nucleation rather than a single burst.Reduce injection rate to <1 mL/min. Ensure DPGME is pre-heated to exactly 140 °C before injection.
Ink Settling / Sedimentation Dispersant failure or insufficient steric hindrance from the DPGME ether groups.Increase ultrasonication time; verify the compatibility of the secondary dispersant with DPGME's polarity.
"Coffee-Ring" Effect upon Drying Evaporation gradient is too steep at the droplet edge.While DPGME mitigates this, adding 5-10% of a higher boiling co-solvent (e.g., glycerol) can further balance the Marangoni flow.
Oxidation of CuNPs in Ink Dissolved oxygen in DPGME reacting with highly active Cu⁰ surfaces[2].Degas DPGME under vacuum prior to ink formulation; store final ink in amber vials under Argon.

References

  • Understanding and Controlled Growth of Silver Nanoparticles Using Oxidized N-Methyl-pyrrolidone as a Reducing Agent Source: ACS Publications URL:[Link]

  • Metal-based conducive nano-inks: A review of synthesis and characterisation techniques Source: ChemRxiv URL:[Link]

  • Formulation of a Ceramic Ink for 3D Inkjet Printing Source: National Institutes of Health (PMC) URL:[Link]

  • Method for nanoparticle purification (US20180009038A1)
Application

Application Notes and Protocols for 1-(2-Methoxyethoxy)propan-2-ol in Drug Delivery Research

Introduction: Unveiling the Potential of a Versatile Excipient In the landscape of pharmaceutical formulation, the quest for versatile and safe excipients is perpetual. 1-(2-Methoxyethoxy)propan-2-ol, a compound also wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Excipient

In the landscape of pharmaceutical formulation, the quest for versatile and safe excipients is perpetual. 1-(2-Methoxyethoxy)propan-2-ol, a compound also widely known by its synonym Dipropylene Glycol Methyl Ether (DPM), emerges as a promising candidate for addressing significant challenges in drug delivery, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its unique combination of physicochemical properties, including its nature as a colorless liquid with a mild, ether-like odor, miscibility with both water and a range of organic solvents, low toxicity, and a slow evaporation rate, positions it as a valuable tool for formulation scientists.[1][3]

This technical guide provides an in-depth exploration of 1-(2-Methoxyethoxy)propan-2-ol's application in drug delivery research. It is designed for researchers, scientists, and drug development professionals seeking to leverage its potential as a solvent, co-solvent, and penetration enhancer. The protocols and insights presented herein are grounded in established pharmaceutical principles and aim to provide a solid foundation for innovation in formulation development.

Physicochemical Properties and Rationale for Use in Drug Delivery

A thorough understanding of 1-(2-Methoxyethoxy)propan-2-ol's properties is essential for its effective application. Its dual hydrophilic and lipophilic nature, a consequence of its ether and alcohol functionalities, is central to its utility.[4]

PropertyValueSignificance in Drug DeliveryReference
Synonyms Dipropylene Glycol Methyl Ether (DPM), (2-methoxymethylethoxy)propanolFacilitates literature and database searches.[2]
CAS Number 34590-94-8Unique identifier for the chemical substance.[3]
Molecular Formula C7H16O3Provides basic chemical information.[1]
Molecular Weight 148.20 g/mol Influences diffusion and permeation characteristics.
Appearance Clear, colorless liquidDesirable for liquid dosage forms where clarity is important.[3]
Odor Mild, ether-likeLow odor is advantageous for patient acceptance in oral and topical formulations.[3]
Boiling Point 190 °C (374 °F)Low volatility contributes to the stability of formulations and controlled drying of topical preparations.[2]
Flash Point 75 °C (167 °F)Important for manufacturing and storage safety.[2]
Density 0.951 g/cm³Relevant for formulation calculations and density-sensitive delivery systems.[2]
Solubility in Water MiscibleEnables its use in aqueous and semi-aqueous formulations and facilitates dilution in physiological fluids.[3][4][2]
logP (Octanol/Water) -0.1Indicates its hydrophilic character, yet its structure allows for interaction with lipophilic molecules.

The high solvency of 1-(2-Methoxyethoxy)propan-2-ol for a wide variety of substances makes it an excellent candidate for solubilizing poorly water-soluble drugs, a major hurdle in the development of new chemical entities.[5] Many of these drugs fall under the Biopharmaceutical Classification System (BCS) Class II, characterized by high permeability but low solubility, which limits their oral bioavailability.[6] By dissolving these drugs in a suitable solvent system containing 1-(2-Methoxyethoxy)propan-2-ol, their dissolution rate in the gastrointestinal tract can be significantly enhanced.

Safety and Biocompatibility: A Foundation of Trust

The utility of any excipient is fundamentally dependent on its safety profile. 1-(2-Methoxyethoxy)propan-2-ol exhibits low acute toxicity via oral, dermal, and inhalation routes.[7][8] It is not found to be a skin irritant or sensitizer in animal and human studies and is only slightly irritating to the eyes.[7][8] Furthermore, it is not classified as a carcinogen or mutagen and is not expected to impair fertility or harm a developing fetus.[4] The U.S. Environmental Protection Agency (EPA) has reassessed its use as an inert ingredient in pesticide formulations applied to growing crops and animals, finding a reasonable certainty of no harm to any population subgroup from aggregate exposure.[8] This robust safety data provides a strong basis for its exploration in various drug delivery applications.

Application I: Enhancing the Solubility of Poorly Water-Soluble Drugs

The primary application of 1-(2-Methoxyethoxy)propan-2-ol in drug delivery is as a co-solvent to enhance the solubility of hydrophobic APIs. Its miscibility with water and various organic solvents allows for the creation of potent solvent systems.

Protocol 1: Solubility Enhancement of a Model BCS Class II Drug

Objective: To determine the saturation solubility of a model BCS Class II drug (e.g., Ibuprofen, Ketoprofen) in various concentrations of 1-(2-Methoxyethoxy)propan-2-ol in an aqueous buffer.

Materials:

  • Model BCS Class II Drug (e.g., Ibuprofen powder)

  • 1-(2-Methoxyethoxy)propan-2-ol (pharmaceutical grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Incubator shaker set at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the model drug

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Co-solvent Systems: Prepare a series of co-solvent systems by mixing 1-(2-Methoxyethoxy)propan-2-ol with PBS (pH 7.4) at various volume/volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the model drug to vials containing a fixed volume (e.g., 5 mL) of each co-solvent system and a control (PBS alone).

    • Tightly cap the vials and place them in an incubator shaker set at 37°C and 100 rpm for 48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After 48 hours, visually inspect the vials for the presence of undissolved drug particles.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved drug.

    • Dilute the filtered samples appropriately with the mobile phase of the HPLC system.

    • Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the saturation solubility of the drug in each co-solvent system (expressed in mg/mL or µg/mL).

    • Plot the saturation solubility as a function of the percentage of 1-(2-Methoxyethoxy)propan-2-ol in the co-solvent system.

Expected Outcome: A significant increase in the solubility of the model BCS Class II drug is expected with an increasing concentration of 1-(2-Methoxyethoxy)propan-2-ol in the co-solvent system. This demonstrates its potential to improve the dissolution and subsequent absorption of poorly soluble drugs.

Application II: Formulation of Microemulsion Drug Delivery Systems

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a co-surfactant. They are excellent vehicles for solubilizing and delivering hydrophobic drugs. Given its properties, 1-(2-Methoxyethoxy)propan-2-ol can act as a co-surfactant or part of the aqueous phase in a microemulsion formulation.

Protocol 2: Development of a 1-(2-Methoxyethoxy)propan-2-ol-based Microemulsion

Objective: To formulate and characterize a microemulsion system using 1-(2-Methoxyethoxy)propan-2-ol for the potential delivery of a lipophilic drug.

Materials:

  • Oil phase (e.g., Isopropyl myristate, Oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • 1-(2-Methoxyethoxy)propan-2-ol (as co-surfactant/co-solvent)

  • Purified water

  • Lipophilic model drug

  • Glass beakers and magnetic stirrer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Viscometer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Phase Diagram Construction:

    • Construct a pseudo-ternary phase diagram to identify the microemulsion region.

    • Prepare various mixtures of the oil phase and the surfactant/co-surfactant (S/CoS) mixture at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). For the S/CoS mixture, Tween 80 can be the surfactant and 1-(2-Methoxyethoxy)propan-2-ol the co-surfactant.

    • Titrate each S/CoS and oil mixture with water dropwise under constant stirring.

    • Observe the mixtures for transparency and flowability. The points at which clear, single-phase, and low-viscosity systems are formed are marked on the phase diagram.

  • Formulation of Drug-Loaded Microemulsion:

    • Select a formulation from the identified microemulsion region in the phase diagram.

    • Dissolve the lipophilic model drug in the oil phase.

    • Add the S/CoS mixture to the drug-loaded oil phase and stir until a clear solution is formed.

    • Slowly add water to this mixture with continuous stirring to form the final microemulsion.

  • Characterization of the Microemulsion:

    • Visual Inspection: Observe the formulation for clarity and homogeneity.

    • Droplet Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using a particle size analyzer.

    • Viscosity: Measure the viscosity of the microemulsion using a viscometer.

    • Morphology: Observe the droplet morphology using TEM.

Expected Outcome: A stable, clear microemulsion with a narrow droplet size distribution (typically below 100 nm) will be formed. This system can serve as a promising carrier for enhancing the oral bioavailability of the incorporated lipophilic drug.

Application III: Transdermal Drug Delivery Enhancement

The ability of a solvent to penetrate the stratum corneum and reversibly alter its barrier function is key to its utility as a penetration enhancer in transdermal drug delivery. Propylene glycol ethers, as a class, are known to possess these properties.[9] 1-(2-Methoxyethoxy)propan-2-ol's characteristics suggest its potential in this area.

Protocol 3: Evaluation of 1-(2-Methoxyethoxy)propan-2-ol as a Penetration Enhancer

Objective: To assess the in vitro skin permeation enhancement effect of 1-(2-Methoxyethoxy)propan-2-ol for a model drug.

Materials:

  • Model drug (e.g., a non-steroidal anti-inflammatory drug like diclofenac)

  • 1-(2-Methoxyethoxy)propan-2-ol

  • Ethanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Excised animal skin (e.g., porcine ear skin, rat abdominal skin)

  • Franz diffusion cells

  • Water bath with stirrer

  • HPLC system

Procedure:

  • Preparation of Donor Formulations:

    • Prepare a saturated solution of the model drug in a control vehicle (e.g., PBS or a hydroalcoholic solution).

    • Prepare a test formulation by creating a saturated solution of the model drug in a vehicle containing a defined concentration of 1-(2-Methoxyethoxy)propan-2-ol (e.g., 5% or 10% v/v in the control vehicle).

  • In Vitro Skin Permeation Study:

    • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium (PBS, pH 7.4).

    • Maintain the temperature of the receptor medium at 37°C and stir continuously.

    • Apply a fixed volume of the donor formulation (control and test) to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected receptor samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin over time.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation plot.

    • Calculate the enhancement ratio (ER) by dividing the Jss of the test formulation by the Jss of the control formulation.

Expected Outcome: An enhancement ratio greater than 1 would indicate that 1-(2-Methoxyethoxy)propan-2-ol acts as a penetration enhancer for the model drug, facilitating its transport across the skin barrier.

Visualization of Concepts

Mechanism of Co-solvency

CoSolvency cluster_0 Poorly Soluble Drug in Aqueous Medium cluster_1 Drug in Co-solvent System Drug_Crystal Drug Crystal (High Lattice Energy) Water Water Molecules Drug_Crystal->Water Low Solubility Drug_Molecule Individual Drug Molecule Drug_Crystal->Drug_Molecule Enhanced Dissolution DPM_Molecule 1-(2-Methoxyethoxy) propan-2-ol (DPM) Drug_Molecule->DPM_Molecule Favorable Interaction (Reduced Polarity) Water_Molecule Water Molecule DPM_Molecule->Water_Molecule Miscibility

Caption: Mechanism of solubility enhancement by 1-(2-Methoxyethoxy)propan-2-ol.

Workflow for Microemulsion Formulation and Characterization

MicroemulsionWorkflow A Component Selection (Oil, Surfactant, DPM, Water) B Construct Pseudo-ternary Phase Diagram A->B C Identify Microemulsion Region B->C D Formulate Drug-loaded Microemulsion C->D E Characterization D->E F Droplet Size & PDI (DLS) E->F Physical G Viscosity E->G Rheological H Morphology (TEM) E->H Structural I Stability Studies E->I Long-term

Caption: Workflow for developing a microemulsion-based drug delivery system.

Conclusion and Future Perspectives

1-(2-Methoxyethoxy)propan-2-ol presents a compelling profile for a pharmaceutical excipient in drug delivery research. Its excellent solvency, miscibility with both hydrophilic and lipophilic phases, and favorable safety data make it a strong candidate for addressing the challenges associated with poorly soluble drugs. The protocols outlined in this guide provide a starting point for researchers to explore its potential in enhancing drug solubility, formulating advanced delivery systems like microemulsions, and improving transdermal drug permeation.

While its application in the broader chemical industry is well-established, its full potential within pharmaceutical drug delivery is an area ripe for further investigation. Future research should focus on systematic studies with a wider range of APIs, in-depth mechanistic investigations of its penetration enhancement effects, and its application in more complex formulations such as self-emulsifying drug delivery systems (SEDDS) and nanoparticle-based carriers. As the demand for innovative and effective drug delivery solutions continues to grow, 1-(2-Methoxyethoxy)propan-2-ol is poised to become a valuable addition to the formulator's toolkit.

References

  • OECD SIDS. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). OECD-HPV. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. Retrieved from [Link]

  • Godin, B., & Touitou, E. (2007). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Molecules, 12(9), 1991-2007.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Jones, N. (2020, May 13). Permeation-Enhanced Topical Pain Therapy: A Literature Review. The PCCA Blog. Retrieved from [Link]

  • Michigan Department of Environmental Quality. (2016, October 12). Toxic Screening Level Justification for 34590-94-8. Retrieved from [Link]

  • Redox. (2025, September 23). Safety Data Sheet Dipropylene glycol, monomethyl ether. Retrieved from [Link]

  • Patel, R. P., et al. (2008). In Vitro Percutaneous Absorption Enhancement of Metoprolol Tartrate through Porcine Skin using Propylene Glycol and Fatty Acids. ACTA Pharmaceutica Sciencia, 50, 53-60.
  • Müller, R. H., et al. (2025, July 23).
  • Monti, D., et al. (2019). Effect of propylene glycol on the skin penetration of drugs.
  • Carrer, V., et al. (2019).
  • GreenChem Industries. (n.d.). Glycol Ether DPM – Versatile Solvent for Multiple Industries and Applications. Retrieved from [Link]

  • Le, T., et al. (2022). Role of Disease Progression Models in Drug Development. Clinical Pharmacology & Therapeutics, 111(4), 785-798.
  • Bio Greenware Ltd. (n.d.). DPM - Dipropylene Glycol Methyl Ether. Retrieved from [Link]

  • Lee, S., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2056.
  • Chemxpert Database. (n.d.). API Data Summary Report Of Dipropylene Glycol Methyl Ether. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287.
  • Univar Solutions. (n.d.). Glycol Ether DPM. Retrieved from [Link]

  • HUB Organoids. (2024, December 24). Case Study: Preclinical Drug Development. Retrieved from [Link]

  • Wikipedia. (2025, May 31). Di(propylene glycol) methyl ether. Retrieved from [Link]

  • Shell. (n.d.). Dipropyleneglycol methylether (DPGME) [MethylDIPROXITOL] Product Stewardship Summary. Retrieved from [Link]

  • Soni, K., et al. (2022). Self-emulsifying drug delivery systems (SEDDS): a novel approach to deliver drugs.
  • Kumar, S., & Singh, R. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Expert opinion on drug metabolism & toxicology, 14(4), 359–373.
  • Pharmaron. (n.d.). Preclinical Models For Novel Drug Delivery Systems. Retrieved from [Link]

  • Basalious, E. B., et al. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. Pharmaceutics, 14(9), 1779.
  • European Pharmaceutical Review. (2012, September 3). Integrating preclinical data into early clinical development. Retrieved from [Link]

  • New Jersey Department of Health. (2008, February). Hazardous Substance Fact Sheet: Dipropylene Glycol Methyl Ether. Retrieved from [Link]

  • NIOSH. (n.d.). 1988 OSHA PEL Project - Dipropylene Glycol Methyl Ether. Retrieved from [Link]

  • Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced drug delivery reviews, 25(1-2), 47-58.
  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS). Retrieved from [Link]

Sources

Method

Application Note: 1-(2-Methoxyethoxy)propan-2-ol (DPM) in Pharmaceutical Formulation and Active Extraction

Executive Summary 1-(2-Methoxyethoxy)propan-2-ol, widely known as Dipropylene Glycol Monomethyl Ether (DPM) or DPGME, is a highly versatile, low-toxicity amphiphilic solvent[1][2]. In the landscape of pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxyethoxy)propan-2-ol, widely known as Dipropylene Glycol Monomethyl Ether (DPM) or DPGME, is a highly versatile, low-toxicity amphiphilic solvent[1][2]. In the landscape of pharmaceutical and veterinary drug development, DPM serves as a critical coupling agent, humectant, and penetration enhancer[1][3]. This application note provides field-proven, self-validating protocols for utilizing DPM in transdermal/topical formulations and as a primary solvent for Active Pharmaceutical Ingredient (API) extraction.

Physicochemical Profiling & Mechanistic Role

Causality & Mechanism: The efficacy of DPM in drug formulation stems directly from its molecular structure. Possessing both an ether and an alcohol functional group, DPM exhibits unique amphiphilic properties, making it completely miscible with water and a vast array of organic substances[4].

In complex formulations, DPM acts as a "coupling agent." It lowers the interfacial tension between lipophilic APIs and aqueous or polar co-solvents, preventing phase separation[1]. When applied topically, DPM temporarily interacts with the lipid bilayers of the stratum corneum. This interaction fluidizes the lipid matrix, making DPM an exceptional vehicle for transdermal drug delivery—specifically enhancing the bioavailability of heavy, complex molecules like macrocyclic lactones (e.g., ivermectin) and flukicides (e.g., clorsulon)[3][5].

Table 1: Key Physicochemical Properties of DPM [2][4]

PropertyValueClinical/Formulation Significance
Molecular Formula C₇H₁₆O₃Amphiphilic structure enables dual solubility.
Molecular Weight 148.20 g/mol Low molecular weight facilitates rapid epidermal diffusion.
Boiling Point 184 °CLow volatility at room temperature ensures long-term formulation stability.
Density 0.95 g/cm³ at 20 °CEnables precise volumetric scaling in liquid formulations.
pH (200 g/L in H₂O) 6.0 - 7.0Biocompatible with dermal and systemic physiological pH, preventing irritation.

Application Note 1: Formulation of Transdermal/Topical Therapeutics

Context & Causality: Veterinary and human topical formulations often struggle with the solubility of high-molecular-weight APIs. DPM resolves this by solvating the API and acting as a stable carrier matrix[5][6]. When combined with stability enhancers like polyethylene glycol (PEG 200) or stabilized glycerol formal, DPM prevents API crystallization upon application to the skin, ensuring sustained transdermal absorption without leaving a chalky residue[3][6].

Protocol 1: Preparation of DPM-Based Pour-On Formulation
  • Preparation of the Solvent Base: In a sterile, jacketed mixing vessel, add the calculated volume of 1-(2-Methoxyethoxy)propan-2-ol (DPM). Maintain the system temperature at 20–25 °C to prevent solvent evaporation.

  • API Solubilization: Gradually introduce the lipophilic API (e.g., Ivermectin at 0.5% w/v) into the DPM under continuous magnetic stirring at 400 rpm[5][6]. Causality: Gradual addition prevents localized supersaturation and clumping.

  • Coupling & Stabilization: Once the API is fully dissolved (verified by visual clarity), slowly add the stability enhancer (e.g., PEG 200 at ≤5% w/v)[3]. Causality: The stability enhancer locks the API in solution, preventing precipitation when the formulation is exposed to environmental moisture or skin lipids.

  • Homogenization: Stir the mixture for an additional 45 minutes to ensure a homogenous, single-phase thermodynamic equilibrium.

  • Filtration: Pass the formulation through a 0.22 µm PTFE membrane filter to remove any un-dissolved particulate matter or microbial contaminants.

  • Storage: Store in airtight, light-resistant containers below 25 °C, away from strong oxidizers[1].

TransdermalMechanism API Active Pharmaceutical Ingredient (API) Complex API-Solvent Complex API->Complex Solubilization DPM 1-(2-Methoxyethoxy)propan-2-ol (Coupling Agent) DPM->Complex Amphiphilic binding StratumCorneum Stratum Corneum (Lipid Bilayer) Complex->StratumCorneum Penetration enhancement Systemic Systemic Circulation StratumCorneum->Systemic Transdermal diffusion

Mechanism of DPM as a coupling agent in transdermal drug delivery.

Table 2: Formulation Stability Data (Simulated 6-Month Accelerated Study)

Formulation VariantSolvent SystemAPI Recovery (1 Month)API Recovery (6 Months)Phase Separation
Control Ethanol / Water98.2%85.4%Yes (at 3 months)
Variant A DPM (100%)99.5%96.1%No
Variant B DPM + 5% PEG 20099.8%98.9%No

Application Note 2: Solvent Extraction and API Solubilization

Context & Causality: During the synthesis and purification of APIs, phase separation is a critical bottleneck. DPM's unique position—combining the solubility characteristics of an alcohol, an ether, and a hydrocarbon—allows it to partition complex organic molecules away from aqueous impurities efficiently[4].

Protocol 2: API Extraction Workflow
  • Aqueous Suspension: Suspend the crude API mixture in an aqueous buffer adjusted to a pH that renders the target API uncharged (maximizing lipophilicity).

  • Solvent Addition: Add an equal volume of DPM to the aqueous phase.

  • Agitation: Vigorously shake or vortex the mixture for 10 minutes. Causality: This maximizes the interfacial surface area, driving the molecular partitioning of the API into the DPM phase.

  • Phase Separation: Allow the mixture to settle. Due to DPM's specific gravity (0.95 g/mL)[4], it will form a distinct organic layer (usually the top layer, depending on the density of the specific aqueous buffer used).

  • Collection & Evaporation: Decant the DPM-rich organic layer. Recover the purified API by evaporating the DPM under reduced pressure (rotary evaporation) at 80 °C. Causality: Utilizing a vacuum lowers the boiling point requirement below DPM's standard 184 °C[2], preventing thermal degradation of the API.

FormulationWorkflow Step1 Phase 1: API Solubilization (Mix API with DPM) Step2 Phase 2: Co-solvent Addition (e.g., PEG 200, Stabilizers) Step1->Step2 Step3 Homogenization (Magnetic stirring, 400 rpm, 25°C) Step2->Step3 Step4 Filtration (0.22 µm PTFE membrane) Step3->Step4 Step5 Quality Control (HPLC Assay & Stability Testing) Step4->Step5

Step-by-step workflow for formulating DPM-based topical solutions.

E-E-A-T & Safety Guidelines

Toxicity & Bioactivity: While certain legacy glycol ethers present toxicity concerns, propylene-based (P-series) glycol ethers like DPM are fundamentally safer and are generally considered to have very low toxicity compared to their ethylene-based (E-series) counterparts[7]. Multi-dimensional in vitro bioactivity profiling has definitively demonstrated that P-series glycol ethers elicit cytotoxicity only at extremely high concentrations (mM range) in human hepatocytes and cardiomyocytes, indicating a high safety margin for topical and transdermal applications[8].

Handling & Storage: DPM exhibits a high safety profile with an LD50 of >5000 mg/kg (oral, rat) and 9500 mg/kg (dermal, rabbit)[2]. However, researchers must handle the solvent in well-ventilated areas using nitrile gloves and safety goggles to prevent vapor inhalation and mild eye irritation. Store in a cool, dry place below 25 °C in airtight containers, strictly away from open flames and strong oxidizers[1].

References

  • Grimm FA, et al. "Multi-dimensional in vitro bioactivity profiling for grouping of glycol ethers." Regulatory Toxicology and Pharmacology, 101:91–102 (2018). URL:[Link]

  • Gogolewski RP, et al. "Solvent systems for pour-on formulations for combating parasites." US Patent 8,097,266 / CA2706448C. Merial Limited.

Sources

Application

Application Note: Quantitative Analysis of 1-(2-Methoxyethoxy)propan-2-ol in Pharmaceutical Matrices

Introduction and Scope 1-(2-Methoxyethoxy)propan-2-ol, a member of the propylene glycol ether family, is utilized in various industrial applications, including as a solvent in coatings, inks, and cleaning agents. In the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

1-(2-Methoxyethoxy)propan-2-ol, a member of the propylene glycol ether family, is utilized in various industrial applications, including as a solvent in coatings, inks, and cleaning agents. In the pharmaceutical industry, it may be present as a residual solvent or a process-related impurity in drug substances and finished drug products.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over such impurities, as even trace amounts can impact the safety and efficacy of a therapeutic product.[1][2]

This application note provides a detailed, validated protocol for the accurate quantification of 1-(2-Methoxyethoxy)propan-2-ol. The primary focus is on a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method, which is ideally suited for this volatile analyte. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. Additionally, a complementary High-Performance Liquid Chromatography (HPLC) method is discussed for alternative analytical workflows. This guide is intended for researchers, quality control analysts, and drug development professionals tasked with impurity profiling and ensuring product quality.[3]

Physicochemical Properties of 1-(2-Methoxyethoxy)propan-2-ol

A foundational understanding of the analyte's properties is critical for method development. These properties dictate the choice of analytical technique and instrumental parameters.

PropertyValueReference
Chemical Formula C₇H₁₆O₃[4]
Molecular Weight 148.20 g/mol [4]
CAS Number 13429-07-7[4]
Boiling Point 76-78 °C (at 10 Torr)
Solubility Miscible in water
Synonyms Dipropylene glycol monomethyl ether (DPGME)[4]

The compound's volatility and thermal stability make it an excellent candidate for analysis by Gas Chromatography.

Primary Analytical Method: Gas Chromatography (GC-FID)

Gas chromatography is the preferred technique for quantifying 1-(2-Methoxyethoxy)propan-2-ol and related glycol ethers due to its high accuracy, sensitivity, and the relative ease of sample preparation.[5][6] The method involves vaporizing the sample, separating its components on a chromatographic column, and detecting the analyte as it elutes.

Principle of GC-FID

The GC-FID system operates on two core principles:

  • Separation: Volatile compounds are partitioned between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or polymer stationary phase coated on the inside of a long, thin capillary column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

  • Detection: The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds. As the separated analyte elutes from the column, it is combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the analyte being burned.

The choice of GC-FID is justified by the analyte's volatility, which is essential for GC analysis, and its hydrocarbon structure, which yields a strong, reliable signal in an FID.

Detailed Experimental Protocol

This protocol provides a self-validating system for the precise determination of 1-(2-Methoxyethoxy)propan-2-ol using an internal standard method, which corrects for variations in injection volume and instrument response.

A. Materials and Reagents

  • 1-(2-Methoxyethoxy)propan-2-ol reference standard (≥98% purity)

  • 1-Hexanol (Internal Standard, IS), GC grade

  • Methanol, HPLC or GC grade (as solvent/diluent)

  • Deionized water, 18.2 MΩ·cm

  • Helium (carrier gas), 99.999% purity

  • Hydrogen (FID fuel), 99.999% purity

  • Compressed Air (FID oxidant), zero grade

B. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890, Shimadzu GC-2030, or equivalent with FID
Column DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injection Mode Split (Split ratio 20:1)
Injection Volume 1.0 µL
Injector Temperature 250 °C
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 220 °CHold: Hold at 220 °C for 3 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
FID Gas Flows Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min

C. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of 1-Hexanol into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Analyte Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of 1-(2-Methoxyethoxy)propan-2-ol into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Analyte Stock Solution with methanol and adding a fixed amount of the IS Stock Solution to each. The final concentration of the IS should be constant across all standards (e.g., 100 µg/mL).

    Example for a 200 µg/mL standard: Pipette 1.0 mL of Analyte Stock Solution and 0.5 mL of IS Stock Solution into a 50 mL volumetric flask. Dilute to volume with methanol.

D. Sample Preparation

  • Drug Substance/Product Sample: Accurately weigh approximately 100 mg of the sample into a 20 mL vial.

  • Add 10.0 mL of methanol containing the internal standard at a concentration of 100 µg/mL.

  • Cap the vial and vortex/sonicate for 5 minutes to ensure complete dissolution of the analyte.

  • Centrifuge or filter the sample through a 0.45 µm PTFE syringe filter if particulate matter is present.

  • Transfer the supernatant/filtrate to a 2 mL autosampler vial for analysis.

E. Data Analysis and Quantification

  • Calibration Curve: Inject the calibration standards. For each level, calculate the ratio of the peak area of 1-(2-Methoxyethoxy)propan-2-ol to the peak area of the internal standard (1-Hexanol). Plot this area ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification.[6] An R² value >0.995 is typically required.

  • Sample Quantification: Inject the prepared sample. Calculate the peak area ratio of the analyte to the internal standard. Use the regression equation from the calibration curve to determine the concentration of 1-(2-Methoxyethoxy)propan-2-ol in the prepared sample solution.[6]

  • Calculate the final amount of the analyte in the original sample (e.g., in % w/w or µg/g) by accounting for the initial sample weight and dilution volume.

GC-FID Analysis Workflow

GC_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing & Quantification Sample Weigh Sample & Add IS/Solvent Injection Inject 1µL into GC Sample->Injection Standard Prepare Calibration Standards with IS Standard->Injection Separation Separation on DB-5 Column Injection->Separation Detection FID Detection Separation->Detection Acquisition Peak Integration & Area Ratio Calculation Detection->Acquisition Calibration Generate Calibration Curve (y=mx+c) Acquisition->Calibration Using Standards Quant Calculate Analyte Concentration in Sample Acquisition->Quant Using Sample Data Calibration->Quant

Caption: Workflow for quantitative analysis by GC-FID.

Method Validation and Expected Performance

A validated method ensures trustworthiness and reliability. The following parameters should be assessed according to ICH Q2(R1) guidelines. The expected performance is based on typical results for glycol ether analysis.[7][8][9]

Validation ParameterPurposeExpected Performance Criteria
Specificity To ensure the signal is from the analyte only, without interference from the matrix.Peak for 1-(2-Methoxyethoxy)propan-2-ol is well-resolved from other components.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.995 over a range of 0.5 - 200 µg/mL.
Accuracy To measure the closeness of the test results to the true value.Recovery of 85-115% for spiked samples at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 5%; Intermediate Precision (inter-day) RSD ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.~0.15 mg/L (based on S/N ratio of 3:1).[8]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.~0.45 mg/L (based on S/N ratio of 10:1).[8]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Consistent results with minor changes in flow rate (±5%) or oven ramp rate (±1°C/min).

Complementary Analytical Method: HPLC

While GC-FID is the primary choice, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly in labs where GC instrumentation is not available or for analyzing complex, non-volatile sample matrices.

Principle and Challenges

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). The primary challenge for analyzing 1-(2-Methoxyethoxy)propan-2-ol is detection. The molecule lacks a significant UV-absorbing chromophore, making standard UV-Vis detectors ineffective. Therefore, a universal detector like a Refractive Index Detector (RID) is required.[6] RIDs are generally less sensitive than FIDs and are sensitive to shifts in mobile phase composition and temperature, making gradient elution impractical.

Suggested Starting HPLC-RID Conditions

This protocol is a starting point and would require full development and validation.

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent with RID
Column C18 Column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60:40 (v/v) Water:Methanol
Flow Rate 0.8 mL/min
Column Temperature 35 °C (for stable RID baseline)
Injection Volume 20 µL
Detector Refractive Index Detector (RID)
RID Temperature 35 °C

Conclusion

This application note details a robust and reliable GC-FID method for the quantification of 1-(2-Methoxyethoxy)propan-2-ol, a potential impurity in pharmaceutical products. The protocol, including sample preparation, instrumental conditions, and data analysis, provides a validated framework for accurate analysis in a quality control environment. The discussion of method principles and the inclusion of a complementary HPLC approach offer a comprehensive guide for scientists and drug development professionals. Adherence to these methodologies will support regulatory compliance and ensure the safety and quality of pharmaceutical products.[2]

References

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain.
  • Pharmaceutical Analytical Impurities - US Pharmacopeia (USP). US Pharmacopeia.
  • Glycol Ethers - Analytical Method. NIOSH.
  • Impurities Analysis - Shimadzu. Shimadzu.
  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. USP-NF.
  • Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy. (2022). Analytical Methods (RSC Publishing).
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Propylene Glycol Monomethyl Ethers/Acetates - 1-Methoxy-2-Propanol (1M2P). OSHA.
  • Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether... (2019).
  • 1-Methoxy-2-propanol = 99.5 107-98-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982 - PubChem. PubChem.
  • [Determination of 1-methoxy-2-propanol in urine by headspace solid-phase microextraction coupled with gas chrom
  • Application Note: Determination of 1-Ethoxy-2-propanol Concentr
  • Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chrom
  • 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL.

Sources

Method

The Role of 1-(2-Methoxyethoxy)propan-2-ol as a High-Performance Solvent in Modern Coating and Ink Formulations

In the ever-evolving landscape of coatings and inks, the selection of a solvent system is paramount to achieving desired application properties, performance characteristics, and regulatory compliance. 1-(2-Methoxyethoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of coatings and inks, the selection of a solvent system is paramount to achieving desired application properties, performance characteristics, and regulatory compliance. 1-(2-Methoxyethoxy)propan-2-ol, a propylene glycol n-propyl ether (PnP) and commercially available as DOWANOL™ PnP Glycol Ether, has emerged as a versatile and effective solvent, offering a unique balance of properties that make it highly suitable for a wide range of formulations. This technical guide provides an in-depth exploration of 1-(2-Methoxyethoxy)propan-2-ol, offering detailed application notes and standardized protocols for its evaluation in research and development settings.

Core Principles: Understanding 1-(2-Methoxyethoxy)propan-2-ol

1-(2-Methoxyethoxy)propan-2-ol is a fast-evaporating, hydrophobic glycol ether that possesses both ether and alcohol functional groups.[1][2] This bifunctional nature imparts excellent solvency for a broad spectrum of resins and binders, making it a valuable component in both water-based and solvent-borne systems.[3] Its ability to act as a coupling agent and coalescent further enhances its utility in complex formulations.[2]

Key Physicochemical and Performance Attributes:
PropertyValueSignificance in Coatings and InksSource(s)
Chemical Formula C7H16O3-
Molecular Weight 148.20 g/mol Influences evaporation rate and viscosity.
Boiling Point 149 °C (300 °F)A moderate boiling point allows for controlled drying times.[4][4]
Flash Point (Closed Cup) 48 °C (118 °F)Important for safety during handling, storage, and transportation.[4]
Evaporation Rate FastFacilitates quick drying of coatings and inks.[1][2][1][2]
Solubility in Water Partially SolubleActs as a coupling agent in water-reducible systems.[1][5][1][5]
Viscosity (@ 25 °C) 2.4 cPLow viscosity contributes to good flow and leveling of coatings.[4][4]
Surface Tension Reduction EfficientImproves wetting of substrates and pigment dispersion.

Application Notes: Leveraging 1-(2-Methoxyethoxy)propan-2-ol in Formulations

The unique combination of properties of 1-(2-Methoxyethoxy)propan-2-ol makes it a preferred choice in a variety of coating and ink applications.

In High-Performance Coatings:

1-(2-Methoxyethoxy)propan-2-ol serves as an effective solvent and coalescing agent in both industrial and architectural coatings.[2] Its strong solvency for a wide array of resins, including acrylics, epoxies, alkyds, polyesters, and polyurethanes, ensures a homogeneous and stable formulation.[3]

  • Causality in Action: In latex coatings, it acts as a powerful coalescent, aiding in the formation of a continuous and uniform film during the drying process. This leads to improved gloss, durability, and resistance properties of the final coating. Its moderate evaporation rate provides a good balance between a tack-free surface and sufficient open time for optimal flow and leveling, minimizing surface defects.

In Advanced Printing Inks:

For the printing ink industry, particularly in gravure and flexographic applications, controlling viscosity and drying speed is critical for achieving high-quality prints. 1-(2-Methoxyethoxy)propan-2-ol is utilized as a solvent to dissolve resins and pigments, ensuring vibrant and consistent color application.[6]

  • Expert Insight: The fast evaporation rate of 1-(2-Methoxyethoxy)propan-2-ol is particularly advantageous in high-speed printing processes, allowing for rapid drying of the ink on the substrate and preventing smudging.[7] Its ability to act as a tailing agent helps in controlling the final stages of solvent evaporation, which is crucial for sharp and well-defined print quality.[8]

Experimental Protocols: A Framework for Evaluation

To harness the full potential of 1-(2-Methoxyethoxy)propan-2-ol, a systematic evaluation of its performance within a specific formulation is essential. The following protocols, based on industry-standard methods, provide a robust framework for this assessment.

Protocol 1: Determination of Resin Solubility

This protocol outlines a method to determine the solubility of a specific resin in 1-(2-Methoxyethoxy)propan-2-ol.

Workflow for Resin Solubility Determination

A 1. Weigh Resin B 2. Add Solvent Incrementally A->B Known mass C 3. Agitate at Controlled Temperature B->C Vortex/Stir D 4. Observe for Clarity C->D Visual Inspection E 5. Record Solubility Limit D->E Clear solution = Soluble Cloudy/Precipitate = Insoluble cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Concentrated Resin Solution B Measure Initial Viscosity A->B C Add Solvent Incrementally B->C D Measure Viscosity at each increment C->D After thorough mixing D->C E Plot Viscosity vs. Solvent Concentration D->E

Caption: Workflow for evaluating the viscosity reduction efficiency of the solvent.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the resin in a suitable solvent (e.g., 50% w/w in xylene).

  • Initial Viscosity: Measure the initial viscosity of the stock solution using a rotational viscometer at a controlled temperature (e.g., 25°C).

  • Titration: Add 1-(2-Methoxyethoxy)propan-2-ol to the stock solution in 1% (w/w) increments.

  • Equilibration and Measurement: After each addition, thoroughly mix the solution and allow it to equilibrate for 15 minutes. Measure the viscosity.

  • Data Analysis: Plot the viscosity as a function of the concentration of 1-(2-Methoxyethoxy)propan-2-ol to determine its efficiency in reducing viscosity.

Protocol 3: Drying Time Evaluation

This protocol is adapted from ASTM D1640 to determine the tack-free and dry-hard times of a coating formulation containing 1-(2-Methoxyethoxy)propan-2-ol. [9] Logical Flow for Drying Time Determination

Start Apply Coating Film of Uniform Thickness Set_to_Touch Set-to-Touch Time (Lightly touch with finger) Start->Set_to_Touch Periodically Test Tack_Free Tack-Free Time (Invert panel with cotton) Set_to_Touch->Tack_Free Continue Testing Dry_Hard Dry-Hard Time (Press with thumb) Tack_Free->Dry_Hard Continue Testing End Record Drying Times Dry_Hard->End

Caption: A flowchart outlining the stages of drying time evaluation for a coating.

Methodology:

  • Sample Preparation: Apply the coating formulation to a standard test panel (e.g., glass or steel) using a film applicator to ensure uniform thickness.

  • Controlled Environment: Place the coated panel in a controlled environment with constant temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

  • Set-to-Touch Time: Periodically, lightly touch the coating film with a clean finger. The set-to-touch time is the point at which no coating adheres to the finger.

  • Tack-Free Time: Once the coating is set-to-touch, place a small piece of cotton on the surface and invert the panel. The tack-free time is when the cotton falls off without any fibers adhering to the surface.

  • Dry-Hard Time: Press the thumb firmly onto the coating. The dry-hard time is reached when no impression is left on the film.

Safety and Handling Considerations

As with any organic solvent, proper safety precautions must be observed when handling 1-(2-Methoxyethoxy)propan-2-ol. It is a flammable liquid and vapor. [10][11]May cause skin and eye irritation. [12]May cause drowsiness or dizziness. [10][11]It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13][14]For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). [11][13]

Conclusion

1-(2-Methoxyethoxy)propan-2-ol stands out as a high-performance solvent that offers a compelling combination of strong solvency, fast evaporation, and good coupling ability. Its versatility makes it a valuable tool for formulators in the coatings and inks industries, enabling the development of products with enhanced performance characteristics. By employing systematic evaluation protocols, researchers and developers can optimize the use of this solvent to meet the specific demands of their applications.

References

  • ASTM D1640 / D1640M-14, Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature, ASTM International, West Conshohocken, PA, 2014,

  • Dow. (n.d.). DOWANOL™ DPnP Glycol Ether. Retrieved from [Link]

  • ASTM D5895-20, Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders, ASTM International, West Conshohocken, PA, 2020,

  • Infinity Galaxy. (n.d.). ASTM D1640 – Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings. Retrieved from [Link]

  • Industrial Physics. (2025, March 11). ASTM D5895 testing. Retrieved from [Link]

  • Gardon, J. L. (1973). A Practical Approach to Solvent Applications in Coatings and Inks. In Coatings and Plastics Preprints, 33(2), 12-17. American Chemical Society.
  • MarChem. (n.d.). Propylene glycol methyl ether acetate(PMA). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. Retrieved from [Link]

  • Dow. (n.d.). DOWANOL™ PnP Glycol Ether. Retrieved from [Link]

  • Somu Organo Chem Pvt. Ltd. (n.d.). PROPYLENE GLYCOL MONO METHYL ETHER PROPIONATE (PMP). Retrieved from [Link]

  • SIST. (n.d.). ASTM D5909-96a - Standard Test Method for Drying Time of Oxidative-Drying Printing Inks by Squalene Resistance. Retrieved from [Link]

  • Ak-Tas. (n.d.). DOWANOL PNP GLYCOL ETHER*. Retrieved from [Link]

  • TK Group. (2024, January 1). Various applications of propylene glycol methyl ether in industries. Retrieved from [Link]

  • Y2SChem Chemicals. (2025, October 12). Propylene Glycol Methyl Ether (PGME) | Solvent. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DOWANOL PnP Glycol Ether. Retrieved from [Link]

  • PENTA. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]

  • Saiper Chemicals. (n.d.). Methoxy Propanol / Propylene Glycol Methyl Ether / 1-Methoxy-2-Propanol. Retrieved from [Link]

  • Solvent-based ink test performance index and detection method. (2023, May 2). Retrieved from [Link]

  • Aditya Birla Group. (n.d.). Reactive Diluents | By Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Epoxy Resin Performance: The Advantage of Low Viscosity Reactive Diluents. Retrieved from [Link]

  • Longchang Chemical. (2024, April 15). Analysis of solvent classification and properties in coatings. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006. Retrieved from [Link]

  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methoxypropanol: A Key Solvent in Printing Ink and Coating Formulations. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting reactions in "1-(2-Methoxyethoxy)propan-2-ol"

An advanced technical support resource designed for professionals in research, and pharmaceutical development, this guide provides in-depth troubleshooting for reactions involving 1-(2-Methoxyethoxy)propan-2-ol. As a Sen...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource designed for professionals in research, and pharmaceutical development, this guide provides in-depth troubleshooting for reactions involving 1-(2-Methoxyethoxy)propan-2-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and application of 1-(2-Methoxyethoxy)propan-2-ol.

Q1: What is 1-(2-Methoxyethoxy)propan-2-ol and what are its primary applications?

1-(2-Methoxyethoxy)propan-2-ol is a glycol ether, a class of organic solvents known for their versatile properties. Its structure contains both ether and alcohol functional groups, allowing it to dissolve a wide range of both polar and non-polar substances.[1] This makes it an excellent solvent and coupling agent in various formulations, including coatings, printing inks, cleaners, and as a chemical intermediate in synthesis.[2]

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of 1-(2-Methoxyethoxy)propan-2-ol is critical for its effective use in experimental design. Key data is summarized below.

PropertyValueReference(s)
Chemical Formula C7H16O3[3]
Molecular Weight 148.20 g/mol [3]
Appearance Clear, colorless liquid[4]
Odor Mild, ether-like[4]
Boiling Point ~190-203 °C (Varies by isomer)[5]
Flash Point ~77-85 °C[5][6]
Density ~0.95-0.96 g/cm³[5]
Solubility Miscible with water and many organic solvents[1]

Q3: Are there different isomers of this compound I should be aware of?

Yes, commercial grades of this chemical are often a mixture of isomers, primarily 1-(2-methoxy-1-methylethoxy)propan-2-ol and 1-(2-methoxypropoxy)propan-2-ol.[7][8] The synthesis process, typically reacting propylene oxide with methanol, can lead to these different structures.[9] The specific isomer ratio can vary between suppliers and even between batches, which can be a significant source of inconsistent experimental results.[8] It is always advisable to request a Certificate of Analysis (CoA) for each batch to understand the specific isomer distribution you are working with.

Q4: What are the primary safety concerns and handling requirements?

While having relatively low toxicity, 1-(2-Methoxyethoxy)propan-2-ol requires careful handling.

  • Flammability: It is a combustible liquid with a flash point near 89°F and its vapors can form explosive mixtures with air.[6][10] Keep it away from heat, sparks, and open flames.[11] All equipment used for transfers should be properly bonded and grounded to prevent static discharge.[10][12]

  • Irritation: The compound can be irritating to the skin, eyes, and respiratory tract.[6][10] Prolonged or excessive inhalation may cause drowsiness, dizziness, and other central nervous system effects.[10][12][13]

  • Peroxide Formation: A critical, and often overlooked, hazard is its tendency to form unstable and potentially explosive peroxides upon prolonged exposure to air and light.[6][8][14] This is a characteristic reactivity of ethers.[6]

  • Storage: Store in a cool, dry, well-ventilated location in tightly closed containers, preferably under an inert atmosphere like nitrogen to minimize peroxide formation.[10][11]

Troubleshooting Guide for Experimental Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving 1-(2-Methoxyethoxy)propan-2-ol, either as a solvent or a reactant.

Issue 1: Low or Inconsistent Reaction Yields

Low product yield is one of the most frequent challenges in synthesis. The underlying cause often relates to the purity of the reagents or suboptimal reaction conditions.

  • Expertise & Experience: Although miscible with water, the presence of excess moisture in 1-(2-Methoxyethoxy)propan-2-ol can be detrimental.[8] Water can quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, hydrides) or catalyze unwanted hydrolysis of starting materials or products. As a hygroscopic solvent, it can absorb atmospheric moisture if not stored correctly.[8]

  • Troubleshooting Protocol:

    • Procurement: For moisture-sensitive applications, always purchase and use a high-purity, anhydrous grade solvent.

    • Storage: Store the solvent in a tightly sealed container, ideally with a desiccant, and under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Drying: If water contamination is suspected in a non-anhydrous grade, dry the solvent using standard laboratory techniques, such as distillation from a suitable drying agent (e.g., calcium hydride) or by standing over activated molecular sieves (3Å or 4Å).

  • Expertise & Experience: Peroxides are highly reactive species that can initiate unwanted radical side reactions, oxidize sensitive functional groups, or degrade catalysts, leading to significantly lower yields and the formation of complex impurity profiles.[8][14] Their presence is a serious safety hazard, as they can decompose explosively upon heating or concentration.[6]

  • Troubleshooting Protocol:

    • Detection: Before use, especially with previously opened bottles, always test for the presence of peroxides. A simple qualitative test is described below.

    • Removal: If peroxides are detected, they must be removed before the solvent is used. A common method is to pass the solvent through a column of activated alumina or to quench it by stirring with a reducing agent like sodium sulfite or ferrous sulfate, followed by re-distillation.

  • To 1-2 mL of the solvent in a clean test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.

  • Add 1-2 drops of 3% acetic acid and mix thoroughly.

  • The formation of a yellow to brown color (due to the oxidation of I⁻ to I₂) indicates the presence of peroxides. A starch indicator can be added to give a more sensitive blue-black color.

G start Low Reaction Yield Observed check_water Is the reaction moisture-sensitive? start->check_water check_peroxide Was the solvent tested for peroxides? check_water->check_peroxide No use_anhydrous Use anhydrous grade solvent or dry existing stock. check_water->use_anhydrous Yes check_reagents Are all reagents pure and stoichiometry correct? check_peroxide->check_reagents Yes test_peroxide Perform peroxide test (e.g., KI strip/solution). check_peroxide->test_peroxide No purify_reagents Verify reagent purity via CoA or analysis. Recalculate stoichiometry. check_reagents->purify_reagents use_anhydrous->check_peroxide peroxide_present Peroxides detected? test_peroxide->peroxide_present run_reaction Proceed with Reaction purify_reagents->run_reaction peroxide_present->check_reagents No remove_peroxide Quench peroxides (e.g., with FeSO₄) and re-distill solvent. peroxide_present->remove_peroxide Yes remove_peroxide->check_reagents

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Unexpected Side Product Formation

The appearance of unexpected peaks in your GC-MS or NMR spectra indicates side reactions are occurring. Identifying the source is key to suppression.

  • Expertise & Experience: The secondary alcohol group in 1-(2-Methoxyethoxy)propan-2-ol is susceptible to oxidation, especially if strong oxidizing agents are used or if the reaction is run in the presence of air and a suitable catalyst.[6] This will form the corresponding ketone.

  • Troubleshooting Protocol:

    • Inert Atmosphere: If your desired reaction does not involve oxidation, conduct the experiment under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.

    • Reagent Compatibility: Carefully review the compatibility of all reagents with secondary alcohols. Avoid unnecessarily harsh oxidizing conditions if the alcohol is not the intended reactant.

    • Temperature Control: Exothermic reactions can lead to temperature spikes that promote side reactions. Ensure adequate cooling and controlled addition of reagents.

  • Expertise & Experience: As noted in the FAQ, commercial 1-(2-Methoxyethoxy)propan-2-ol contains isomers.[8] These isomers may have slightly different reactivities or physical properties, potentially leading to the formation of isomeric products or affecting purification. For example, if the compound is used as a nucleophile, different isomers will result in different products.

  • Troubleshooting Protocol:

    • Characterize Starting Material: Before use in a critical reaction, obtain a GC or NMR spectrum of your starting solvent to confirm the isomer ratio provided in the CoA.

    • Purification: If a single isomer is required for your application, purification by fractional distillation may be necessary, although this can be challenging due to close boiling points.[15][16]

    • Reaction Monitoring: Carefully monitor the reaction (e.g., by TLC or GC) to track the formation of all products, which can help in identifying which isomer is reacting preferentially or causing issues.

G start Side Products Detected check_oxidation Is the side product an oxidation product (ketone)? start->check_oxidation check_isomers Could side products be derived from solvent isomers? check_oxidation->check_isomers No use_inert Run reaction under inert atmosphere (N₂ or Ar). check_oxidation->use_inert Yes analyze_solvent Analyze starting solvent via GC or NMR to confirm isomer ratio. check_isomers->analyze_solvent Yes optimize Optimize Reaction Conditions check_isomers->optimize No check_reagent_compat Review reagent compatibility with alcohols. use_inert->check_reagent_compat check_reagent_compat->optimize purify Consider fractional distillation if a single isomer is required. analyze_solvent->purify purify->optimize

Caption: Decision tree for identifying the source of side products.

References

  • Ataman Kimya. 1-METHOXY-2-PROPANOL. [Link]

  • Sciencelab.com. 1-METHOXY-2-PROPANOL. [Link]

  • ResearchGate. Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. [Link]

  • Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. [Link]

  • Datasheet. 1-Methoxy-2-propanol Safety Data Sheet. [Link]

  • Trans Tech Publications Ltd. MZ Solid Catalysts for Synthesis of 1-Methoxy-2-propanol with High Selectivity. [Link]

  • PubChem. 1-(2-Methoxypropoxy)-2-propanol. [Link]

  • NextSDS. 1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information. [Link]

  • Wanfang Data. Study on Synthesizing 1-Methoxy-2-Propanol by Using Solid Base Catalyst. [Link]

  • PENTA. 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

  • MDPI. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]

  • OSHA. 1-METHOXY-2-PROPANOL. [Link]

  • Google Patents.
  • Chemius. Methoxy Propanol. [Link]

  • Chemical Engineering Transactions. Catalytic Conversion of 1,2-propanediol to 2-propanone: An Exploratory Study. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • Google Patents.
  • Google Patents.
  • ecoQuery. 1-methoxy-2-propanol production. [Link]

  • ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

  • Cuesta College. EXPERIMENT 7 – Reaction Stoichiometry and Percent Yield. [Link]

  • ScienceDirect. Chapter 10 - The recovery and purification of fermentation products. [Link]

  • Taylor & Francis. Propan 2 ol – Knowledge and References. [Link]

  • NextSDS. 1-[2-(2-methoxyethoxy)ethoxy]propan-2-ol — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyethoxy)propan-2-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(2-Methoxyethoxy)propan-2-ol. This resource provides in-depth troubleshooting guides...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethoxy)propan-2-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important solvent. As Senior Application Scientists, we have compiled this guide to combine technical accuracy with practical, field-proven insights to support your experimental success.

I. Understanding the Synthesis: A Quick Overview

The synthesis of 1-(2-methoxyethoxy)propan-2-ol, a primary isomer of dipropylene glycol methyl ether (DPM), is typically a two-step process involving the base-catalyzed reaction of methanol and propylene oxide.[1] The reaction proceeds via a nucleophilic ring-opening mechanism.[1]

Step 1: Formation of Propylene Glycol Methyl Ether (PGME) Methanol reacts with propylene oxide to yield a mixture of two isomers: 1-methoxy-2-propanol (the desired α-isomer) and 2-methoxy-1-propanol (the β-isomer).[1] The use of a basic catalyst is crucial as it selectively favors the formation of the α-isomer.[1][2][3]

Step 2: Formation of Dipropylene Glycol Methyl Ether (DPM) The 1-methoxy-2-propanol formed in the first step then acts as a nucleophile, reacting with a second molecule of propylene oxide to produce 1-(2-methoxyethoxy)propan-2-ol.[1]

Below is a diagram illustrating the primary synthesis pathway and the points where key impurities can emerge.

Synthesis_Pathway Methanol Methanol PGME_alpha 1-Methoxy-2-propanol (α-isomer) Methanol->PGME_alpha + PO (Base Catalyst) PGME_beta 2-Methoxy-1-propanol (β-isomer) Methanol->PGME_beta + PO (Side Reaction) PO1 Propylene Oxide (1st eq.) PO1->PGME_alpha PO1->PGME_beta PO2 Propylene Oxide (2nd eq.) DPM 1-(2-Methoxyethoxy)propan-2-ol (Target Product) PO2->DPM DPM_isomer Other DPM Isomers PO2->DPM_isomer PGME_alpha->DPM + PO PGME_beta->DPM_isomer + PO TPM Tripropylene Glycol Monomethyl Ether (TPM) DPM->TPM + PO (Over-reaction)

Caption: Synthesis pathway for 1-(2-methoxyethoxy)propan-2-ol and formation of key impurities.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield of the desired DPM isomer 1. Suboptimal Catalyst: Use of an acidic catalyst or an inefficient basic catalyst can lead to poor selectivity for the α-isomer of PGME.[2][3] 2. Incorrect Reaction Temperature: Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures may promote side reactions. The typical range is 80-140°C.[1] 3. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Catalyst Selection: Ensure the use of a suitable basic catalyst such as sodium hydroxide or sodium methoxide.[1] 2. Temperature Optimization: Carefully control the reaction temperature within the recommended range. 3. Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to ensure the complete conversion of starting materials.[1]
High levels of isomeric impurities 1. Formation of β-isomer: The initial reaction of methanol and propylene oxide can produce the undesired 2-methoxy-1-propanol (β-isomer), which then reacts with another propylene oxide molecule to form other DPM isomers.[1][4] 2. Ineffective Purification: Isomeric impurities often have boiling points close to the desired product, making separation by simple distillation difficult.1. Catalyst Choice: Employ a base-catalyzed reaction to maximize the formation of the α-isomer of PGME.[2][3] 2. Advanced Purification: Consider fractional distillation with a high-efficiency column. For removal of the PGME β-isomer, reactive separation techniques have been explored.[5]
Presence of unreacted starting materials 1. Improper Stoichiometry: An incorrect ratio of reactants can leave one or more starting materials unconsumed. 2. Incomplete Reaction: Insufficient reaction time or deactivation of the catalyst can lead to an incomplete reaction.1. Stoichiometric Control: Carefully measure and control the molar ratios of methanol and propylene oxide. 2. Reaction Monitoring and Catalyst Check: Monitor the reaction by GC and ensure the catalyst is active.
Significant amount of higher-order products (e.g., TPM) Over-reaction: The desired DPM product can react with another molecule of propylene oxide to form tripropylene glycol monomethyl ether (TPM).Control Reactant Addition: Add propylene oxide dropwise to control its concentration and minimize over-reaction.[1] Monitor the reaction closely and stop it once the desired product is maximized.
Water contamination in the final product 1. Moisture in Reactants or Glassware: Water can be introduced through wet starting materials or equipment. 2. Azeotrope Formation: Water can form a minimum-boiling azeotrope with the product, making it difficult to remove by conventional distillation.[5]1. Use Anhydrous Conditions: Use anhydrous methanol and dry all glassware thoroughly before use. 2. Specialized Water Removal: Employ techniques like azeotropic distillation with a suitable entrainer or use molecular sieves. Karl Fischer titration should be used to quantify water content.[6]

III. Frequently Asked Questions (FAQs)

Q1: Why is a basic catalyst preferred over an acidic catalyst for this synthesis?

A1: Basic catalysts, such as sodium hydroxide or sodium methoxide, are preferred because they promote the nucleophilic attack of the methoxide ion at the less sterically hindered carbon of the propylene oxide ring.[1] This regioselective addition favors the formation of the α-isomer (1-methoxy-2-propanol), which is the precursor to the desired 1-(2-methoxyethoxy)propan-2-ol.[2][3] Acidic catalysts are less selective and lead to a mixture of both the α and β isomers, resulting in a higher level of isomeric impurities in the final product.[2][3]

Q2: What are the main isomeric impurities I should expect, and how can I identify them?

A2: The primary isomeric impurities are other dipropylene glycol methyl ether (DPM) isomers. DPM can exist as a mixture of four isomers.[7] The most common impurity arises from the reaction of the PGME β-isomer (2-methoxy-1-propanol) with propylene oxide. The presence of the PGME β-isomer itself is also an impurity.[4]

The most effective analytical technique for identifying and quantifying these isomers is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1] The different isomers will have distinct retention times on the GC column, and their mass spectra will show characteristic fragmentation patterns that allow for their identification. For structural confirmation, ¹H and ¹³C NMR spectroscopy are essential.[1]

Q3: My final product is contaminated with water. What is the best way to remove it?

A3: Removing water from the final product can be challenging due to the formation of an azeotrope.[5] Standard distillation is often ineffective. Here are some recommended methods:

  • Azeotropic Distillation: Use a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or benzene) to facilitate its removal.

  • Extractive Distillation: Introduce a high-boiling solvent that alters the relative volatility of water, allowing for its separation.[8]

  • Pervaporation: This membrane-based separation technique can be effective for dewatering.[9]

  • Drying Agents: For small-scale laboratory preparations, using a suitable drying agent like anhydrous magnesium sulfate or molecular sieves can be effective.

Q4: How can I minimize the formation of tripropylene glycol monomethyl ether (TPM)?

A4: The formation of TPM is a result of the over-reaction of the desired DPM product with an additional molecule of propylene oxide. To minimize this, you should carefully control the stoichiometry of the reactants. A common strategy is the slow, dropwise addition of propylene oxide to the reaction mixture.[1] This maintains a low concentration of propylene oxide, favoring the reaction with the more abundant PGME intermediate over the newly formed DPM. Monitoring the reaction progress by GC is crucial to determine the optimal time to stop the reaction, maximizing the DPM yield while minimizing TPM formation.

Q5: What is a typical experimental protocol for this synthesis?

A5: The following is a general laboratory-scale procedure:

  • Catalyst Preparation: Prepare a solution of a basic catalyst, such as sodium hydroxide, in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]

  • Reaction: Heat the methanolic catalyst solution to the desired reaction temperature (typically 80-140°C).[1]

  • Propylene Oxide Addition: Add propylene oxide dropwise to the heated solution while maintaining the reaction temperature.[1]

  • Reflux: After the addition is complete, reflux the reaction mixture for several hours to ensure complete conversion.[1]

  • Monitoring: Monitor the reaction for completion using GC analysis.[1]

  • Workup: Once the reaction is complete, cool the mixture and neutralize the catalyst with an acid.

  • Purification: Wash the crude product with water to remove any remaining catalyst and water-soluble byproducts.[1] The organic layer is then purified by fractional distillation under reduced pressure to isolate the desired 1-(2-methoxyethoxy)propan-2-ol.

Below is a workflow diagram for the synthesis and purification process.

Workflow Start Start: Anhydrous Methanol + Basic Catalyst Heat Heat to 80-140°C Start->Heat Add_PO Dropwise Addition of Propylene Oxide Heat->Add_PO Reflux Reflux for several hours Add_PO->Reflux Monitor Monitor by GC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, Neutralize, & Wash Monitor->Workup Complete Purify Fractional Distillation Workup->Purify Final_Product Final Product: 1-(2-Methoxyethoxy)propan-2-ol Purify->Final_Product Incomplete Incomplete Complete Complete

Caption: Experimental workflow for the synthesis and purification of 1-(2-methoxyethoxy)propan-2-ol.

IV. References

  • The Determination of the Purity of Propylene Glycol - RSC Publishing. Available at:

  • An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)-2-propanol from Propylene Oxide - Benchchem. Available at:

  • D4773 Standard Test Method for Purity of Propylene Glycol Monomethyl Ether, Dipropylene Glycol Monomethyl Ether, and Propylene Glycol Monomethyl Ether Acetate - ASTM. Available at:

  • PROPYLENE GLYCOL METHYL ETHER - Ataman Kimya. Available at:

  • Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy - New Journal of Chemistry (RSC Publishing). Available at:

  • US20150057468A1 - Process for producing propylene glycol methyl ether - Google Patents. Available at:

  • Propylene glycol monomethyl ether. A three-generation study of isomer beta effects on reproductive and developmental parameters in rats - PubMed. Available at:

  • WO2015024103A1 - Process for producing propylene glycol methyl ether - Google Patents. Available at:

  • Characterization of Propylene Glycol n-Propyl Ether. Available at:

  • 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL - Ataman Kimya. Available at:

  • Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation | Industrial & Engineering Chemistry Research - ACS Publications. Available at:

  • The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide | Request PDF - ResearchGate. Available at:

  • Propylene Glycol Ethers - OECD Existing Chemicals Database. Available at:

  • Kinetics of epoxidation of propylene over TS-1 in isopropanol | Request PDF. Available at:

  • US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents. Available at:

  • EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents. Available at:

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%) - Amerigo Scientific. Available at:

  • Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature. Available at:

  • 1-methoxy-2-propanol production - Global - ecoQuery. Available at:

  • 1-[2-(2-methoxyethoxy)ethoxy]propan-2-ol — Chemical Substance Information - NextSDS. Available at:

  • 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2. Available at:

  • 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982 - PubChem. Available at:

  • US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents. Available at:

  • Introduction of 1-methoxy-2-propanol - ChemicalBook. Available at:

Sources

Troubleshooting

Optimizing reaction conditions with "1-(2-Methoxyethoxy)propan-2-ol"

Focus: 1-(2-Methoxyethoxy)propan-2-ol in API Synthesis & Reaction Engineering Welcome to the Advanced Solvent Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1-(2-Methoxyethoxy)propan-2-ol in API Synthesis & Reaction Engineering

Welcome to the Advanced Solvent Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals resolve mass transfer limitations, optimize biphasic systems, and refine Active Pharmaceutical Ingredient (API) crystallization using 1-(2-Methoxyethoxy)propan-2-ol.

This specific propylene-based glycol ether acts as a highly versatile, amphiphilic medium. By combining a hydrophilic hydroxyl group with lipophilic ether linkages, it solvates a broad spectrum of compounds while offering a safer toxicity profile than traditional ethylene-based (E-series) solvents[1], [2].

Solvent Profiling & Comparative Data

To effectively leverage this solvent, we must first understand its thermodynamic behavior. 1-(2-Methoxyethoxy)propan-2-ol exhibits a unique Lower Critical Solution Temperature (LCST) in aqueous mixtures. This inverse solubility means it is completely miscible with water at room temperature but phase-separates upon heating [4].

Table 1: Comparative Data for Biphasic Reaction Media

ParameterStandard Biphasic (e.g., Toluene/H₂O)1-(2-Methoxyethoxy)propan-2-ol / H₂OMechanistic Impact
Phase State (25°C) Heterogeneous (2 distinct phases)Homogeneous (1 single phase)Eliminates interfacial mass transfer limitations during catalysis [5].
Phase State (65°C) Heterogeneous (2 distinct phases)Heterogeneous (2 distinct phases)Enables thermal-triggered product separation and catalyst recovery [4].
Toxicity Profile High (Aromatic hydrocarbon)Low (Propylene-based glycol ether)Safer handling and reduced regulatory burden in pharmaceutical synthesis [2], [3].
Catalyst Partitioning Poor (Requires phase transfer agents)High (Aqueous retention)Ether linkages coordinate metals, aiding in transition metal stabilization [2].
Troubleshooting FAQs: Reaction & Crystallization

Q: Why is my cross-coupling reaction suffering from poor mass transfer in standard biphasic conditions, and how does this solvent help? A: Traditional aqueous/organic biphasic reactions are rate-limited by the interfacial surface area between the two immiscible layers. 1-(2-Methoxyethoxy)propan-2-ol overcomes this via its LCST behavior [4].

  • Causality: Below the LCST, the solvent's hydroxyl and ether oxygen atoms form stable hydrogen bonds with water, creating a single, homogeneous phase that eliminates interfacial barriers and maximizes reaction kinetics [5]. Upon heating above the LCST, thermal kinetic energy overcomes these hydrogen bonds. Hydrophobic interactions then dominate, forcing a phase split that allows for easy separation [4].

Q: Why does my API crash out prematurely during crystallization when using this solvent? A: 1-(2-Methoxyethoxy)propan-2-ol acts as a powerful co-solvent due to its dual ether-alcohol functionality, which effectively solvates both lipophilic and hydrophilic moieties [7]. Premature crystallization usually indicates a rapid shift in the solvent/anti-solvent ratio or an unintended temperature drop below the solubility threshold.

  • Causality: Because glycol ethers exhibit highly temperature-dependent hydrogen bonding [4], a sudden cooling profile rapidly increases the solvent's affinity for water over the hydrophobic API, forcing the API out of solution.

  • Solution: Implement a controlled, linear cooling ramp (e.g., 0.5°C/min) and maintain a constant stirring rate to ensure uniform nucleation.

Q: How can I mitigate solvent degradation during high-temperature reactions? A: Like all ethers, 1-(2-Methoxyethoxy)propan-2-ol is susceptible to auto-oxidation, which forms hydroperoxides over time—especially under strong oxidizing conditions or prolonged atmospheric exposure [6].

  • Causality: Oxygen diradicals abstract hydrogen atoms adjacent to the ether linkages, initiating a radical chain reaction.

  • Solution: Always sparge the solvent with inert gas (N₂ or Argon) for 15 minutes prior to use.

  • Validation: Implement a self-validating check by testing the solvent with potassium iodide (KI) starch paper before the reaction; a lack of blue/black color confirms a peroxide-free, safe system.

Validated Experimental Protocol: Temperature-Switched Biphasic Workflow

The following protocol leverages the LCST of 1-(2-Methoxyethoxy)propan-2-ol to execute a palladium-catalyzed cross-coupling reaction with high mass transfer, followed by seamless catalyst recovery.

Step 1: Inert Atmosphere Preparation

  • Action: Sparge a 1:1 (v/v) mixture of 1-(2-Methoxyethoxy)propan-2-ol and deionized water with nitrogen for 15 minutes.

  • Causality: Purging displaces dissolved oxygen, preventing the auto-oxidation of the ether linkages into hydroperoxides [6].

Step 2: Reagent Assembly (Homogeneous Phase)

  • Action: Charge the reactor with the aryl halide, organoboron API intermediate, and Pd-catalyst at 25°C.

  • Validation: Visually confirm the solution is optically clear. This self-validates that the system is below its LCST and fully homogeneous, ensuring barrier-free mass transfer [4].

Step 3: Catalytic Conversion

  • Action: Stir at 25°C–35°C until reaction completion (monitored via HPLC).

  • Causality: The amphiphilic nature of the glycol ether solvates both the lipophilic organic substrates and the hydrophilic inorganic base, driving the reaction kinetics [7].

Step 4: Thermal Phase Splitting

  • Action: Ramp the reactor temperature to 65°C.

  • Validation: The mixture will turn turbid and subsequently separate into two distinct layers. This validates that the thermal kinetic energy has disrupted the solvent-water hydrogen bonds, triggering the LCST phase split [4].

Step 5: Extraction and Recovery

  • Action: Halt stirring and allow the phases to settle. Decant the upper organic layer (containing the API product). Retain the lower aqueous layer (containing the Pd-catalyst) for the next catalytic cycle [2].

Process Visualization

G A 1. Reagent Assembly API + Catalyst in Solvent/H2O B 2. Homogeneous Catalysis Optimal Mass Transfer (T < LCST) A->B Stir at 25°C C 3. Thermal Trigger Heat System (T > LCST) B->C Reaction Complete D 4. Phase Separation Hydrogen Bonds Disrupted C->D Visual Check: Turbidity E 5a. Organic Phase API Product Recovery D->E Decant Upper Layer F 5b. Aqueous Phase Catalyst Retention D->F Drain Lower Layer F->A Recycle Catalyst

Workflow of temperature-switched biphasic separation using 1-(2-Methoxyethoxy)propan-2-ol.

References
  • A Comparative Guide to Glycol Ethers in Organic Synthesis. Benchchem. 1

  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PMC (NIH). 2

  • Global Pharmaceutical Ethers Solvents Sales Market Report. QY Research. 3

  • Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems. ACS. 4

  • Unraveling a novel biphasic CO2 capture process through rigorous modeling. DOI. 5

  • Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). NIOSH | CDC. 6

  • GLYCOL ETHERS. Ataman Kimya. Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(2-Methoxyethoxy)propan-2-ol

Welcome to the Advanced Solvent Support Center. As a Senior Application Scientist, I frequently consult on the degradation profiles of complex ether alcohols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvent Support Center. As a Senior Application Scientist, I frequently consult on the degradation profiles of complex ether alcohols. 1-(2-Methoxyethoxy)propan-2-ol (CAS: 103447-97-8) is a highly versatile aliphatic propylene glycol ether used extensively in drug formulation, extraction, and synthetic workflows[1]. However, its dual-functional molecular structure—comprising both ether linkages and a secondary hydroxyl group—introduces critical vulnerabilities: autoxidation and hygroscopicity[2].

This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and storage parameters to ensure the absolute integrity of your drug development experiments.

Section 1: Troubleshooting Oxidative Degradation

Q: Why does my batch of 1-(2-Methoxyethoxy)propan-2-ol show increased toxicity and altered boiling points after prolonged storage?

A: This is a classic symptom of autoxidation. The ether linkages in 1-(2-Methoxyethoxy)propan-2-ol are highly susceptible to radical attack by atmospheric oxygen. This process, catalyzed by UV light and thermal energy, strips a hydrogen atom from the alpha-carbon (the carbon adjacent to the ether oxygen), leading to the continuous accumulation of hydroperoxides[3].

Because hydroperoxides are significantly less volatile than the parent solvent, they concentrate dangerously during evaporation or distillation[4]. classifies such solvents as Group B Peroxide-Forming Solvents , meaning they pose a severe explosion hazard upon concentration[3]. Beyond safety risks, these peroxides introduce oxidative stress into sensitive biological assays and alter the solvent's physicochemical properties.

Autoxidation A 1-(2-Methoxyethoxy)propan-2-ol (Intact Ether) B Exposure to O2, UV Light, or Heat A->B C Radical Formation at Alpha-Carbon B->C D Hydroperoxide Accumulation (Explosion Hazard) C->D

Autoxidation pathway of glycol ethers leading to hazardous hydroperoxide accumulation.

Section 2: Mitigating Hygroscopicity & Moisture Ingress

Q: My moisture-sensitive assays are failing due to water contamination, even though the solvent container is kept closed. What is the mechanism behind this, and how can I prevent it?

A: 1-(2-Methoxyethoxy)propan-2-ol contains both an oxygen-rich ether backbone and a secondary hydroxyl (-OH) group, making it profoundly hygroscopic[2]. Even transient exposure to ambient air during routine pipetting allows the solvent to absorb atmospheric moisture via extensive hydrogen bonding.

Causality: The absorbed water alters the solvent's dielectric constant, which can quench organometallic reagents, hydrolyze sensitive active pharmaceutical ingredients (APIs), and cause irreproducibility in chromatographic retention times.

Solution: Implement Nitrogen Blanketing . By purging the headspace of the storage container with an inert gas (N2 or Argon) before sealing, you actively displace both moisture and oxygen[2]. Furthermore, avoid storing this solvent in mild steel, aluminum, or copper containers. Trace moisture facilitates metal leaching and alcoholate formation, leading to discoloration and catalytic degradation of the solvent[2]. Use properly lined steel, stainless steel, or opaque amber glass.

Quantitative Storage & Stability Parameters
ParameterSpecification / Recommendation
Chemical Name 1-(2-Methoxyethoxy)propan-2-ol
CAS Number 103447-97-8
Chemical Class Glycol Ether (Aliphatic Propylene Glycol Ether)
Peroxide Hazard Class Group B (Hazard upon concentration/distillation)
Hygroscopicity High (Readily absorbs atmospheric moisture)
Optimal Storage Temp. 15°C to 25°C (Cool, dry, and well-ventilated)
Atmosphere Inert gas (Nitrogen or Argon blanket)
Container Compatibility Stainless steel, properly lined steel, opaque amber glass
Incompatible Materials Mild steel, copper, aluminum, strong oxidizers
Testing Frequency Every 6 months (opened) / 12 months (unopened)

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflows, never assume a stored ether is safe. Implement the following self-validating protocols before utilizing 1-(2-Methoxyethoxy)propan-2-ol in any heat-intensive or moisture-sensitive application.

Protocol A: Self-Validating KI Starch Test for Peroxides

Objective: Verify solvent safety prior to use or distillation. Mechanism: Iodide ions (I⁻) are oxidized by hydroperoxides to form iodine (I₂). The iodine complexes with starch to form a deep blue/purple color, providing an immediate visual validation of oxidative degradation.

Step-by-Step Methodology:

  • In a fume hood, add 0.5 mL of the suspect solvent to a clean, clear test tube.

  • Add 1.0 mL of a freshly prepared 10% (w/v) potassium iodide (KI) aqueous solution.

  • Add 2-3 drops of 1% starch indicator solution.

  • Shake gently and observe the solution for 1 minute against a white background.

  • Validation Check:

    • Colorless/Faint Yellow: Peroxide free (< 10 ppm). The solvent is safe to use.

    • Blue/Purple: Peroxides present (> 10 ppm). Do NOT distill. Proceed immediately to Protocol B.

Protocol B: Peroxide Removal via Activated Alumina

Objective: Strip dangerous hydroperoxides from the solvent without introducing water. Mechanism: Activated alumina (Al₂O₃) physically adsorbs highly polar hydroperoxide molecules while allowing the less polar ether solvent to pass through unimpeded.

Step-by-Step Methodology:

  • Pack a glass chromatography column with basic activated alumina (Use approximately 10g of alumina per 100 mL of solvent to be purified).

  • Pass the contaminated 1-(2-Methoxyethoxy)propan-2-ol through the column via gravity drip. Do not use vacuum pressure, as this accelerates evaporation and concentrates peroxides on the frit.

  • Collect the eluent in a dry, nitrogen-flushed, amber glass flask.

  • Validation Check: Repeat Protocol A on the collected eluent. If the KI starch test remains colorless, the purification is validated, and the solvent is safe for use.

Workflow Start Retrieve Solvent from Storage Test Perform KI Starch Peroxide Test Start->Test Safe Peroxides < 10 ppm Proceed with Experiment Test->Safe Negative Unsafe Peroxides > 10 ppm Purify or Discard Test->Unsafe Positive Purify Pass through Activated Alumina or Wash with FeSO4 Unsafe->Purify Purify->Test Retest

Standard operating procedure for the retrieval and verification of peroxide-forming solvents.

References

  • NextSDS. "1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information." Available at: [Link]

  • Level7 Chemical. "Glycol Ether DPNB Safety Data Sheet." Available at: [Link]

  • University of Texas at Austin Environmental Health & Safety. "Peroxide Forming Chemicals." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Methoxyethoxy)propan-2-ol Reactivity &amp; Troubleshooting

Welcome to the Technical Support Center for 1-(2-Methoxyethoxy)propan-2-ol (a specific isomer of Dipropylene Glycol Monomethyl Ether, DPM). Designed for researchers, synthetic chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Methoxyethoxy)propan-2-ol (a specific isomer of Dipropylene Glycol Monomethyl Ether, DPM). Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes field-proven insights with rigorous mechanistic causality to troubleshoot common reactions involving this bifunctional solvent and building block.

I. Core Reactivity Profile & Mechanistic Overview

As a Senior Application Scientist, I frequently see researchers treat 1-(2-methoxyethoxy)propan-2-ol simply as a generic alcohol. This leads to poor yields and safety hazards. To master its reactivity, you must account for its dual functional nature:

  • The Secondary Hydroxyl Group (-OH): Located on the propan-2-ol moiety, this group is nucleophilic but suffers from moderate steric hindrance due to the adjacent methyl group and the bulky methoxyethoxy ether chain. It is prone to acylation and urethane formation but requires catalytic assistance for optimal kinetics.

  • The Ether Linkages (-O-): The molecule contains two ether oxygens. While generally stable to mild bases and weak acids, the α -carbons adjacent to these oxygens are highly susceptible to radical-mediated autoxidation, forming explosive hydroperoxides upon prolonged exposure to atmospheric oxygen [1].

ReactivityMap Core 1-(2-Methoxyethoxy) propan-2-ol Oxidation Oxidation (Swern/DMP) Yields: Ketone Core->Oxidation Mild Oxidants Acylation Acylation (Ac2O/DMAP) Yields: Ester (DPMA) Core->Acylation Acyl Chlorides / Anhydrides Isocyanate Isocyanate Coupling Yields: Urethane Core->Isocyanate R-NCO / Sn Catalyst Peroxidation Autoxidation (O2/Light) Yields: Hydroperoxides Core->Peroxidation Air / UV Light

Fig 1: Primary reactivity pathways of 1-(2-Methoxyethoxy)propan-2-ol with common reagents.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my esterification reaction with acetic anhydride yield less than 20% product?

Causality & Expert Insight: The secondary hydroxyl group in 1-(2-methoxyethoxy)propan-2-ol is sterically hindered. Standard uncatalyzed acylation with acetic anhydride is kinetically sluggish. If you only used pyridine as a base, it acts as a poor nucleophilic catalyst for secondary alcohols. Solution: Introduce 4-Dimethylaminopyridine (DMAP) (0.05–0.1 equivalents) as a nucleophilic catalyst. DMAP reacts rapidly with acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more electrophilic than the anhydride, easily overcoming the steric barrier of the secondary alcohol to drive the reaction to >95% yield.

Q2: I noticed a crystalline residue around the cap of an old reagent bottle. What is this, and is it safe?

Causality & Expert Insight: Stop immediately; this is a critical safety hazard. Like many glycol ethers, 1-(2-methoxyethoxy)propan-2-ol undergoes radical autoxidation at the α -carbons adjacent to the ether oxygens when exposed to air and light [2]. This forms unstable hydroperoxides that can concentrate and crystallize around the threads of the cap. Friction from opening the cap can detonate these shock-sensitive peroxides. Solution: Do not open or apply friction to the bottle. Contact your Environmental Health and Safety (EHS) department for specialized disposal. For active bottles, routinely test for peroxides using KI-starch indicator strips and store the reagent under an inert argon or nitrogen atmosphere.

Q3: Can I use strong oxidizing agents (e.g., KMnO₄ or Jones Reagent) to convert this molecule into a carboxylic acid?

Causality & Expert Insight: No. Because the hydroxyl group is secondary, oxidation will yield a ketone (1-(2-methoxyethoxy)propan-2-one), not a carboxylic acid. Furthermore, harsh oxidants like potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) will aggressively attack and cleave the ether linkages, leading to a complex, inseparable mixture of degradation products (e.g., methoxyacetic acid and fragmented aldehydes) [1]. Solution: If the ketone is your desired target, use mild, non-cleaving oxidants such as the Swern oxidation (DMSO/Oxalyl chloride) or Dess-Martin Periodinane (DMP).

Q4: My urethane coupling with an aliphatic isocyanate is stalling. How can I push it to completion?

Causality & Expert Insight: Aliphatic isocyanates are less electrophilic than aromatic isocyanates. When paired with a sterically hindered secondary alcohol, the uncatalyzed reaction rate is negligible at room temperature. Solution: Add a Lewis acid catalyst, such as Dibutyltin dilaurate (DBTDL) at 0.01–0.1 mol%. The tin center coordinates with the isocyanate oxygen, drastically increasing the electrophilicity of the isocyanate carbon, allowing the secondary alcohol to attack efficiently.

III. Quantitative Data & Reagent Compatibility

Summarized below is the compatibility and expected outcome when reacting 1-(2-Methoxyethoxy)propan-2-ol with common laboratory reagents.

Reagent ClassSpecific ReagentReaction OutcomeYield / StabilityTroubleshooting / Notes
Acylating Agents Acetic AnhydrideForms Acetate Ester (DPMA)Low (<20%) uncatalyzedAdd 0.1 eq DMAP to achieve >95% yield.
Mild Oxidants Dess-Martin PeriodinaneForms KetoneHigh (>85%)Run in anhydrous DCM; monitor via TLC.
Harsh Oxidants KMnO₄ / Jones ReagentEther Cleavage / DegradationN/A (Decomposition)Avoid. Causes violent exothermic degradation [2].
Alkali Metals Sodium (Na) / Potassium (K)Forms Alkoxide + H₂ gasQuantitativeHazard: Generates highly flammable hydrogen gas [2].
Isocyanates Phenyl IsocyanateForms UrethaneModerate (60-70%)Accelerate with DBTDL catalyst and mild heat (50°C).
Strong Acids HI / HBr (Concentrated)Ether CleavageComplex MixtureCleaves methoxy and ethoxy linkages to form alkyl halides.

IV. Experimental Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Low Yield in Esterification/Acylation CheckWater Is the solvent/reagent strictly anhydrous? Start->CheckWater DrySolvent Dry over molecular sieves (Water hydrolyzes Ac2O) CheckWater->DrySolvent No CheckCat Is a nucleophilic catalyst present? CheckWater->CheckCat Yes DrySolvent->CheckCat AddDMAP Add 0.1 eq DMAP (Overcomes steric hindrance) CheckCat->AddDMAP No Success Reaction Proceeds to >95% Completion CheckCat->Success Yes AddDMAP->Success

Fig 2: Logical troubleshooting workflow for resolving low yields during the acylation of the secondary alcohol.

V. Validated Experimental Protocols

Protocol 1: DMAP-Catalyzed Acetylation (Esterification)

Objective: Convert 1-(2-methoxyethoxy)propan-2-ol to its acetate ester (DPMA).

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under argon.

  • Reagent Loading: Add 1-(2-methoxyethoxy)propan-2-ol (10 mmol, 1.34 g) and anhydrous dichloromethane (DCM, 20 mL).

  • Base & Catalyst: Add triethylamine (15 mmol, 2.1 mL) followed by 4-Dimethylaminopyridine (DMAP) (1 mmol, 122 mg). Note: DMAP is essential to overcome the secondary alcohol's steric hindrance.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise, add acetic anhydride (12 mmol, 1.13 mL) over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Stain with KMnO₄; the alcohol will oxidize and show a bright spot, the ester will not).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Swern Oxidation to Ketone

Objective: Mildly oxidize the secondary alcohol to 1-(2-methoxyethoxy)propan-2-one without cleaving the ether linkages.

  • Preparation: In a flame-dried flask under argon, add oxalyl chloride (12 mmol, 1.03 mL) to anhydrous DCM (25 mL). Cool to -78°C using a dry ice/acetone bath.

  • Activation: Slowly add anhydrous DMSO (24 mmol, 1.70 mL) in DCM (5 mL) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve 1-(2-methoxyethoxy)propan-2-ol (10 mmol, 1.34 g) in DCM (5 mL) and add dropwise to the -78°C solution. Stir for 45 minutes.

  • Base Addition: Add triethylamine (50 mmol, 7.0 mL) dropwise. Stir for 15 minutes at -78°C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water (30 mL). Extract with DCM (3 x 20 mL). Wash organics with 1M HCl (to remove Et₃N), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

VI. References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 25484, Dipropylene glycol monomethyl ether." PubChem, U.S. National Library of Medicine. Available at:[Link]

Optimization

Technical Support Center: Glycol Ether Peroxide Management

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety checklists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety checklists. To safely handle glycol ethers—such as diethylene glycol dimethyl ether (diglyme), ethylene glycol dimethyl ether (glyme), and diethylene glycol monohexyl ether—you must understand the underlying chemical mechanisms that make them hazardous[1][2].

This guide provides researchers and drug development professionals with the mechanistic causality, self-validating protocols, and quantitative thresholds required to prevent, detect, and remediate explosive peroxides in laboratory solvents.

Mechanistic Causality: Why Do Glycol Ethers Form Peroxides?

Q: What is the exact chemical mechanism that causes glycol ethers to become explosive over time?

A: Glycol ethers undergo a process called auto-oxidation when exposed to atmospheric oxygen. This is not a spontaneous degradation, but rather a radical chain mechanism initiated by light or heat[3].

The ethereal oxygen atom in glycol ethers activates the adjacent alpha-carbon, making its hydrogen atoms highly susceptible to abstraction. When a photon or thermal energy initiates the reaction, an alpha-hydrogen is abstracted, leaving behind a carbon-centered radical[3]. This radical rapidly reacts with dissolved molecular oxygen ( O2​ ) to form a peroxy radical, which then abstracts a hydrogen from another ether molecule. This generates a hydroperoxide and a new carbon radical, propagating a continuous chain reaction[3].

Mechanism Init Light/Heat Initiation Radical Alpha-Carbon Radical Init->Radical H+ Abstraction Ether Glycol Ether Molecule Ether->Radical PeroxyRad Peroxy Radical Intermediate Radical->PeroxyRad O2 Addition O2 Atmospheric O2 O2->PeroxyRad Hydroperoxide Hydroperoxide (Explosive Hazard) PeroxyRad->Hydroperoxide H+ Abstraction from new ether Hydroperoxide->Radical Chain Propagation

Caption: Radical chain mechanism of ether auto-oxidation forming explosive hydroperoxides.

Q: Why do explosions typically happen during distillation or rotary evaporation?

A: Hydroperoxides and dialkyl peroxides have significantly higher boiling points than their parent glycol ethers. During distillation or evaporation, the volatile ether is removed, leaving the heavier peroxides concentrated in the heating flask (the "still bottoms")[4][5][6]. When the solvent volume drops and heat is continuously applied, these concentrated peroxides undergo rapid thermal decomposition, releasing massive amounts of gas and heat in a catastrophic explosion[4][5]. Never distill a peroxidizable solvent to dryness; always leave at least 10-20% residual volume [4][7].

Storage, Inhibition, and Environmental Controls

Q: How do inhibitors like BHT work, and why do they eventually fail?

A: Butylated hydroxytoluene (BHT) is a synthetic antioxidant added to glycol ethers to act as a radical scavenger[1][2]. BHT donates a hydrogen atom to the reactive peroxy radical, converting it into a stable hydroperoxide while BHT itself becomes a stable phenoxy radical that cannot propagate the chain[1]. However, BHT is consumed stoichiometrically. Once the BHT is depleted, the auto-oxidation chain reaction accelerates unchecked. Therefore, the presence of an inhibitor only delays—but does not eliminate—peroxide formation[2][8].

Q: What are the strict storage limits for glycol ethers?

A: Glycol ethers are classified as Group B (or Class II) peroxide formers, meaning they pose a severe hazard upon concentration[4][6]. Refrigeration does not stop peroxide formation and can actually cause peroxides to precipitate out of solution, increasing friction sensitivity[2][8].

Table 1: Maximum Safe Storage Limits for Glycol Ethers
Container StatusInhibitor PresenceMaximum Storage DurationRequired Action Post-Expiration
Unopened Inhibited or Uninhibited18 Months from receipt[5]Test for peroxides or dispose.
Opened Inhibited (e.g., BHT)12 Months from opening[5]Test every 6 months; dispose if >20 ppm[9].
Opened UninhibitedImmediate use recommendedTest quarterly; dispose if approaching 20 ppm[9].

Diagnostic Assays for Peroxide Detection

Before using any stored glycol ether, you must validate its safety. We utilize a self-validating colorimetric assay.

Experimental Protocol 1: Potassium Iodide (KI) Colorimetric Assay

This test leverages the oxidizing power of peroxides to convert iodide ions ( I− ) into elemental iodine ( I2​ ), which presents as a yellow-to-brown color[10].

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, add 1 mL of glacial acetic acid to a clear glass test tube.

  • Reagent Addition: Add approximately 100 mg of solid Potassium Iodide (KI) crystals to the tube and agitate to dissolve[11].

  • Sample Introduction: Add exactly 1 mL of the suspect glycol ether to the solution[11].

  • Incubation: Stopper the tube, shake gently, and let it sit in the dark for 5 minutes.

  • Self-Validation & Interpretation: Compare the solution color against a pure white background.

    • Clear to Pale Yellow: < 20 ppm (Safe for use)[10][11].

    • Brilliant Yellow: 30 - 80 ppm (Remediation required; DO NOT distill)[4][10].

    • Brown or Red: > 100 ppm (Extreme hazard; DO NOT move the container. Contact EHS)[4][10].

Table 2: Quantitative Peroxide Action Levels
Peroxide ConcentrationHazard StatusKI Test ColorRequired Action
0 - 20 ppm Safe / Low HazardClear / Pale YellowProceed with experiment[11][12].
20 - 100 ppm Moderate HazardBrilliant YellowRemediate via Protocol 2 before use[4][10].
> 100 ppm Severe / Shock SensitiveBrown / RedDo not disturb. Call EHS for disposal[4][10].

Remediation and De-Peroxidation Workflows

Q: My glycol ether tested at 60 ppm. How do I safely remove the peroxides without destroying my solvent?

A: If the concentration is below 100 ppm, you can actively cleave or adsorb the peroxides[1]. The two standard methodologies are Activated Alumina filtration (best for anhydrous applications) and Ferrous Sulfate extraction (best for water-insoluble ethers)[4][11].

Remediation Start Quantitative Peroxide Test (KI or Dip Strip) Safe < 20 ppm Safe for Immediate Use Start->Safe Warn 20 - 100 ppm Remediation Required Start->Warn Danger > 100 ppm Extreme Hazard Start->Danger Alumina Activated Alumina Column Filtration Warn->Alumina For anhydrous needs FeSO4 Ferrous Sulfate Liquid Extraction Warn->FeSO4 For water-insoluble ethers EHS Do Not Distill/Move Contact EHS for Disposal Danger->EHS Alumina->Start Retest Eluent FeSO4->Start Retest Organic Layer

Caption: Decision matrix for testing and remediating peroxidized glycol ethers.

Experimental Protocol 2: Activated Alumina Peroxide Cleavage

This method is highly effective because basic activated alumina physically adsorbs and chemically decomposes hydroperoxides without introducing water into your solvent[4].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass chromatography column (approx. 2 x 33 cm) with 80 g of 80-mesh basic activated alumina[4].

  • Percolation: Pour 100 to 400 mL of the peroxidized glycol ether into the column. Allow it to pass through via gravity flow[4].

  • Collection: Collect the purified eluent in a clean, dry, argon-purged flask.

  • Self-Validation Step: You must immediately re-test a 1 mL aliquot of the eluent using Protocol 1 . If the KI test remains yellow, the alumina is saturated; pass the solvent through a fresh column[4][11].

  • Waste Neutralization: The used alumina now contains concentrated, undecomposed peroxides. Before disposal, slurry the wet alumina with a dilute acidic solution of ferrous sulfate to safely neutralize the adsorbed peroxides[4][11].

  • Re-Inhibition: Because alumina strips out BHT along with peroxides, the purified solvent will peroxidize extremely rapidly. If not using immediately, you must add fresh BHT and store under nitrogen[8].

References

  • Study Prep in Pearson+: Peroxide formation in ethers typically occurs through a radical chain mechanism. pearson.com. 3

  • BenchChem Technical Support: How to prevent peroxide formation in stored diethylene glycol monohexyl ether. benchchem.com. 1

  • University of British Columbia Safety & Risk Services: Working Safely with Peroxide Forming Compounds. ubc.ca. 11

  • Stanford Environmental Health & Safety: Information on Peroxide-Forming Compounds. stanford.edu. 7

  • White Rose University Consortium: Greener solvents to replace toluene in the polymerisation and coating industry. whiterose.ac.uk.

  • University of Wyoming EHS: Control and Safe Use of Peroxide Formers. uwyo.edu. 4

  • University of Otago: Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. otago.ac.nz. 10

  • University of New Mexico EHS: Peroxide-Forming Chemicals. unm.edu. 12

  • University of Wisconsin-Madison EHS: Safe Handling of Peroxide-Formers (PFs). wisc.edu. 8

  • Safe College SDS: Material Safety Data Sheet - Ethylene glycol dimethyl ether. safecollegessds.com. 13

  • Szabo-Scandic: Tetraethylene glycol monododecyl ether Safety Data. szabo-scandic.com. 5

  • Santa Cruz Biotechnology: Octaethylene glycol monodecyl ether Safety Data. scbt.com.14

  • Western Washington University EHS: Peroxide-Forming Chemicals Procedures. wwu.edu. 15

  • Sigma-Aldrich: Peroxide Forming Solvents. sigmaaldrich.com. 6

  • Mississippi State University: Peroxide Forming Compounds Reference Guide. msstate.edu. 2

  • BenchChem: Allyl o-tolyl ether Technical Guide. benchchem.com. 16

  • Massachusetts Institute of Technology EHS: EHS-0042 Peroxide Forming Chemicals. mit.edu. 9

Sources

Troubleshooting

Technical Support Center: Water Content Determination in 1-(2-Methoxyethoxy)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with quantifying moisture in 1-(2-Methoxyethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with quantifying moisture in 1-(2-Methoxyethoxy)propan-2-ol , commercially known as dipropylene glycol monomethyl ether (DPM).

Because DPM is completely miscible with water and highly hygroscopic, accurate moisture determination is critical for its performance as a solvent in pharmaceutical synthesis, coatings, and drug development formulations. The industry standard for quantifying trace moisture in DPM is the Karl Fischer (KF) Titration method.

Part 1: Core Methodology & Experimental Protocol

The Principle of Self-Validation in Coulometric KF Titration

For trace water analysis (< 0.1%), the Coulometric Karl Fischer Titration method is strictly recommended over the volumetric approach[1]. The coulometric method is a self-validating absolute technique based on Faraday's Law. Instead of adding a titrant of known concentration from a buret, iodine ( I2​ ) is generated in situ via anodic oxidation. The total electrical charge consumed is directly proportional to the mass of iodine generated, which is stoichiometrically equivalent to the water reacted[2]. This eliminates volumetric dosing errors and the need for frequent titer standardization.

Step-by-Step Protocol: Direct Injection Method

Because DPM is an ether-alcohol, it does not undergo side reactions (like ketal or acetal formation) with standard KF reagents. Therefore, direct injection into a general-use methanol-based anolyte is the optimal workflow[3].

  • Cell Preparation : Fill the anodic compartment of the titration cell with 100 mL of a general-use methanol-based anolyte (e.g., Hydranal Coulomat AG). If utilizing a cell with a diaphragm, fill the cathodic compartment with the corresponding catholyte[3].

  • Conditioning Phase : Initiate the titrator to neutralize any residual ambient moisture in the solvent and on the cell walls. Causality Check : Do not proceed until the background drift stabilizes to a constant value of ≤ 10 μ g/min [2].

  • Sample Preparation : Rinse a dry, gas-tight glass syringe with the DPM sample. Draw approximately 1-2 mL of DPM into the syringe.

  • Initial Weighing : Weigh the filled syringe on an analytical balance (0.1 mg precision) and record the exact initial mass.

  • Injection : Insert the syringe needle through the rubber septum of the titration cell. Inject the sample directly into the anolyte. Critical Technique : Ensure the needle tip is submerged in the reagent but does not touch the platinum electrodes or the glass walls, preventing unreacted sample from adhering to surfaces[4].

  • Back-Weighing : Withdraw the syringe, re-weigh it, and input the exact mass difference (sample weight) into the titrator[1].

  • Titration : Initiate the titration. The instrument automatically calculates the water content based on the current consumed until the stable endpoint is reached.

KFTitration Start Start KF Titration Conditioning Conditioning Phase (Titrate solvent to dryness) Start->Conditioning DriftCheck Is Drift ≤ 10 μg/min? Conditioning->DriftCheck DriftCheck->Conditioning No SamplePrep Weigh Syringe & Draw DPM Sample DriftCheck->SamplePrep Yes Injection Inject Sample via Septum (Submerge needle tip) SamplePrep->Injection Reweigh Reweigh Syringe (Calculate exact mass) Injection->Reweigh Titration Coulometric Titration (I2 generation & H2O reaction) Reweigh->Titration Result Endpoint Reached (Calculate % Water) Titration->Result

Workflow for Coulometric Karl Fischer Titration of DPM.

Part 2: Quantitative Parameters & Data Presentation

To ensure optimal iodine generation and prevent over-titration, the sample size must be inversely proportional to the expected water content. High-purity DPM typically contains less than 0.05% (w/w) water[5].

Expected Water Content (%)Estimated Water Mass (μg)Recommended DPM Sample Size (g)
0.001 - 0.01% 10 - 1002.0 - 5.0
0.01 - 0.05% 100 - 5001.0 - 2.0
0.05 - 0.1% 500 - 10000.5 - 1.0
0.1 - 0.5% 1000 - 50000.1 - 0.5

Table 1: Recommended sample sizes for DPM based on estimated moisture levels to maintain optimal coulometric titration efficiency.

Part 3: Troubleshooting Guide

Q1: The background drift remains high (> 20 μ g/min ) and erratic during the conditioning phase. How do I resolve this? A1: High drift indicates continuous moisture ingress or an electrical detection issue. Since DPM does not undergo side reactions with methanol-based KF reagents[3], the issue is mechanical or hardware-related.

  • Causality 1 (Atmospheric Ingress): Septa degrade after 20-30 punctures, allowing ambient humidity to enter the hermetically sealed cell. Replace the septum and apply high-vacuum grease to all ground-glass joints.

  • Causality 2 (Electrode Contamination): Contamination on the double-platinum indicator electrode can cause erratic readings. Remove the electrode, clean it with concentrated nitric acid, rinse thoroughly with deionized water, then methanol, and dry completely before reinstallation[4].

DriftTroubleshooting Issue High/Erratic Drift (> 20 μg/min) Check1 Check Septum & Seals Issue->Check1 Fix1 Replace worn septum Grease joints Check1->Fix1 Leaking Check2 Check Reagent Capacity Check1->Check2 Sealed End Drift Stabilized (≤ 10 μg/min) Fix1->End Fix2 Replace Anolyte/Catholyte Check2->Fix2 Depleted Check3 Check Indicator Electrode Check2->Check3 Sufficient Fix2->End Fix3 Clean Pt pins with HNO3 Rinse & Dry Check3->Fix3 Dirty Fix3->End

Decision tree for troubleshooting high drift in KF titration.

Q2: The titration takes an unusually long time and results in "over-titration" errors. What is happening? A2: Over-titration occurs when the generated iodine is not efficiently mixed with the sample, or the electrode fails to detect the endpoint accurately.

  • Causality 1 (Inadequate Stirring): DPM has a higher viscosity than pure methanol. If the stirring speed is too low, localized iodine depletion occurs around the generator electrode. Increase the stirring speed until a slight vortex forms, ensuring efficient mixing without drawing air bubbles into the solution[2].

  • Causality 2 (Improper Needle Placement): If the sample is injected above the reagent level, DPM may cling to the cell walls, slowly releasing water into the reagent over time. Always use a needle long enough to submerge the tip directly into the anolyte[4].

Q3: My water content results for the same DPM batch are highly variable. How can I improve reproducibility? A3: Poor reproducibility is typically a sample handling error. DPM is highly hygroscopic; exposing the sample bottle to ambient air repeatedly will exponentially increase its water content.

  • Solution: Use a septum-sealed sample bottle. Draw the sample using a dry syringe purged with dry nitrogen. Additionally, ensure the exact sample mass is recorded by back-weighing the syringe immediately after injection. Volumetric addition (using a pipette) is strongly discouraged for hygroscopic solvents[1].

Part 4: Frequently Asked Questions (FAQs)

Q: Do I need to use special KF reagents for DPM? A: No. Unlike ketones and aldehydes, which require specific methanol-free reagents to prevent acetal/ketal formation, ethers and esters like DPM do not interfere with the standard Karl Fischer reaction. General-use methanol-based anolytes (e.g., Hydranal Coulomat AG) are perfectly suitable[3].

Q: Can I use Volumetric KF titration instead of Coulometric for DPM? A: Yes, volumetric titration can be used, particularly if the water content exceeds 1%[1]. However, industrial-grade DPM typically has a moisture specification of ≤ 0.05%[5]. At these trace levels, coulometric titration provides vastly superior accuracy and repeatability because it eliminates the volumetric dosing errors of the buret.

Q: How often should I replace the KF reagent when testing DPM? A: The reagent capacity depends on the total water titrated and the volume of solvent added. Generally, 100 mL of anolyte can absorb about 1000 mg of water. However, because DPM adds volume to the cell, you must replace the reagent when the total volume exceeds the cell's maximum fill line, or when the DPM concentration in the anolyte exceeds 30-40%, which can alter the conductivity and reaction kinetics.

References

  • Source: nih.
  • Source: youtube.
  • Source: sigmaaldrich.
  • Source: hiranuma.
  • Source: tandfonline.

Sources

Optimization

Technical Support Center: Navigating the Challenges of DPM Isomer Separation

Welcome to the technical support center for Diaminodiphenylmethane (DPM) isomer separation. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Diaminodiphenylmethane (DPM) isomer separation. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with separating structurally similar DPM isomers. As your virtual application scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the separation of DPM isomers.

Q1: Why are DPM isomers so difficult to separate?

DPM isomers, such as 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA, present a significant chromatographic challenge due to their high degree of structural similarity. They share the same molecular weight and elemental composition, and their polarity and pKa values are often very close. This results in nearly identical interactions with the stationary phase, making it difficult to achieve baseline resolution with standard chromatographic methods.

Q2: What are the primary analytical techniques for separating DPM isomers?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is often preferred due to its versatility in column chemistries and mobile phase compositions. GC can also be effective, particularly for volatile DPM derivatives, but may require derivatization to improve volatility and thermal stability. Supercritical Fluid Chromatography (SFC) is an emerging technique that can offer unique selectivity for these types of isomers.

Q3: What is the most critical factor in developing a successful DPM isomer separation method?

Column selection is paramount. Due to the subtle structural differences between the isomers, the choice of stationary phase chemistry is the most influential factor in achieving selectivity. A simple C18 column may not provide adequate resolution. Phenyl-based columns or those with shape-selective stationary phases are often more successful.

Troubleshooting Guide: Common Issues in DPM Isomer Separation

This guide provides a structured approach to troubleshooting common problems encountered during the separation of DPM isomers.

Problem 1: Poor or No Resolution Between Isomer Peaks

This is the most frequent challenge. The peaks are either completely co-eluting or show very little separation.

  • Insufficient Stationary Phase Selectivity: The primary reason for poor resolution is that the stationary phase is not discriminating enough between the subtle structural differences of the isomers.

    • Solution 1: Change Column Chemistry. If you are using a standard C18 column, consider switching to a stationary phase that offers different retention mechanisms. Phenyl-hexyl or biphenyl phases can provide π-π interactions, which are effective for aromatic compounds like DPM isomers.

    • Solution 2: Evaluate PFP Columns. Pentafluorophenyl (PFP) columns offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can significantly enhance selectivity for positional isomers.

  • Inadequate Mobile Phase Optimization: The mobile phase composition dictates the interaction strength between the analytes and the stationary phase.

    • Solution 1: Vary the Organic Modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.

    • Solution 2: Adjust Mobile Phase pH. The amine groups on DPM isomers have pKa values that can be exploited. A slight adjustment of the mobile phase pH can change the ionization state of the isomers, potentially leading to differential retention. Ensure the pH is kept at least 2 units away from the pKa for consistent results.

    • Solution 3: Reduce the Elution Strength. A weaker mobile phase (lower percentage of organic solvent) will lead to longer retention times and allow for more interaction with the stationary phase, which can improve resolution.

start Poor or No Resolution c18_check Using a standard C18 column? start->c18_check mp_check Mobile Phase Optimization Exhausted? c18_check->mp_check No switch_column Switch to Phenyl or PFP Column c18_check->switch_column Yes vary_organic Vary Organic Modifier (ACN vs. MeOH) mp_check->vary_organic No fail Still No Resolution (Consider SFC or different technique) mp_check->fail Yes success Resolution Achieved switch_column->success adjust_ph Adjust Mobile Phase pH vary_organic->adjust_ph reduce_strength Reduce Elution Strength adjust_ph->reduce_strength reduce_strength->success

Caption: Troubleshooting workflow for poor DPM isomer resolution.

Problem 2: Peak Tailing

The peaks are asymmetrical, with a "tail" extending from the back of the peak.

  • Secondary Interactions with Stationary Phase: The basic amine groups on DPM isomers can interact with acidic silanol groups on the silica support of the column, leading to peak tailing.

    • Solution 1: Use a Base-Deactivated Column. Modern columns are often end-capped to minimize silanol interactions. Ensure you are using a high-quality, base-deactivated column.

    • Solution 2: Add a Mobile Phase Modifier. Adding a small amount of a basic competitor, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%, can saturate the active sites on the stationary phase and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce Injection Volume or Sample Concentration. Perform a loading study by injecting decreasing amounts of your sample to see if peak shape improves.

Detailed Protocols

Protocol 1: HPLC Method Development for DPM Isomer Separation

This protocol provides a starting point for developing a robust HPLC method for separating 4,4'-MDA, 2,4'-MDA, and other related isomers.

1. Column Selection and Installation:

  • Select a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Install the column in the HPLC system and equilibrate with 50:50 Methanol:Water for at least 30 minutes at a flow rate of 1.0 mL/min.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Filter both mobile phases through a 0.45 µm filter.

3. Chromatographic Conditions (Starting Gradient):

ParameterValue
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume5 µL
Detection Wavelength240 nm
Gradient Program
Time (min)%B
0.020
15.050
15.195
17.095
17.120
20.020

4. System Suitability:

  • Prepare a standard containing all isomers of interest.
  • Inject the standard six times.
  • The resolution between the closest eluting pair of isomers should be > 1.5.
  • The relative standard deviation (RSD) of the peak areas should be < 2.0%.

5. Optimization:

  • If resolution is insufficient, decrease the gradient slope (e.g., extend the time to reach 50% B to 20 or 25 minutes).
  • If peak shape is poor, consider adding 0.05% Trifluoroacetic Acid (TFA) to both mobile phases as an ion-pairing agent.

References

  • Ismail, R., & Tye, C. T. (1994). Determination of 4,4'-diaminodiphenylmethane and its isomers by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 664(2), 203–209. [Link]

Troubleshooting

Effect of isomer ratio on reaction kinetics

Technical Support Center: Troubleshooting Isomer Ratio Effects on Reaction Kinetics Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpec...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Isomer Ratio Effects on Reaction Kinetics

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected kinetic profiles during scale-up, asymmetric synthesis, or drug development. Often, the root cause is not a faulty reagent, but the subtle, macroscopic kinetic effects dictated by isomer ratios (enantiomers, diastereomers, or cis/trans geometric isomers).

This guide bridges the gap between theoretical physical organic chemistry and benchtop troubleshooting, providing self-validating protocols to diagnose and resolve isomer-driven kinetic anomalies.

Diagnostic Logic Flow

Troubleshooting Start Reaction Kinetic Issue Detected Q1 Is conversion stalling around 50%? Start->Q1 KR Standard Kinetic Resolution (Enantiomers react at different rates) Q1->KR Yes Q2 Are there steric differences in the starting material? Q1->Q2 No DKR Implement Dynamic Kinetic Resolution (DKR) via racemization KR->DKR To achieve >50% yield CisTrans Cis/Trans Isomerization (Steric hindrance alters activation energy) Q2->CisTrans Yes (e.g., Alkenes/Amides) Monitor Monitor via UV-Vis or NMR Determine individual rate constants CisTrans->Monitor

Logical decision tree for diagnosing kinetic anomalies related to isomer ratios.

Frequently Asked Questions & Troubleshooting

Issue 1: "My asymmetric acylation reaction stalls exactly at 50% conversion, despite adding excess reagents. Why?"

  • Causality: You are observing a classic Standard Kinetic Resolution (KR) . In a racemic mixture, your chiral catalyst reacts preferentially with one enantiomer. As the faster-reacting enantiomer is depleted, the macroscopic reaction rate drops precipitously because the remaining enantiomer possesses a significantly higher activation energy barrier ( ΔΔG‡ ) for the transition state (1)[1]. The reaction hasn't truly "stalled"; rather, kslow​ is so small compared to kfast​ that the reaction appears to stop.

  • Self-Validating Solution: If your goal is a >50% yield of a single enantiomer, you must transition to a Dynamic Kinetic Resolution (DKR) . DKR relies on the Curtin-Hammett principle by introducing a racemization catalyst that rapidly interconverts the unreacted slow enantiomer into the fast-reacting one ( kracemization​>kfast​ ) (2)[2].

DKR_Pathway Racemate Racemic Substrate (50% R, 50% S) FastEnant Fast Enantiomer (R) Racemate->FastEnant SlowEnant Slow Enantiomer (S) Racemate->SlowEnant Product Enantiopure Product (100% Yield) FastEnant->Product k_fast (Chiral Catalyst) SlowEnant->Product k_slow (k_slow << k_fast) Racemization Racemization Catalyst (k_rac >> k_fast) SlowEnant->Racemization Equilibration Racemization->FastEnant

Kinetic pathways in a Dynamic Kinetic Resolution (DKR) system.

Issue 2: "I am observing severe batch-to-batch variability in the reaction rate of my secondary amide substrate. What is causing this?"

  • Causality: This is a hallmark of variable cis/trans geometric isomer ratios in your starting material. Cis and trans isomers possess different ground-state free energies due to steric hindrance. In secondary amides, bulky substitutions significantly destabilize the cis isomer and increase the cis/trans isomerization barrier (3)[3]. If your batches have varying cis/trans ratios (often dependent on storage temperature or solvent history), the overall rate constant will fluctuate because the cis isomer either reacts at a different rate or requires a slow, rate-limiting isomerization step before reacting.

  • Self-Validating Solution: Pre-equilibrate the starting material thermally, or monitor the cis/trans ratio via HPLC-UV before initiating the reaction. For example, molecules like trans-resveratrol undergo rapid photoisomerization to cis-resveratrol under UV light, which drastically alters both their kinetic reactivity and pharmacokinetic stability (4)[4].

Issue 3: "How do I calculate if my chiral catalyst is selective enough for a practical kinetic resolution?"

  • Causality: The efficiency of a kinetic resolution is quantified by the stereoselectivity factor ( s ), defined as the ratio of the rate constants of the fast and slow reacting enantiomers ( s=kfast​/kslow​ ) (1)[1]. For a practical separation, an s -factor greater than 20 is typically required, though s>200 is ideal for perfect separation (2)[2].

  • Self-Validating Solution: Do not attempt to measure kfast​ and kslow​ independently. Instead, measure the enantiomeric excess of the recovered starting material ( eesm​ ) and the product ( eeprod​ ) at a known conversion ( c ), and calculate s using the Kagan equations (5)[5]. See Protocol 1 below.

Quantitative Data Summaries

Table 1: Impact of Isomer Ratios on Kinetic Parameters

System / CompoundIsomer TypeKinetic / Thermodynamic EffectPractical Implication
Racemic Alcohols Enantiomers kfast​/kslow​ dictates s -factorDetermines max yield in standard KR (capped at 50%)[1].
Secondary Amides Cis/TransBulky groups increase isomerization barrierCauses variable reaction rates if batches are not equilibrated[3].
Azobenzene Derivatives Cis/TransSteric hindrance favors rotation vs. inversionSolvent polarity heavily influences specific rate constants[6].
Resveratrol Geometric (E/Z)UV exposure drives trans cis conversionAlters pharmacokinetic stability and assay accuracy[4].

Standard Operating Procedures (Experimental Protocols)

Protocol 1: Determination of the Stereoselectivity Factor ( s ) in Kinetic Resolution Purpose: To empirically determine the s -factor of a chiral catalyst without isolating individual kinetic rate constants.

  • Reaction Setup: Set up the catalytic reaction using a strictly racemic mixture of the starting material (1.0 eq) and the chiral catalyst (0.05 eq) in a temperature-controlled vessel.

  • Sampling: Withdraw 50 μ L aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot into a vial containing an inhibitor or a cold solvent (e.g., -78°C hexane) to halt the reaction.

  • Chiral HPLC Analysis: Analyze the quenched samples via chiral HPLC to determine three values:

    • c : Conversion percentage.

    • eesm​ : Enantiomeric excess of the unreacted starting material.

    • eeprod​ : Enantiomeric excess of the formed product.

  • Calculation: Apply the Kagan equation[5]:

    s=ln[1−c(1−eeprod​)]ln[1−c(1+eeprod​)]​

    Validation Check: The s -factor should remain relatively constant across different conversion points. If s drifts significantly, suspect product inhibition or catalyst degradation.

Protocol 2: Real-time Monitoring of Cis-Trans Isomerization Kinetics via HPLC-UV Purpose: To quantify the baseline cis/trans ratio of a substrate (e.g., secondary amides, resveratrol) prior to a main synthetic step.

  • Mobile Phase Preparation: Prepare a highly resolving mobile phase (e.g., 0.05% formic acid in water/acetonitrile at a 40:60 v/v ratio) to ensure baseline separation ( Rs​>1.5 ) of the geometric isomers[4].

  • Sample Preparation: Dissolve the substrate in the reaction solvent. Crucial: Perform this step in amber vials to prevent ambient UV-induced photoisomerization[4].

  • Isothermal Incubation: Place the sample in the HPLC autosampler set to the exact planned reaction temperature (e.g., 25°C).

  • Kinetic Runs: Inject the sample every 15 minutes over a 4-hour period.

  • Data Integration: Integrate the area under the curve (AUC) for both the cis and trans peaks. Plot ln([trans]t​/[trans]0​) versus time to extract the first-order isomerization rate constant ( kiso​ ).

References

  • [2] Title: Supplemental Topics - MSU chemistry. Source: msu.edu. URL:

  • [6] Title: Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. Source: mdpi.com. URL:

  • [3] Title: Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. Source: nih.gov. URL:

  • [1] Title: Practical Considerations in Kinetic Resolution Reactions. Source: unipd.it. URL:

  • [5] Title: Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Source: acs.org. URL:

  • [4] Title: Validated RP-HPLC-UV Method for the Quantification of Trans-Resveratrol in Plasma: Application to Comprehensive Stability and Comparative Pharmacokinetic Studies. Source: acs.org. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of 1-(2-Methoxyethoxy)propan-2-ol by NMR and Gas Chromatography

For researchers, scientists, and professionals in drug development, the precise determination of purity for solvents and chemical intermediates like 1-(2-Methoxyethoxy)propan-2-ol is a critical prerequisite for reproduci...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for solvents and chemical intermediates like 1-(2-Methoxyethoxy)propan-2-ol is a critical prerequisite for reproducible and reliable outcomes. As a key component in many formulations, its purity can directly impact reaction kinetics, product yield, and the final product's safety profile. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC).

This document moves beyond a simple listing of procedures to offer a comprehensive analysis grounded in scientific principles. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide a comparative analysis to empower you to select the most fitting method for your specific analytical requirements.

The Analytical Challenge: Purity of 1-(2-Methoxyethoxy)propan-2-ol

1-(2-Methoxyethoxy)propan-2-ol, also known as dipropylene glycol methyl ether (DPGME), is synthesized from propylene oxide and methanol. This process can lead to the formation of various isomers and related impurities. Therefore, a robust analytical method must not only quantify the main component but also be capable of identifying and quantifying these potential impurities.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR stands as a powerful tool for gauging pharmaceutical purity. A key distinction from other methods is the direct proportionality between the integral of an NMR peak and the number of nuclei it represents. This unique feature makes qNMR a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.

The Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on a series of carefully considered choices. The selection of a suitable internal standard is paramount. An ideal internal standard should be highly pure, stable, soluble in the chosen deuterated solvent, and possess signals that do not overlap with those of the analyte. For 1-(2-Methoxyethoxy)propan-2-ol, compounds like maleic acid or dimethyl sulfone are often suitable choices.

The choice of deuterated solvent is another critical factor. It must completely dissolve both the analyte and the internal standard. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this polarity.

Finally, the selection of specific proton signals for integration is crucial. For 1-(2-Methoxyethoxy)propan-2-ol, the methoxy protons or the well-resolved methyl protons are often ideal candidates for quantification due to their distinct chemical shifts and clear multiplicities, minimizing the risk of overlap with impurity signals.

Gas Chromatography (GC): The Industry Standard for Volatile Compounds

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-(2-Methoxyethoxy)propan-2-ol. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and resolution for impurity profiling.

The Rationale for GC Method Parameters

The choice of a GC column is a critical first step. For glycol ethers, a mid-polarity column, such as one with a cyanopropylphenyl or a 5% phenyl-methylpolysiloxane stationary phase, provides excellent separation of isomers. The temperature program of the GC oven is optimized to ensure a good separation of all components within a reasonable timeframe. A slower temperature ramp can improve the resolution of closely eluting impurities. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation.

Comparative Analysis: qNMR vs. GC

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection.
Quantitation Absolute quantification using an internal standard without the need for a 1-(2-Methoxyethoxy)propan-2-ol reference standard.Relative quantification based on area percent, or absolute quantification with a certified reference standard of 1-(2-Methoxyethoxy)propan-2-ol.
Strengths - Primary analytical method with direct traceability to SI units.- Non-destructive.- Provides structural information for impurity identification.- High sensitivity for volatile compounds.- Excellent separation of closely related impurities and isomers.- Widely available and cost-effective.
Limitations - Lower sensitivity compared to GC-FID/MS.- Potential for signal overlap in complex mixtures.- Does not provide structural information for the identification of unknown impurities (with FID).- Requires a reference standard of the analyte for accurate quantification.
Typical Precision (%RSD) < 1%< 2%
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the 1-(2-Methoxyethoxy)propan-2-ol sample into a clean, dry vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) into the same vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is ideal.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the internal standard.

    • Vortex the vial to ensure a homogenous solution and transfer it to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full magnetization recovery.

    • Use a 90° pulse angle for maximum signal intensity.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = 1-(2-Methoxyethoxy)propan-2-ol

      • IS = Internal Standard

Gas Chromatography (GC-FID/MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of the 1-(2-Methoxyethoxy)propan-2-ol sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

    • If using an internal standard for quantification (e.g., 3-octanol), add a known amount to the sample solution.

    • Prepare a series of calibration standards of 1-(2-Methoxyethoxy)propan-2-ol at different concentrations.

  • GC Instrument Conditions:

    • GC Column: Restek Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector (FID): 280 °C.

    • Detector (MS): Transfer line at 280 °C, ion source at 230 °C.

  • Data Analysis:

    • For purity by area percent, integrate all peaks in the chromatogram and calculate the percentage of the main peak relative to the total area.

    • For quantitative analysis, generate a calibration curve from the analysis of the standard solutions and use it to determine the concentration of 1-(2-Methoxyethoxy)propan-2-ol in the sample.

Visualization of Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Accurately weigh 1-(2-Methoxyethoxy)propan-2-ol dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr_acq Acquire Quantitative ¹H NMR Spectrum dissolve->nmr_acq Transfer to NMR tube process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity analysis by qNMR.

GC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare Stock Solution of Sample gc_analysis Inject into GC and Acquire Data prep_stock->gc_analysis Transfer to GC vial prep_standards Prepare Calibration Standards prep_standards->gc_analysis integrate Integrate Peaks gc_analysis->integrate quantify Quantify using Calibration Curve or Area % integrate->quantify

Caption: Workflow for purity analysis by GC.

Conclusion

Both qNMR and GC are highly effective for the purity assessment of 1-(2-Methoxyethoxy)propan-2-ol. Gas Chromatography is a sensitive and high-resolution technique ideally suited for routine quality control and the detection of trace-level volatile impurities. Its widespread availability and lower operational cost make it a practical choice for many laboratories.

Quantitative NMR, on the other hand, stands out as a primary ratio method that provides a direct measure of purity without the need for a specific reference standard of the analyte. This, coupled with its ability to provide structural information about unknown impurities, makes it an invaluable tool for method validation, certification of reference materials, and in-depth analysis during process development.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the need for structural elucidation of impurities, and the availability of instrumentation and reference standards. For routine quality control where impurities are known, GC is often sufficient. For applications requiring the highest accuracy and for the characterization of new batches or synthesis routes, qNMR

Comparative

A Comparative Analysis of 1-(2-Methoxyethoxy)propan-2-ol and Its Isomers: A Guide for Researchers

In the realm of chemical research and product development, a nuanced understanding of isomeric differences is paramount. Glycol ethers, a versatile class of solvents, are often produced as mixtures of isomers, each posse...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical research and product development, a nuanced understanding of isomeric differences is paramount. Glycol ethers, a versatile class of solvents, are often produced as mixtures of isomers, each possessing unique physicochemical and toxicological profiles.[1][2] This guide provides an in-depth comparative analysis of 1-(2-Methoxyethoxy)propan-2-ol and its key structural isomers. By elucidating their distinct properties and providing robust analytical methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage these compounds with precision and safety.

Introduction to 1-(2-Methoxyethoxy)propan-2-ol and Its Isomerism

1-(2-Methoxyethoxy)propan-2-ol is a member of the P-series glycol ethers, characterized by repeating propylene glycol units.[1][2] These compounds are valued for their amphiphilic nature, which imparts low volatility, strong solvent strength, and high water solubility, making them effective coupling agents between aqueous and organic phases.[1][2] They are commonly found in paints, coatings, cleaning products, and personal care items.[1][2]

However, the synthesis of these molecules, often through the reaction of propylene oxide with methanol, can lead to a mixture of structural isomers.[3] This variability can introduce inconsistencies in experimental results, making the ability to differentiate and quantify these isomers essential.[3] This guide will focus on the primary isomer, 1-(2-Methoxyethoxy)propan-2-ol, and its closely related structural isomers:

  • 1-(2-Methoxy-1-methylethoxy)propan-2-ol

  • 2-(2-Methoxypropoxy)propan-1-ol

  • 1-(2-Methoxypropoxy)propan-2-ol

The subtle shifts in the placement of the ether and hydroxyl functional groups across the carbon backbone significantly influence their physical properties, reactivity, and biological interactions.

Structural and Physicochemical Comparison

The location of the hydroxyl group is a key determinant of a glycol ether's properties. A primary alcohol (on a terminal carbon) versus a secondary alcohol (on an internal carbon) will exhibit different hydrogen bonding capabilities, affecting properties like boiling point and viscosity.

Below is a comparative table of the known physicochemical properties of 1-(2-Methoxyethoxy)propan-2-ol and one of its common isomers. Data for all isomers is not consistently available in public literature, highlighting the importance of in-house analytical characterization.

Property1-(2-Methoxyethoxy)propan-2-ol1-(2-Methoxypropoxy)propan-2-ol
CAS Number 103447-97-8[4]13429-07-7[5]
Molecular Formula C7H16O3C7H16O3[6]
Molecular Weight 148.20 g/mol 148.20 g/mol [6]
Boiling Point 76-78 °C @ 10 Torr203.3 °C @ 760 mmHg[7]
Flash Point 76.7 °C76.7 °C[7]
Density 0.9596 g/cm³0.955 g/cm³[7]
Water Solubility MiscibleSoluble
Refractive Index Not available1.422[7]

Note: The commercial product often sold as Dipropylene Glycol Methyl Ether (DPM) is a mixture of isomers, with 1-(2-methoxy-1-methylethoxy)-2-propanol often being a major component.

Analytical Differentiation of Isomers

Precise identification and quantification of isomers are critical for quality control and for understanding structure-activity relationships. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for this purpose.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

The separation of glycol ether isomers can be effectively achieved using specialized GC columns. Cyano-based thin film columns, for instance, offer enhanced resolution and faster analysis times compared to traditional thick film columns.[1][2] The subtle differences in polarity and volatility among the isomers allow for their chromatographic separation. Following separation, mass spectrometry provides fragmentation patterns that serve as molecular fingerprints for definitive identification.

Experimental Protocol: GC-MS Analysis of Glycol Ether Isomers

This protocol outlines a general methodology for the separation and identification of 1-(2-Methoxyethoxy)propan-2-ol and its isomers.

Objective: To separate and identify isomeric impurities in a sample of P-series glycol ether.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Rxi®-1301Sil MS column (or equivalent cyano-based column)[1]

  • Sample of 1-(2-Methoxyethoxy)propan-2-ol (and/or its isomer mixture)

  • High-purity solvent for dilution (e.g., methanol or isopropanol)

  • Internal standard (e.g., dodecane)[10]

  • Autosampler vials with caps

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of an internal standard (e.g., 1000 µg/mL dodecane in methanol).

    • Prepare calibration standards by diluting the glycol ether isomer mixture in methanol to a series of known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Spike each calibration standard and sample with the internal standard to a fixed final concentration. This is crucial for accurate quantification, as it corrects for variations in injection volume.[10]

  • Sample Preparation:

    • Accurately weigh a portion of the sample to be tested into a volumetric flask.

    • Dilute with methanol to a concentration within the calibration range.

    • Add the internal standard.

    • Transfer the final solution to an autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

      • (Rationale: A slow initial temperature allows for trapping of volatile components on the column, while the ramp effectively separates compounds based on their boiling points.)

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times and comparison to known standards (if available).

    • Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST).

    • Quantify the concentration of each isomer by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Calibration Standards (with Internal Standard) prep2 Prepare Sample (Dilute & Add Internal Standard) inj Inject Sample into GC prep2->inj sep Chromatographic Separation (Rxi®-1301Sil MS Column) inj->sep det Mass Spectrometry Detection (Scan 35-350 amu) sep->det ident Peak Identification (Retention Time & Mass Spectra) det->ident quant Quantification (Internal Standard Method) ident->quant report Generate Report quant->report

GC-MS workflow for isomer analysis.

Comparative Toxicological Insights

The toxicology of glycol ethers is a significant concern, particularly in drug development and consumer products.[2] Toxicological studies have indicated that lower molecular weight E-series glycol ethers may pose more serious health hazards.[1][2] For the isomers of interest, hazard classifications suggest potential for skin and eye irritation, as well as specific target organ toxicity from single exposure, which may cause drowsiness or dizziness.[4][11]

A crucial point is that different isomers can have different toxicological profiles. For instance, commercial propylene glycol monomethyl ether (PGME) is a mixture of alpha and beta isomers.[12] The beta-isomer is a known animal teratogen, and its concentration in commercial products is therefore strictly limited.[12] This underscores the necessity of isomer-specific analysis when evaluating the safety of any glycol ether-containing formulation.

The Japanese Ministry of Health, Labour and Welfare notes that an isomer mixture of dipropylene glycol methyl ether (DPGME) caused mild anesthesia in rats and mild liver injury in other animal models upon inhalation exposure.[13] Prolonged or excessive inhalation may lead to central nervous system effects like dizziness.[3]

Applications and Industrial Relevance

The unique solvent properties of 1-(2-Methoxyethoxy)propan-2-ol and its related isomers make them suitable for a wide range of applications. They are used as solvents for resins, dyes, and inks, and as components in cleaners, cosmetics, and agricultural formulations.

The specific isomer ratio can be critical. Different isomers may possess slightly different polarities and boiling points, which can affect reaction rates, equilibrium positions, and the solubility of active pharmaceutical ingredients (APIs).[3] In the electronics industry, for example, the removal of even trace amounts of a minor isomer from PGME is essential for producing the electronic-grade solvent required in semiconductor manufacturing.[14] Therefore, a "one-size-fits-all" approach is not viable; the choice of solvent, and the acceptable level of isomeric impurity, must be tailored to the specific application.

Conclusion

The differentiation of 1-(2-Methoxyethoxy)propan-2-ol from its structural isomers is not merely an academic exercise but a practical necessity for ensuring experimental reproducibility, product quality, and safety. As demonstrated, subtle changes in molecular structure lead to distinct physicochemical properties and potentially different toxicological profiles. The use of robust analytical techniques, particularly high-resolution GC-MS, is indispensable for the accurate characterization of these materials. Researchers and developers must remain vigilant about the isomeric purity of their reagents, as this can have a profound impact on the outcome of their work, from the kinetics of a chemical reaction to the safety and efficacy of a final pharmaceutical product.

References

  • Gcms.cz. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.
  • Restek Resource Hub. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- (CAS 20324-33-8).
  • Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL.
  • PMC. (n.d.). A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography.
  • NextSDS. (n.d.). 1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information.
  • ChemicalBook. (n.d.). 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum.
  • PubChem. (n.d.). 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). 職場のあんぜんサイト:1-(2-メトキシ-2-メチルエトキシ)-2-プロパノール.
  • NextSDS. (n.d.). 2-(2-methoxypropoxy)propan-1-ol — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). Glycol Analysis using a GC Capillary Column.
  • NIST. (n.d.). 2-Propanol, 1-(2-methoxypropoxy)-.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Methoxypropoxy)-2-propanol | CAS 13429-07-7.
  • Ministry of Health, Labour and Welfare, Japan. (2023, March 31). 職場のあんぜんサイト:1-(2-メトキシ-1-メチルエトキシ)-2-プロパノール.
  • NIOSH. (n.d.). Glycol Ethers - Analytical Method.
  • Stenutz. (n.d.). 2-(2-methoxypropoxy)propan-1-ol.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting 1-(2-Methoxypropoxy)-2-propanol as a Solvent.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol.
  • ACS Publications. (2023, November 20). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol, Butan-2-ol, and Propan-1-ol. Journal of Chemical & Engineering Data.
  • ACS Publications. (2025, July 7). Temperature-Dependent Thermophysical Properties of 2-Propanol and Alkoxyethanol Mixtures: Insights from Experimental, Correlation, and Modeling Approaches. Journal of Chemical & Engineering Data.
  • European Union. (n.d.). 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7).
  • Guidechem. (n.d.). 1-(2-methoxypropoxy)propan-2-ol 13429-07-7.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). 1-(2-Methoxypropoxy)-2-propanol.
  • ACGIH. (n.d.). 1-METHOXY-2-PROPANOL.
  • ACS Publications. (2024, October 24). Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation. Industrial & Engineering Chemistry Research.
  • Agilent Technologies, Inc. (2024, February 15). Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC.
  • NextSDS. (n.d.). 1-[2-(2-methoxyethoxy)ethoxy]propan-2-ol — Chemical Substance Information.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • Google Patents. (n.d.). CN114384163A - Method for separating and detecting dipropylene glycol isomer.
  • ChemicalBook. (2025, December 17). 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7.
  • ATB. (n.d.). (2R)-1-Methoxy-2-propanol | C4H10O2 | MD Topology | NMR.
  • ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol....

Sources

Validation

A Comparative Guide to 1-(2-Methoxyethoxy)propan-2-ol and 2-(2-methoxypropoxy)propan-1-ol: Isomeric Nuances in Solvent Performance

In the realm of solvent selection for pharmaceutical and specialty chemical applications, seemingly subtle differences in molecular structure can lead to significant variations in physical properties and performance. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of solvent selection for pharmaceutical and specialty chemical applications, seemingly subtle differences in molecular structure can lead to significant variations in physical properties and performance. This guide provides an in-depth comparison of two structural isomers: 1-(2-Methoxyethoxy)propan-2-ol and 2-(2-methoxypropoxy)propan-1-ol. While often found as components of commercial Dipropylene Glycol Methyl Ether (DPGME), understanding their individual characteristics is paramount for researchers, scientists, and drug development professionals aiming to optimize their formulations and processes.

This analysis will delve into the distinct physicochemical properties of these isomers, rooted in their structural differences. We will explore how the placement of the hydroxyl group—on a secondary versus a primary carbon—influences key parameters such as boiling point, viscosity, and solvency. Furthermore, this guide will present standardized experimental protocols for their characterization and direct comparison, empowering researchers to validate these properties in their own laboratories.

Unveiling the Structural Isomers

The fundamental difference between 1-(2-Methoxyethoxy)propan-2-ol and 2-(2-methoxypropoxy)propan-1-ol lies in the position of the hydroxyl (-OH) group, as illustrated below. In 1-(2-Methoxyethoxy)propan-2-ol, the hydroxyl group is attached to a secondary carbon, whereas in 2-(2-methoxypropoxy)propan-1-ol, it is located on a primary carbon. This seemingly minor distinction has a profound impact on their chemical and physical behavior.

G cluster_0 1-(2-Methoxyethoxy)propan-2-ol (Secondary Alcohol) cluster_1 2-(2-methoxypropoxy)propan-1-ol (Primary Alcohol) a CH3-O-CH2-CH2-O-CH(CH3)-OH b CH3-O-CH(CH3)-CH2-O-CH2-CH2-OH G A Sample Injection B Separation in GC Column A->B C Detection (FID) B->C D Data Acquisition & Analysis C->D

Comparative

A Comparative Guide to 2-Amino-4-(trifluoromethyl)pyridine and Its Alternatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of a Key Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug ca...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Among the array of fluorinated building blocks, 2-Amino-4-(trifluoromethyl)pyridine (CAS 103447-97-8) has emerged as a pivotal intermediate.[1][2] Its utility stems from the introduction of a trifluoromethyl (-CF3) group, which can significantly improve metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive, data-driven comparison of 2-Amino-4-(trifluoromethyl)pyridine with its viable alternatives, offering insights into their respective performance and applications to empower researchers in making informed decisions for their drug discovery programs.

Physicochemical and Reactivity Profiles: A Data-Centric Comparison

The selection of a 4-substituted-2-aminopyridine scaffold profoundly influences a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The following table provides a comparative analysis of key parameters for 2-Amino-4-(trifluoromethyl)pyridine and its common alternatives.

CompoundpKa (Conjugate Acid)logPMetabolic Stability (HLM, t½ min)Suzuki Coupling Yield (%)
2-Amino-4-(trifluoromethyl)pyridine2.981.594585
2-Amino-4-(difluoromethyl)pyridine3.500.953088
2-Amino-4-(pentafluoroethyl)pyridine2.802.20> 6075
2-Amino-4-cyanopyridine1.900.452592
2-Amino-4-chloropyridine3.851.101595
Data sourced from a comparative guide by BenchChem.[1]
Key Scientific Insights from the Comparative Data:
  • Basicity (pKa): The potent electron-withdrawing nature of the trifluoromethyl group in 2-Amino-4-(trifluoromethyl)pyridine markedly reduces the basicity of the pyridine nitrogen.[1] This characteristic can be highly advantageous in drug design to mitigate off-target effects, particularly interactions with aminergic G-protein coupled receptors (GPCRs).

  • Lipophilicity (logP): The -CF3 group contributes significantly to the lipophilicity of the molecule. For programs where lower lipophilicity is desired to optimize solubility or other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, alternatives such as the difluoromethyl or cyano-substituted pyridines present viable options.[1]

  • Metabolic Stability: The inherent strength of the carbon-fluorine bond renders the trifluoromethyl group resistant to metabolic degradation. This shielding effect can protect adjacent positions from metabolism by cytochrome P450 enzymes, leading to increased metabolic stability, as observed with the trifluoromethyl and pentafluoroethyl analogs.[1][3]

  • Synthetic Tractability: The Suzuki coupling yields demonstrate that these building blocks are generally amenable to common cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. While yields vary, they are all within a synthetically useful range, allowing for the construction of diverse compound libraries.[1]

Applications in Targeted Therapies: Case Studies

The true value of a building block is realized in its application. 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of numerous biologically active molecules.[2][3][4]

Case Study 1: PI3K/mTOR Inhibition with Bimiralisib

2-Amino-4-(trifluoromethyl)pyridine is a crucial precursor in the synthesis of Bimiralisib (PQR309), a potent inhibitor of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][5]

CompoundTarget(s)Key Biological ActivityIC₅₀ Values
Bimiralisib (PQR309)PI3K/mTORInhibition of cancer cell proliferationPI3Kα: 33 nM, mTORC1: 17 nM, mTORC2: 29 nM
Data sourced from an application note by BenchChem.[3]

The synthesis of Bimiralisib highlights the utility of the amino group on the pyridine ring as a handle for further chemical elaboration, ultimately leading to a highly potent dual inhibitor.

Case Study 2: Development of Werner Syndrome Helicase (WRN) Inhibitors

More recently, the 2-amino-4-(trifluoromethyl)pyrimidine scaffold, a close analog of our topic compound, has been employed in the design of novel inhibitors of Werner syndrome helicase (WRN), a promising target in cancers with microsatellite instability.[6][7]

CompoundCell Line (MSI-H)IC₅₀ (µM)
Compound 11gHCT1161.52
LNCaP1.72
Compound 11hHCT1162.22
LNCaP1.6
Data from a study on 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential WRN-dependent antiproliferative agents.[6]

These findings underscore the potential of the 2-amino-4-(trifluoromethyl)pyridine and related scaffolds in developing targeted cancer therapies. The trifluoromethyl group is often critical for achieving the desired potency and selectivity.

Experimental Protocols: A Practical Guide

To facilitate the practical application of this knowledge, detailed, step-by-step methodologies for key synthetic transformations are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 4-substituted-2-aminopyridine with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 2-Amino-4-(substituted)pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.[1]

Visualizing the Logic: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical synthetic workflow.

G cluster_0 Kinase Signaling Cascade Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Proliferation, Survival Pyridine-based Kinase Inhibitor Pyridine-based Kinase Inhibitor Pyridine-based Kinase Inhibitor->RAF Inhibition

Inhibition of the RAF-MEK-ERK signaling pathway by a pyridine-based inhibitor.

G start Starting Materials 2-Amino-4-(substituted)pyridine Arylboronic Acid Pd Catalyst & Base reaction Suzuki Coupling Reaction Inert Atmosphere Heat (90-100 °C) Monitor (TLC/LC-MS) start->reaction workup Aqueous Work-up Dilute with EtOAc Wash with H₂O & Brine Dry over Na₂SO₄ reaction->workup purification Purification Concentrate Column Chromatography workup->purification product Final Product purification->product

General workflow for the synthesis of 2-anilino-4-aminopyridine derivatives.

Conclusion: A Data-Driven Approach to Building Block Selection

While 2-Amino-4-(trifluoromethyl)pyridine remains a highly valuable and frequently utilized building block in drug discovery, a careful evaluation of its alternatives is crucial for the modern medicinal chemist.[1] Analogs bearing difluoromethyl, pentafluoroethyl, cyano, or chloro substituents provide a diverse toolkit for the fine-tuning of a lead compound's properties. The ultimate choice should be guided by a data-driven strategy, meticulously weighing the impact on basicity, lipophilicity, metabolic stability, and synthetic accessibility to achieve the optimal balance for the desired therapeutic profile.

References

  • 2-Amino-4-(trifluoromethyl)pyridine. Pipzine Chemicals. Available online: [Link]

  • Understanding 2-Amino-4-(trifluoromethyl)pyridine: A Key Pharma Intermediate. Available online: [Link]

  • 2-Amino-4-(trifluoromethyl)pyridine. Immunomart. Available online: [Link]

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. PubMed. Available online: [Link]

  • Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. Available online: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available online: [Link]

  • Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available online: [Link]

  • Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. PMC. Available online: [Link]

Sources

Validation

A Comparative Guide to Propylene Glycol Ether Isomers: Toxicological Profiles and Experimental Evaluation

As pharmaceutical formulations and chemical syntheses evolve, the selection of solvent systems demands rigorous scrutiny. Historically, ethylene glycol ethers (EGEs) were ubiquitous due to their exceptional amphiphilic p...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical formulations and chemical syntheses evolve, the selection of solvent systems demands rigorous scrutiny. Historically, ethylene glycol ethers (EGEs) were ubiquitous due to their exceptional amphiphilic properties. However, their propensity to cause severe reproductive toxicity and bone marrow depression led to a widespread industry shift toward propylene glycol ethers (PGEs) .

While PGEs boast a significantly improved safety profile, a critical misconception persists in drug development: treating all PGE isomers as toxicologically equivalent. As an application scientist, I frequently observe formulation failures and regulatory hurdles stemming from the oversight of isomeric impurities. This guide objectively compares the performance and toxicological divergence of PGE isomers, providing the mechanistic causality and self-validating experimental protocols required for rigorous solvent evaluation.

Mechanistic Toxicology: The Causality of Isomeric Divergence

The toxicological difference between PGE isomers is not dictated by their physical solvent properties, but entirely by their metabolic fate. Propylene glycol ethers are synthesized as a mixture of two isomers: the α-isomer (a secondary alcohol, e.g., 1-methoxy-2-propanol or PGME) and the β-isomer (a primary alcohol, e.g., 2-methoxy-1-propanol).

The position of the hydroxyl group acts as a biological switch:

  • The α-Isomer (Safe Pathway): Because it is a secondary alcohol, it cannot be readily oxidized to an aldehyde or carboxylic acid. Instead, it undergoes O-dealkylation via hepatic Cytochrome P450 enzymes. This yields propylene glycol and methanol, which enter the tricarboxylic acid (TCA) cycle and are safely excreted as carbon dioxide .

  • The β-Isomer (Toxic Pathway): As a primary alcohol, the β-isomer is a prime substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). It is rapidly oxidized into alkoxypropionic acids (e.g., 2-methoxypropionic acid). These acidic metabolites are potent teratogens and developmental toxicants, mimicking the toxic mechanism of legacy EGEs .

Due to this divergence, commercial PGME is strictly regulated to contain < 0.5% of the β-isomer.

G cluster_alpha α-Isomer Pathway (Commercial PGME) cluster_beta β-Isomer Pathway (Impurity) A1 1-Methoxy-2-propanol (Secondary Alcohol) A2 Cytochrome P450 (O-dealkylation) A1->A2 A3 Propylene Glycol + Methanol A2->A3 A4 TCA Cycle -> CO2 (Non-toxic) A3->A4 B1 2-Methoxy-1-propanol (Primary Alcohol) B2 Alcohol Dehydrogenase (ADH) B1->B2 B3 Aldehyde Intermediate B2->B3 B4 Aldehyde Dehydrogenase (ALDH) B3->B4 B5 2-Methoxypropionic Acid (Teratogenic) B4->B5

Metabolic divergence of propylene glycol ether isomers dictating toxicity.

Quantitative Toxicological Comparison

To contextualize the performance and safety of these solvents, the following table summarizes the physicochemical and toxicological data comparing the dominant α-isomer, the β-isomer impurity, and a legacy EGE reference (2-Methoxyethanol).

Property / Endpoint1-Methoxy-2-propanol (α-Isomer)2-Methoxy-1-propanol (β-Isomer)2-Methoxyethanol (Legacy EGE)
Alcohol Type SecondaryPrimaryPrimary
Primary Metabolite Propylene Glycol2-Methoxypropionic AcidMethoxyacetic Acid
Acute Oral LD50 (Rat) ~5,660 mg/kg~5,710 mg/kg~2,370 mg/kg
Developmental Toxicity Negative (NOAEL > 1500 ppm)Positive (Teratogenic)Positive (Teratogenic)
Regulatory Status Safe for general formulationRestricted Impurity (<0.5%)Phased out / SVHC
Evaporation Rate (BuAc=1) 0.70~0.680.53
Experimental Protocol 1: Self-Validating GC-FID Quantification of the β-Isomer

Because the β-isomer is highly toxic, quantifying its presence in commercial α-isomer batches is a mandatory quality control step. The structural similarity of these isomers makes separation challenging. We utilize a Gas Chromatography-Flame Ionization Detection (GC-FID) method with a high-polarity Polyethylene Glycol (PEG) column. The PEG stationary phase exploits the slight difference in hydrogen-bonding capacity between the primary (β) and secondary (α) alcohols to achieve baseline resolution.

Step-by-Step Methodology:

  • System Setup: Equip a GC-FID with a PEG capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Set the injector to 220°C (Split ratio 50:1) and the detector to 250°C.

  • Temperature Program: Initial hold at 60°C for 5 mins, ramp at 5°C/min to 120°C, then 20°C/min to 200°C.

  • Internal Standard (IS) Preparation: Prepare a 1.0 mg/mL solution of 2-Butoxyethanol in high-purity acetone. Causality: 2-Butoxyethanol is chosen as the IS because it elutes closely to the analytes but does not co-elute, compensating for injection volume variances.

  • System Suitability Test (SST - Self-Validation): Inject a resolution standard containing 0.5% β-isomer and 99.5% α-isomer. The system is only validated for use if the resolution factor ( Rs​ ) between the α and β peaks is strictly >1.5 .

  • Sample Analysis: Dilute the commercial PGME sample 1:10 in the IS solution. Inject 1 µL. Quantify the β-isomer using the internal standard calibration curve.

Experimental Protocol 2: In Vitro Assessment of Metabolite-Driven Toxicity

A common pitfall in drug development is testing parent glycol ethers in standard in vitro cell assays and falsely concluding they are safe. Because the β-isomer requires enzymatic conversion to become toxic, a standalone cell culture will yield false negatives. To build a self-validating system, we must couple a Murine Embryonic Stem Cell Test (EST) with an exogenous metabolic activation system (S9 fraction).

Step-by-Step Methodology:

  • Metabolic Activation Setup: Prepare a reaction mixture containing 10% rat liver S9 fraction (induced with Aroclor 1254 to ensure high ADH/ALDH and CYP450 activity) and an NADPH-regenerating system.

  • Solvent Incubation: Incubate the test solvent (e.g., isolated β-isomer) with the S9 mixture at 37°C for 2 hours to generate the alkoxypropionic acid metabolites.

  • Control Validation (Self-Validation): Run a parallel negative control (solvent + heat-inactivated S9) and a positive control (direct application of synthetic 2-methoxypropionic acid). This ensures that any observed toxicity is strictly metabolism-dependent.

  • Stem Cell Exposure: Transfer the metabolized supernatant to cultured murine embryonic stem cells (D3 strain) undergoing differentiation into cardiomyocytes.

  • Endpoint Analysis: After 10 days, assess the inhibition of cardiomyocyte differentiation (via microscopic observation of beating muscle foci) and general cytotoxicity (MTT assay).

Workflow S1 Sample Prep: Isomer Isolation S2 Metabolic Activation (Hepatic S9 Fraction) S1->S2 S3 In Vitro Exposure (Embryonic Stem Cells) S2->S3 S4 Differentiation Inhibition Assay S3->S4 S5 Metabolite Validation (GC-MS) S3->S5

Workflow for metabolism-dependent in vitro developmental toxicity assay.

Conclusion

The transition from ethylene to propylene glycol ethers represents a triumph in chemical safety, but it requires nuanced application. The α-isomer provides excellent solvency with minimal toxicological liability due to its safe metabolic routing through the TCA cycle. However, the β-isomer impurity remains a potent hazard. By understanding the enzymatic causality behind this toxicity and implementing metabolically competent in vitro assays alongside rigorous GC-FID quality control, researchers can confidently utilize PGEs without compromising the safety profiles of their final formulations.

References
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). "The Toxicology of Glycol Ethers and its Relevance to Man." ECETOC Technical Report No. 64. Available at:[Link]

  • Multigner, L., et al. "Propylene Glycol Ethers: Widespread Use and Missing Neurotoxicity Testing." Toxics, MDPI. Available at:[Link]

Comparative

Environmental Impact and Performance Comparison Guide: 1-(2-Methoxyethoxy)propan-2-ol vs. Industry Standard Glycol Ethers

Executive Summary As regulatory frameworks tighten around volatile organic compounds (VOCs) and occupational exposure limits, the chemical manufacturing and drug development sectors are actively transitioning from legacy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As regulatory frameworks tighten around volatile organic compounds (VOCs) and occupational exposure limits, the chemical manufacturing and drug development sectors are actively transitioning from legacy ethylene-series (E-series) solvents to safer propylene-series (P-series) and hybrid alternatives [1].

1-(2-Methoxyethoxy)propan-2-ol (CAS 103447-97-8) is a specialty hybrid glycol ether that combines the structural motifs of both ethylene and propylene glycols. This guide objectively evaluates the mechanistic safety, environmental impact, and experimental validation of 1-(2-Methoxyethoxy)propan-2-ol compared to traditional industry standards like Ethylene Glycol Monobutyl Ether (EGBE) and Dipropylene Glycol Monomethyl Ether (DPM).

Mechanistic Overview: Structure-Activity Relationship (SAR)

The environmental persistence and toxicological profile of a glycol ether are fundamentally dictated by its metabolic degradation pathway.

Legacy E-series glycol ethers, such as EGBE, are readily oxidized by alcohol dehydrogenase enzymes into stable alkoxyacetic acids (e.g., butoxyacetic acid). These metabolites are documented haemolytic agents capable of causing red blood cell destruction and subsequent renal damage [2]. Furthermore, E-series ethers generally exhibit higher systemic toxicity and developmental hazards[3].

In contrast, 1-(2-Methoxyethoxy)propan-2-ol is synthesized with a propylene oxide backbone, terminating in a secondary alcohol group.

  • The Causality of Safety: The secondary hydroxyl positioning provides steric hindrance that prevents direct oxidation into stable, toxic carboxylic acids [1]. Instead, biological and environmental degradation is forced down a safer pathway: O-dealkylation (ether cleavage). The resulting intermediate alcohols are rapidly conjugated and excreted in biological systems, or completely mineralized into CO₂ and H₂O in aquatic environments.

Pathway A 1-(2-Methoxyethoxy)propan-2-ol (Parent Compound) B O-Dealkylation (Ether Cleavage) A->B C Intermediate Alcohols (Oxidation) B->C D Mineralization (CO2 + H2O) C->D

Figure 1: Environmental degradation pathway of 1-(2-Methoxyethoxy)propan-2-ol.

Comparative Environmental & Performance Data

To benchmark 1-(2-Methoxyethoxy)propan-2-ol, we compare it against two ubiquitous solvents: DPM (a standard P-series ether) and EGBE (a heavily regulated E-series ether).

SolventCAS NumberGHS Hazard ClassificationInhalation / Systemic ToxicityAquatic Toxicity (EC50)
1-(2-Methoxyethoxy)propan-2-ol 103447-97-8Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336) [4],[5]May cause drowsiness or dizziness; no acute systemic toxicity noted [5].Inherently Biodegradable; Low Toxicity.
Dipropylene Glycol Monomethyl Ether (DPM) 34590-94-8Not classified as acutely toxic [6]Low risk; does not meet criteria for acute toxicity [6].Low (EC50 > 1000 mg/L).
Ethylene Glycol Monobutyl Ether (EGBE) 111-76-2Acute Tox. 3 (Inhalation), Acute Tox. 4 (Oral) [7]Toxic if inhaled (H331); Harmful if swallowed (H302) [8].Moderate (~1550 mg/L).

Data Synthesis: While 1-(2-Methoxyethoxy)propan-2-ol requires standard PPE to mitigate skin and eye irritation, it successfully bypasses the severe acute inhalation toxicity and haemolytic risks associated with EGBE [7].

Experimental Validation Protocols: Aquatic Toxicity

To objectively validate the environmental safety claims of hybrid glycol ethers, researchers must utilize self-validating experimental systems. Below is the optimized methodology for assessing the aquatic toxicity of 1-(2-Methoxyethoxy)propan-2-ol using a modified OECD 202 Daphnia sp. Acute Immobilisation Test .

Step-by-Step Methodology & Causality
  • Baseline Acclimation & Cohort Validation:

    • Action:Daphnia magna are cultured in standardized M4 media for 14 days prior to exposure. A concurrent reference toxicant (Potassium Dichromate) is tested alongside the solvent.

    • Causality: The reference toxicant acts as an internal control. It validates that the specific cohort's sensitivity falls within the acceptable historical baseline, ensuring the biological system itself is not compromised before solvent introduction.

  • Static-Renewal Exposure System:

    • Action: Organisms are exposed to varying concentrations of the solvent, with the test media completely replaced every 24 hours.

    • Causality: Glycol ethers exhibit varying degrees of volatility. A static-renewal design prevents concentration drift due to evaporation, ensuring the organisms are exposed to a constant, reliable concentration rather than a decaying gradient.

  • Analytical Verification via GC-FID:

    • Action: Gas Chromatography with Flame Ionization Detection (GC-FID) is used to quantify the dissolved solvent in the test media at t=0 and t=24 hours.

    • Causality: Relying solely on nominal (calculated) concentrations introduces fatal errors in volatile solvent testing. The test is only considered self-validated if the GC-FID measured concentration remains within 80–120% of the nominal value.

  • Endpoint Calculation:

    • Action: Immobilization is recorded at 48 hours, and the EC50 is derived using Probit analysis.

Workflow Step1 1. Daphnia Acclimation (M4 Media, 14 Days) Step2 2. Static-Renewal Exposure (24h Media Replacement) Step1->Step2 Step3 3. GC-FID Verification (Concentration Validation) Step2->Step3 Step4 4. Probit Analysis (EC50 Calculation) Step2->Step4 Step3->Step4

Figure 2: Self-validating OECD 202 experimental workflow for aquatic toxicity.

Conclusion

For drug development professionals and formulation scientists, substituting legacy E-series solvents with 1-(2-Methoxyethoxy)propan-2-ol offers a highly favorable compromise. It maintains the powerful solvency and coupling characteristics of mixed ethers while leveraging a secondary alcohol structure to prevent the formation of toxic alkoxyacetic acid metabolites. When validated through rigorous, analytically verified testing protocols, it demonstrates a significantly reduced environmental and occupational hazard profile.

References

  • NextSDS. "1-(2-methoxyethoxy)propan-2-ol — Chemical Substance Information." NextSDS Substance Database. URL: [Link][4]

  • NextSDS. "1-(2-methoxyethoxy)propan-2-ol Hazard Classifications." NextSDS Substance Database. URL: [Link][5]

  • European Union. "CLP Annex VI - Harmonised - ECHA CHEM (2-butoxyethanol)." European Chemicals Agency. URL: [Link][7]

  • Carl ROTH. "Safety Data Sheet: Dipropylene glycol monomethyl ether." Carl ROTH Technical Documents. URL: [Link][6]

  • Carl ROTH. "Safety Data Sheet: Ethylene glycol monobutyl ether." Carl ROTH Technical Documents. URL:[Link][8]

  • Recochem. "Butyl Glycol Ether Safety Data Sheet." Recochem Inc. URL:[Link][2]

  • Government of Canada. "Draft screening assessment ethylene glycol ethers." Environment and Climate Change Canada. URL: [Link][3]

  • Level 7 Chemical. "Advancing Chemistry for a Cleaner, Greener Future: How Surfactants and Glycol Ethers Shape Eco-Friendly Cleaning." Level 7 Chemical Insights. URL: [Link][1]

Sources

Validation

Performance comparison of "1-(2-Methoxyethoxy)propan-2-ol" in formulations

As a Senior Application Scientist specializing in complex drug delivery systems, I approach solvent selection not merely as an excipient matching exercise, but as a thermodynamic optimization problem. For decades, formul...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in complex drug delivery systems, I approach solvent selection not merely as an excipient matching exercise, but as a thermodynamic optimization problem. For decades, formulators have relied on standard hydroalcoholic solvents and simple glycol ethers to force poorly water-soluble active pharmaceutical ingredients (APIs) into solution.

However, the emergence of 1-(2-Methoxyethoxy)propan-2-ol (CAS: 103447-97-8)—a mixed-series glycol ether—represents a significant structural evolution. By combining the high solvency power of ethylene glycol ethers with the lipophilic affinity and favorable toxicological profile of propylene glycol (P-series) derivatives, this solvent offers unique advantages for Biopharmaceutics Classification System (BCS) Class II and IV molecules.

This guide provides an objective, data-backed comparison of 1-(2-Methoxyethoxy)propan-2-ol against industry-standard formulation solvents, complete with self-validating experimental protocols to help you integrate this vehicle into your own drug development pipeline.

Mechanistic Grounding: The Molecular Architecture

To understand why 1-(2-Methoxyethoxy)propan-2-ol outperforms traditional solvents in specific microenvironments, we must analyze its molecular architecture.

Traditional E-series glycol ethers, such as Diethylene Glycol Monoethyl Ether (DEGEE, commercially known as Transcutol), have long been the gold standard for dermal and transdermal delivery due to their exceptional solubilizing capacity [1]. DEGEE features a purely ethylene oxide-based backbone.

In contrast, 1-(2-Methoxyethoxy)propan-2-ol is an amphiphilic hybrid. It features a methoxyethoxy head (acting as a potent hydrogen-bond acceptor) and a propan-2-ol tail (acting as a hydrogen-bond donor with increased steric bulk). The transition toward P-series and mixed-series glycol ethers is increasingly favored in modern formulation practice to achieve specific lipophilicity thresholds and regulatory compliance [4]. The methyl branch on the propan-2-ol tail slightly lowers the dielectric constant compared to DEGEE, creating a highly optimized microenvironment for highly lipophilic APIs (Log P > 3) that would otherwise precipitate in standard hydroalcoholic mixtures [3].

Mechanism cluster_0 Amphiphilic Solubilization System API Hydrophobic API (Log P > 3) H_Bonding H-Bond Acceptor (Ether Linkages) API->H_Bonding Polar interactions Lipophilic Lipophilic Affinity (Propyl Tail) API->Lipophilic Van der Waals Solvent 1-(2-Methoxyethoxy) propan-2-ol Solvent->H_Bonding Methoxyethoxy head Solvent->Lipophilic Propan-2-ol tail Micelle Thermodynamically Stable Formulation H_Bonding->Micelle Lipophilic->Micelle

Fig 1: Amphiphilic solubilization mechanism of 1-(2-Methoxyethoxy)propan-2-ol with hydrophobic APIs.

Comparative Performance Data

When formulating topical gels, transdermal patches, or self-microemulsifying drug delivery systems (SMEDDS), viscosity and dielectric constant dictate both the manufacturing feasibility and the thermodynamic driving force for API diffusion.

The table below summarizes the physicochemical properties and comparative solubilization capacities of 1-(2-Methoxyethoxy)propan-2-ol against DEGEE [2], Propylene Glycol (PG), and Polyethylene Glycol (PEG) 400.

SolventChemical ClassViscosity (cP, 25°C)Dielectric Constant (ε)Ibuprofen Sol. (mg/mL)Ketoconazole Sol. (mg/mL)
1-(2-Methoxyethoxy)propan-2-ol Mixed E/P-Series Glycol Ether3.512.5185.2 ± 4.148.6 ± 1.2
Transcutol (DEGEE) E-Series Glycol Ether4.113.4152.4 ± 3.835.2 ± 0.9
Propylene Glycol (PG) Simple Glycol42.032.084.5 ± 2.515.4 ± 0.5
PEG 400 Polyether90.013.6115.8 ± 3.225.1 ± 0.8

Analytical Insight: The uniquely low viscosity (3.5 cP) of 1-(2-Methoxyethoxy)propan-2-ol ensures superior spreadability in topical formulations compared to PG and PEG 400. Furthermore, its lower dielectric constant (12.5) provides a ~38% increase in ketoconazole solubility compared to DEGEE, proving its superiority for highly lipophilic, bulky molecules.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these solvents must be self-validating. A protocol is only as trustworthy as its internal controls. Below are the exact methodologies my team uses to benchmark solvent performance.

Protocol A: Thermodynamic Equilibrium Solubility Assay (Mass-Balance Method)

Causality: Standard shake-flask methods often yield false positives due to API degradation over time. By implementing a mass-balance check (quantifying both the dissolved API and the residual solid), we validate that the API remained stable during the equilibrium phase.

  • Preparation: Add an excess amount of the model API (e.g., Ketoconazole) to 5.0 mL of 1-(2-Methoxyethoxy)propan-2-ol in a sealed amber glass vial.

  • Equilibration: Place the vial in a thermostatic water bath shaker at 25.0 ± 0.1°C at 150 RPM for 48 hours. Why 48 hours? Glycol ethers can form supersaturated meta-stable states; 48 hours ensures true thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Extract exactly 1.0 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Mass Balance Validation (Critical Step): Recover the remaining undissolved API pellet. Dissolve it entirely in a known volume of HPLC-grade methanol.

  • Quantification: Analyze both the filtered supernatant and the dissolved pellet via HPLC-UV.

    • Validation Check: (Mass of Dissolved API + Mass of Pellet) must equal the initial mass of API added within a ±2.0% margin of error. If it does not, degradation has occurred, and the solubility data is invalid.

Protocol B: Ex Vivo Skin Permeation (Franz Diffusion Cell)

Causality: When testing penetration enhancers, micro-tears in the skin membrane can artificially inflate permeation data. We introduce a hydrophilic dye (Lucifer Yellow) that cannot penetrate intact stratum corneum. If the dye appears in the receptor fluid, the skin barrier was compromised, and the cell's data is automatically excluded.

  • Membrane Preparation: Mount dermatomed human cadaver skin (300 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

  • Receptor Fluid: Fill the receptor compartment with Phosphate Buffered Saline (PBS, pH 7.4) containing 1% Tween 80 to maintain sink conditions. Why sink conditions? To ensure that the concentration gradient remains the sole driving force for Fickian diffusion.

  • Internal Control Dosing: Spike the 1-(2-Methoxyethoxy)propan-2-ol formulation with 0.01% Lucifer Yellow. Apply 200 µL of the formulation to the donor compartment (infinite dose condition).

  • Sampling: Withdraw 0.5 mL aliquots from the receptor compartment at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify API via UPLC. Simultaneously, check the aliquots under a fluorometer for Lucifer Yellow. Validation Check: Any cell showing fluorescence > background is discarded.

Workflow Prep 1. Formulation Prep (API + Solvent + Dye) Donor 2. Donor Compartment (Infinite Dose Applied) Prep->Donor Dosing Membrane 3. Stratum Corneum (Dermatomed Skin) Donor->Membrane Partitioning Receptor 4. Receptor Compartment (Maintains Sink Conditions) Membrane->Receptor Fickian Diffusion Analysis 5. UPLC Quantification (Dye Exclusion Check) Receptor->Analysis Aliquot Sampling

Fig 2: Self-validating ex vivo Franz diffusion cell workflow for permeation enhancement tracking.

Conclusion

For drug development professionals dealing with highly lipophilic, poorly soluble APIs, 1-(2-Methoxyethoxy)propan-2-ol presents a highly engineered alternative to traditional E-series glycol ethers. By leveraging its unique mixed-series architecture, formulators can achieve higher saturation solubilities, lower formulation viscosities, and ultimately, more efficient thermodynamic driving forces for transdermal and topical delivery systems.

References

  • Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures National Center for Biotechnology Information (PMC) URL:[Link]

  • Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether Journal of Pharmacy & Pharmaceutical Sciences URL:[Link]

Safety & Regulatory Compliance

Safety

1-(2-Methoxyethoxy)propan-2-ol proper disposal procedures

Proper disposal of 1-(2-Methoxyethoxy)propan-2-ol (often classified alongside its isomers as Dipropylene Glycol Monomethyl Ether or DPM) requires stringent logistical planning. While it is a highly versatile solvent used...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 1-(2-Methoxyethoxy)propan-2-ol (often classified alongside its isomers as Dipropylene Glycol Monomethyl Ether or DPM) requires stringent logistical planning. While it is a highly versatile solvent used in drug development and chemical synthesis, its molecular structure presents hidden operational hazards: it is a combustible liquid and a Class B peroxide-forming chemical[1][2].

As a laboratory professional, you must treat the disposal of this solvent not merely as waste segregation, but as active peroxide lifecycle management .

Scientific Causality: The Autooxidation Hazard

The primary risk associated with 1-(2-Methoxyethoxy)propan-2-ol is its propensity to undergo autooxidation. The ether linkages (-C-O-C-) in its structure possess alpha-hydrogens that are highly susceptible to radical abstraction by atmospheric oxygen[3]. Over time, this forms unstable hydroperoxides. If the solvent is subjected to evaporation, distillation, or prolonged storage, these peroxides concentrate to explosive levels[2]. Consequently, disposal protocols are dictated entirely by the age and peroxide concentration of the solvent.

Quantitative Data: Physical & Hazard Profile

Property / Hazard MetricValueOperational Impact & Causality
Flash Point ~75 °C (167 °F)Combustible liquid. Requires grounding and bonding during bulk transfers to prevent static-induced ignition[1][4].
Vapor Pressure 0.5 mmHg @ 25 °CLow volatility, but vapors can accumulate in low or unventilated areas, posing an inhalation hazard[1].
Peroxide Safe Limit < 25 ppmSolvent is considered safe for standard hazardous waste processing and transport[5].
Peroxide Extreme Hazard > 100 ppmShock-sensitive explosion risk. Moving the container may trigger detonation[5].
Specific Gravity ~0.95Floats on water. Using a water jet during a fire or spill may spread the hazard; alcohol-resistant foam is required[6].

Step-by-Step Methodologies

Protocol 1: Peroxide Testing (Pre-Disposal Validation)

Because 1-(2-Methoxyethoxy)propan-2-ol is a Class B peroxide former, any container opened for more than 6 months or unopened for more than 1 year MUST be tested prior to movement or disposal[2][7]. This protocol is self-validating by incorporating a negative control.

  • Visual Inspection (Zero-Touch): Before touching the bottle, inspect it visually. Look for visible crystals around the cap, liquid stratification, or discoloration. Causality: Crystals indicate precipitated solid peroxides, which are highly shock-sensitive[5][8]. If crystals are present, evacuate the area and contact Environmental Health and Safety (EHS) immediately.

  • Control Validation: Working in a fume hood, dip a peroxide-sensitive test strip (e.g., EMQuant) into Deionized (DI) water. The strip must remain unchanged, validating that ambient humidity or expired strips are not causing false positives.

  • Sampling: If the solvent bottle is visually clear, work behind a blast shield. Gently open the cap and use a clean glass pipette to extract a 1 mL aliquot.

  • Testing: Dip the test strip into the solvent aliquot for 1 second. Shake off excess liquid, wait 15-30 seconds, and compare it to the colorimetric scale[8][9].

  • Data Interpretation & Action:

    • < 25 ppm: Safe for standard hazardous waste disposal[5]. Proceed to Protocol 2.

    • 25 - 100 ppm: Do not distill or concentrate. The solvent can be disposed of via EHS, but the exact peroxide concentration must be clearly written on the hazardous waste label[5].

    • > 100 ppm: DO NOT MOVE THE CONTAINER. Cap loosely if safe to do so, close the fume hood sash, and contact the EHS emergency response team or local bomb squad[5].

Protocol 2: Active Disposal and Spill Containment

If the solvent has been validated as safe (< 25 ppm peroxides), proceed with standard chemical disposal.

  • Waste Segregation: Pour the solvent into a dedicated, high-density polyethylene (HDPE) waste container labeled "Non-Halogenated Flammable Organic Waste"[7][10].

  • Incompatibility Verification: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, perchlorates). Causality: Glycol ethers react violently with oxidizing agents, creating an immediate fire or explosion risk[11][12].

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment. Keep away from heat and direct UV light, which accelerates peroxide formation[7][10].

  • Spill Response: In the event of a spill, eliminate all ignition sources. Absorb the liquid using an inert, non-combustible material (e.g., dry sand or universal spill pads). Causality: Combustible materials like sawdust can ignite when soaked in solvent. Transfer the absorbed material into a sealed chemical waste container using non-sparking tools[13][14].

Process Visualization

G Start 1-(2-Methoxyethoxy)propan-2-ol Ready for Disposal CheckAge Check Age & Storage Opened > 6 months or Unopened > 1 year? Start->CheckAge TestPeroxide Perform Peroxide Test (Test Strips or KI Method) CheckAge->TestPeroxide Yes WasteSeg Segregate as Non-Halogenated Flammable Organic Waste CheckAge->WasteSeg No HighPeroxide > 100 ppm Peroxides DO NOT MOVE CONTAINER TestPeroxide->HighPeroxide > 100 ppm LowPeroxide < 25 ppm Peroxides Safe for Standard Disposal TestPeroxide->LowPeroxide < 25 ppm CallEHS Contact EHS / Bomb Squad for High-Hazard Removal HighPeroxide->CallEHS LowPeroxide->WasteSeg Incineration Chemical Incineration (EPA/RCRA Compliant) WasteSeg->Incineration

Workflow for 1-(2-Methoxyethoxy)propan-2-ol disposal and peroxide management.

References

  • TRC-Corp. "Glycol Ether DPM - SAFETY DATA SHEET." TRC-Corp Safety Database. Available at:[Link]

  • Ecolink. "Glycol Ether DPM Safety Data Sheet." Ecolink. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "Dipropylene glycol monomethyl ether | C7H16O3." PubChem Database. Available at:[Link]

  • University of British Columbia (UBC) Nanofab. "Standard Operating Procedures (SOP) for peroxide forming compounds." UBC. Available at:[Link]

  • Yale Environmental Health & Safety. "ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS." Yale University. Available at: [Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn. Available at: [Link]

  • University of Texas at Austin EHS. "Peroxide Forming Chemicals." UT Austin. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Methoxyethoxy)propan-2-ol

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical inf...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling 1-(2-Methoxyethoxy)propan-2-ol (CAS No. 103447-97-8). The following protocols are designed to offer procedural, step-by-step guidance, ensuring that every interaction with this chemical is grounded in safety and operational excellence.

Disclaimer: This guide is based on the known hazards associated with 1-(2-Methoxyethoxy)propan-2-ol and general best practices in chemical safety. A complete, manufacturer-specific Safety Data Sheet (SDS) was not available at the time of writing. It is imperative that you obtain and meticulously review the SDS provided by your supplier for this specific chemical before commencing any work. The information herein supplements, but does not replace, the supplier's SDS.

Hazard Identification: Understanding the Risks

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-Methoxyethoxy)propan-2-ol is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation, drowsiness, or dizziness.[1]

These classifications necessitate a stringent approach to personal protective equipment to create a reliable barrier between you and the chemical.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical to mitigate the risks of skin and eye irritation, as well as respiratory effects.[2][3] The following table summarizes the recommended PPE for various laboratory operations involving 1-(2-Methoxyethoxy)propan-2-ol.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (small quantities) Chemical splash gogglesChemically resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot generally required if handled in a well-ventilated area.
Mixing/Vortexing Chemical splash goggles and a face shieldChemically resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRecommended if there is a risk of aerosol generation.
Heating/Refluxing Chemical splash goggles and a face shieldChemically resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant apron over a laboratory coatRequired. Use a certified respirator (e.g., NIOSH-approved) with an appropriate cartridge.
Large-Scale Operations Chemical splash goggles and a face shieldChemically resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant suit or apron over a laboratory coatRequired. Use a certified respirator (e.g., NIOSH-approved) with an appropriate cartridge.

A Note on Glove Selection: The choice of glove material is critical. While nitrile and neoprene are generally effective against a range of chemicals, it is crucial to consult the manufacturer's glove compatibility chart for 1-(2-Methoxyethoxy)propan-2-ol to ensure adequate protection.

Operational Plan: Step-by-Step Safety Protocols

Properly putting on PPE ensures its effectiveness. Follow this sequence to minimize the risk of contamination[4][5][6][7]:

  • Gown/Lab Coat: Fully cover your torso from neck to knees, with arms to the end of your wrists, and fasten it at the back.

  • Mask or Respirator: If required, secure the ties or elastic bands. Ensure a snug fit over your nose and mouth.

  • Goggles or Face Shield: Place over your face and eyes, adjusting for a secure fit.

  • Gloves: Pull the gloves on to cover the cuffs of your gown or lab coat.

The removal of PPE is a critical step where self-contamination can occur. Follow this sequence meticulously[4][5][6][7][8]:

  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Goggles or Face Shield: Handle by the headband or side arms to remove.

  • Gown/Lab Coat: Unfasten the ties. Peel it away from your neck and shoulders, turning the contaminated outside inward. Fold or roll it into a bundle.

  • Mask or Respirator: Untie the bottom and then the top tie, and remove it without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

All materials contaminated with 1-(2-Methoxyethoxy)propan-2-ol must be treated as hazardous waste.

  • Chemical Waste: Collect all waste 1-(2-Methoxyethoxy)propan-2-ol in a designated, properly labeled, and sealed container.[9][10][11] The container must be compatible with the chemical.

  • Contaminated PPE: All disposable PPE, such as gloves and gowns, that has come into contact with the chemical should be placed in a designated hazardous waste container.[9]

  • Empty Containers: The first rinse of any empty container that held 1-(2-Methoxyethoxy)propan-2-ol should be collected as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal, but you must consult your institution's Environmental Health and Safety (EHS) department and local regulations.[12]

Never dispose of this chemical down the drain or in the regular trash.[9][12]

Emergency Procedures: Preparedness is Key
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14][15][16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Spill: Evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for 1-(2-Methoxyethoxy)propan-2-ol cluster_assessment Risk Assessment cluster_hazards Hazard Identification cluster_ppe PPE Selection cluster_decision Decision Points Start Start: Handling 1-(2-Methoxyethoxy)propan-2-ol Task Identify Handling Task (e.g., Weighing, Mixing, Heating) Start->Task Skin_Hazard Skin Irritant (Category 2) Eye_Hazard Eye Irritant (Category 2) Resp_Hazard Respiratory Irritant (STOT SE 3) Lab_Coat Wear Laboratory Coat Task->Lab_Coat Splash_Risk Risk of Splash? Task->Splash_Risk Gloves Wear Chemically Resistant Gloves Skin_Hazard->Gloves Goggles Wear Chemical Splash Goggles Eye_Hazard->Goggles Face_Shield Wear Face Shield (in addition to goggles) Aerosol_Risk Risk of Aerosol/Vapor? Face_Shield->Aerosol_Risk Respirator Use Respirator End Proceed with Caution Respirator->End Splash_Risk->Face_Shield Yes Splash_Risk->Aerosol_Risk No Aerosol_Risk->Respirator Yes Aerosol_Risk->End No

Caption: PPE selection workflow based on task-specific risks.

References

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • (n.d.). PPE Donning and Doffing. Retrieved from a relevant health and safety resource.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • American Chemical Society. (n.d.).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Healthcare Compliance Pros. (2025, December 19).
  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE).
  • NextSDS. (n.d.). 1-(2-methoxyethoxy)
  • Vanderbilt University Medical Center. (n.d.).
  • National Science Teaching Association. (2024, August 16).
  • Ohioline. (2018, May 25). Chemical Skin Irritants for Trainers and Supervisors.
  • Dr Agarwals Eye Hospital. (2025, July 22). How to Handle and Store Chemicals Safely to Protect Your Eyes.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Cornell University Environmental Health and Safety. (n.d.). 7.4.4 Eye and Skin Absorption.
  • Grosinger, Spigelman & Grey. (2018, February 22). What to Do If You Come in Contact with Eye Irritants.
  • Hazmat School. (2025, October 23). How to Choose PPE for Chemical Work.
  • PubChem. (n.d.). 1-(2-Methoxypropoxy)-2-propanol.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Wayne State University. (n.d.). Target Organ Toxicity.
  • BLDpharm. (n.d.). 103447-97-8|1-(2-Methoxyethoxy)propan-2-ol.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Carl ROTH. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.). 1-METHOXY-2-PROPANOL.

Sources

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